molecular formula C18H27NO5 B15590645 Nemorensine

Nemorensine

Cat. No.: B15590645
M. Wt: 337.4 g/mol
InChI Key: DNEINKNDPRUHLP-MOSWPPPKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nemorensine is a useful research compound. Its molecular formula is C18H27NO5 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H27NO5

Molecular Weight

337.4 g/mol

IUPAC Name

(1S,5R,7S,8S,12R,18S)-5,7,8-trimethyl-2,10,19-trioxa-15-azatetracyclo[10.5.1.15,8.015,18]nonadecane-3,9-dione

InChI

InChI=1S/C18H27NO5/c1-11-8-17(2)9-14(20)23-13-5-7-19-6-4-12(15(13)19)10-22-16(21)18(11,3)24-17/h11-13,15H,4-10H2,1-3H3/t11-,12-,13-,15-,17+,18-/m0/s1

InChI Key

DNEINKNDPRUHLP-MOSWPPPKSA-N

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Alkaloid: A Technical Guide to the Discovery and Isolation of Nemorensine from Senecio nemorensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pyrrolizidine (B1209537) alkaloid Nemorensine, a natural product found in the plant species Senecio nemorensis. While the specific details of its initial discovery and a dedicated isolation protocol remain elusive in readily available scientific literature, this document consolidates the known information and presents a generalized experimental framework for its isolation based on established methods for pyrrolizidine alkaloids from the Senecio genus.

Introduction to this compound

This compound is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their significant biological activities. Its chemical identity is confirmed with a unique CAS Number and molecular formula, distinguishing it as a specific metabolite within the complex chemical profile of Senecio nemorensis.

Physicochemical and Structural Data

Quantitative data for this compound is summarized below. It is important to note that detailed spectroscopic data from a dedicated isolation study is not widely published. The data presented here is based on available chemical database information.

PropertyValue
Molecular Formula C₁₈H₂₇NO₅[1][2][3]
Molecular Weight 337.41 g/mol [3]
CAS Number 50906-96-2[1][2]
Canonical SMILES C[C@H]1C--INVALID-LINK--C(C)(C)O
InChI Key DNEINKNDPRUHLP-WLFFGFHMSA-N

Table 1: Physicochemical Properties of this compound

Generalized Experimental Protocol for Isolation

The following is a generalized protocol for the isolation of pyrrolizidine alkaloids from Senecio species, adapted for the prospective isolation of this compound. This protocol is based on common phytochemical extraction and purification techniques for this class of compounds.

Plant Material Collection and Preparation
  • Collect the aerial parts of Senecio nemorensis during its flowering season.

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grind the dried plant material into a coarse powder.

Extraction
  • Macerate the powdered plant material in methanol (B129727) (CH₃OH) at a 1:10 (w/v) ratio for 72 hours at room temperature.

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanolic extract.

Acid-Base Partitioning
  • Suspend the crude methanolic extract in 2% sulfuric acid (H₂SO₄).

  • Partition the acidic solution with diethyl ether (Et₂O) to remove non-alkaloidal compounds. Discard the ether layer.

  • Basify the aqueous layer to pH 9-10 with a 25% ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution.

  • Extract the alkaloids from the basified aqueous solution with chloroform (B151607) (CHCl₃) or a chloroform/methanol mixture.

  • Combine the organic layers and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Evaporate the solvent to yield the crude alkaloid fraction.

Chromatographic Purification
  • Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of chloroform and methanol, gradually increasing the polarity.

  • Monitor the fractions using thin-layer chromatography (TLC) and a suitable visualizing agent (e.g., Dragendorff's reagent).

  • Combine fractions showing similar TLC profiles.

  • Perform further purification of the fractions containing the target alkaloid using preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

Structural Elucidation

The definitive identification of the isolated compound as this compound would require a suite of spectroscopic analyses.

TechniquePurposeExpected Data
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the molecular weight of this compound (337.41 m/z).
¹H NMR Spectroscopy To determine the number and types of protons and their connectivity.A spectrum showing signals corresponding to the protons in the this compound structure.
¹³C NMR Spectroscopy To determine the number and types of carbon atoms.A spectrum showing 18 distinct carbon signals.
Infrared (IR) Spectroscopy To identify functional groups.Absorption bands indicating the presence of hydroxyl (-OH), carbonyl (C=O), and C-O bonds.

Table 2: Spectroscopic Analysis for Structural Elucidation

Visualizations

The following diagrams illustrate the generalized workflow for the isolation of this compound and its chemical structure.

G cluster_extraction Extraction and Partitioning cluster_purification Purification plant Powdered Senecio nemorensis methanol Maceration with Methanol plant->methanol crude_extract Crude Methanolic Extract methanol->crude_extract acidification Suspend in 2% H₂SO₄ crude_extract->acidification partitioning Partition with Diethyl Ether acidification->partitioning aqueous_layer Acidic Aqueous Layer partitioning->aqueous_layer basification Basify to pH 9-10 with NH₄OH aqueous_layer->basification extraction Extract with Chloroform basification->extraction crude_alkaloids Crude Alkaloid Fraction extraction->crude_alkaloids column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography fractions Collect and Analyze Fractions (TLC) column_chromatography->fractions hplc Preparative HPLC/TLC fractions->hplc This compound Pure this compound hplc->this compound

Figure 1: Generalized workflow for the isolation of this compound.

G structure

Figure 2: 2D Structure of this compound.

Conclusion

While this compound is a recognized natural product from Senecio nemorensis, a detailed, peer-reviewed protocol for its specific isolation and discovery is not prominently available. This guide provides a robust, generalized framework based on established methodologies for pyrrolizidine alkaloid extraction, which can serve as a foundational protocol for researchers aiming to isolate and study this compound. Further investigation is warranted to uncover the specific historical details of its discovery and to optimize the isolation protocol to improve yield and purity. The application of modern spectroscopic techniques will be crucial for the definitive structural confirmation and further exploration of the bioactivity of this compound.

References

The Natural Provenance of Nemorosone: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Nemorosone (B1218680), a bicyclic polyprenylated acylphloroglucinol (PPAP), has garnered significant scientific interest due to its pronounced cytotoxic, anti-cancer, and antimicrobial properties. This complex natural product modulates multiple molecular pathways, inducing both apoptosis and ferroptosis in cancer cells, making it a promising candidate for drug development. This technical guide provides an in-depth overview of the natural sources of nemorosone, detailing its origins, quantitative abundance, isolation protocols, and biosynthetic pathways.

Natural Sources and Abundance

Nemorosone is predominantly found in the floral resins of various plant species belonging to the genus Clusia. It has also been identified as a significant component of certain types of propolis, a resinous mixture produced by honeybees.

Primary Botanical Sources: The primary natural sources of nemorosone are plants within the Clusia genus (family Clusiaceae). It is often the major constituent of their floral resins.

Secondary Natural Sources: Nemorosone has been identified as a key chemical component in propolis from specific geographical regions, where bees likely collect resin from Clusia species.

  • Cuban Propolis: Studies have shown that nemorosone is a major component of brown Cuban propolis.

  • Costa Rican Propolis: A specific chemotype of propolis from a particular region in Costa Rica has been found to be highly concentrated with nemorosone.

Quantitative Data on Nemorosone Content

The concentration of nemorosone can vary significantly depending on the source. The following table summarizes the reported quantitative data for nemorosone content in various natural sources.

Natural SourcePlant Part/TypeNemorosone ContentReference
Clusia nemorosaFloral Resin38% (as methyl derivative)[1]
Clusia insignisFloral Resin43% (as methyl derivative)[1]
Clusia roseaFloral Resin48% (as methyl derivative)[1]
Clusia grandifloraFloral Resin69% (as methyl derivative)[1]
Cuban PropolisBrown Propolis33.8 µg/mg[1]

Experimental Protocols: Isolation of Nemorosone from Clusia rosea

The following protocol is a standard method for the isolation and purification of nemorosone from the floral resin of Clusia rosea.

Materials:

  • Floral resin of Clusia rosea

  • Ethanol (95%)

  • Distilled water

  • Silica (B1680970) gel (for column chromatography)

  • Hexane

  • Ethyl acetate (B1210297)

  • Rotary evaporator

  • Filtration apparatus

  • Chromatography column

Procedure:

  • Extraction and Crystallization:

    • Dissolve the collected floral resin of Clusia rosea in a minimal amount of 95% ethanol.

    • Slowly add distilled water dropwise to the ethanolic solution until it becomes cloudy. This induces the precipitation of nemorosone.

    • Allow the mixture to stand at a cool temperature to maximize crystal formation.

    • Collect the crude nemorosone crystals by vacuum filtration and wash them with a cold ethanol-water mixture.

  • Purification:

    • The crude nemorosone is further purified using vacuum liquid chromatography (VLC) or column chromatography.

    • Pack a chromatography column with silica gel.

    • Dissolve the crude nemorosone in a small volume of hexane-ethyl acetate and load it onto the column.

    • Elute the column with a gradient of hexane-ethyl acetate mixtures, gradually increasing the polarity.

    • Collect the fractions and monitor them by thin-layer chromatography (TLC).

    • Combine the fractions containing pure nemorosone and evaporate the solvent using a rotary evaporator to obtain the purified compound.

  • Characterization:

    • The purity and identity of the isolated nemorosone are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow for Nemorosone Isolation

G Figure 1: Experimental Workflow for Nemorosone Isolation start Collect Floral Resin (Clusia rosea) dissolve Dissolve in minimal 95% Ethanol start->dissolve precipitate Add distilled water dropwise to induce precipitation dissolve->precipitate crystallize Allow to stand for crystallization precipitate->crystallize filter Collect crude crystals by filtration crystallize->filter wash Wash with cold Ethanol-Water mixture filter->wash purify Purify by Silica Gel Column Chromatography wash->purify elute Elute with Hexane-EtOAc gradient purify->elute monitor Monitor fractions by TLC elute->monitor combine Combine pure fractions and evaporate solvent monitor->combine end Pure Nemorosone combine->end

Figure 1: Experimental Workflow for Nemorosone Isolation

Biosynthetic Pathway of Nemorosone

Nemorosone belongs to the class of polycyclic polyprenylated acylphloroglucinols (PPAPs). The biosynthesis of PPAPs is a "mixed" pathway that combines elements from the polyketide and mevalonate (B85504)/methylerythritol phosphate (B84403) pathways. While the specific enzymatic steps for nemorosone biosynthesis have not been fully elucidated, a general proposed pathway is as follows:

  • Formation of the Acylphloroglucinol Core: The biosynthesis is initiated via the polyketide pathway. One molecule of an acyl-CoA (commonly benzoyl-CoA in the case of many PPAPs) condenses with three molecules of malonyl-CoA.

  • Cyclization: The resulting polyketide chain undergoes an intramolecular Claisen-type cyclization (Dieckmann condensation) followed by aromatization to form the characteristic acylphloroglucinol core.

  • Prenylation: The acylphloroglucinol core is then prenylated at various positions by prenyltransferases, utilizing dimethylallyl pyrophosphate (DMAPP) and/or geranyl pyrophosphate (GPP) derived from the mevalonate or methylerythritol phosphate pathway.

  • Cyclization and Rearrangement: A series of intramolecular cyclizations and rearrangements of the prenyl groups lead to the formation of the complex bicyclic or polycyclic ring systems characteristic of PPAPs like nemorosone.

General Biosynthetic Pathway of Polycyclic Polyprenylated Acylphloroglucinols

G Figure 2: General Biosynthetic Pathway of PPAPs cluster_polyketide Polyketide Pathway cluster_mep MEP/MVA Pathway acyl_coa Acyl-CoA pks Polyketide Synthase acyl_coa->pks malonyl_coa 3x Malonyl-CoA malonyl_coa->pks acylphloroglucinol Acylphloroglucinol Core pks->acylphloroglucinol Cyclization dmpp DMAPP/GPP prenylated_intermediate Prenylated Intermediate dmpp->prenylated_intermediate acylphloroglucinol->prenylated_intermediate Prenylation nemorosone Nemorosone (and other PPAPs) prenylated_intermediate->nemorosone Intramolecular Cyclization & Rearrangement

Figure 2: General Biosynthetic Pathway of PPAPs

Signaling Pathways of Nemorosone's Biological Activity

Nemorosone exerts its potent anti-cancer effects by inducing distinct forms of programmed cell death, primarily apoptosis and ferroptosis.

Nemorosone-Induced Apoptosis

Nemorosone can trigger the intrinsic pathway of apoptosis. This process is often initiated by mitochondrial stress.

  • Mitochondrial Membrane Depolarization: Nemorosone disrupts the mitochondrial membrane potential.

  • Cytochrome c Release: This disruption leads to the release of cytochrome c from the mitochondria into the cytosol.

  • Caspase Activation: Cytochrome c activates a cascade of caspases (cysteine-aspartic proteases), which are the executioners of apoptosis.

  • Apoptosis: The activated caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.

Nemorosone-Induced Apoptotic Signaling Pathway

G Figure 3: Nemorosone-Induced Apoptotic Pathway nemorosone Nemorosone mito Mitochondrial Stress nemorosone->mito cyto_c Cytochrome c Release mito->cyto_c caspase Caspase Cascade Activation cyto_c->caspase apoptosis Apoptosis caspase->apoptosis

Figure 3: Nemorosone-Induced Apoptotic Pathway
Nemorosone-Induced Ferroptosis

Recent studies have revealed that nemorosone is also a potent inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. Nemorosone's induction of ferroptosis is described as a "double-edged" mechanism.

  • Inhibition of System xc- and Glutathione (B108866) Depletion: Nemorosone blocks the System xc- cystine/glutamate antiporter. This leads to a depletion of intracellular cysteine, a key component of the antioxidant glutathione (GSH). The reduction in GSH levels inactivates glutathione peroxidase 4 (GPX4), an enzyme crucial for detoxifying lipid peroxides.

  • Increased Labile Iron Pool: Nemorosone also activates the NRF2 signaling pathway, leading to the upregulation of Heme Oxygenase-1 (HMOX1). HMOX1 increases the intracellular labile iron pool (Fe2+).

  • Lipid Peroxidation and Ferroptosis: The combination of impaired antioxidant defenses (due to GSH depletion) and increased oxidative stress (from excess iron) leads to massive lipid peroxidation and ultimately, ferroptotic cell death.

Nemorosone-Induced Ferroptotic Signaling Pathway

G Figure 4: Nemorosone-Induced Ferroptotic Pathway cluster_gsh GSH Depletion Pathway cluster_iron Iron Overload Pathway nemorosone Nemorosone system_xc System xc- nemorosone->system_xc Inhibits nrf2 NRF2 Activation nemorosone->nrf2 cysteine Cysteine Depletion system_xc->cysteine Leads to gsh GSH Depletion cysteine->gsh gpx4 GPX4 Inactivation gsh->gpx4 lipid_peroxidation Lipid Peroxidation gpx4->lipid_peroxidation Promotes hmox1 HMOX1 Upregulation nrf2->hmox1 iron Increased Labile Iron (Fe2+) hmox1->iron iron->lipid_peroxidation Promotes ferroptosis Ferroptosis lipid_peroxidation->ferroptosis

Figure 4: Nemorosone-Induced Ferroptotic Pathway

References

The Biosynthesis Pathway of Nemorensine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Nemorensine is a macrocyclic diester pyrrolizidine (B1209537) alkaloid (PA) identified in plants of the Senecio genus, notably Senecio nemorensis. Like other PAs, it is synthesized as a defense compound against herbivores and exhibits significant biological activities, including potential hepatotoxicity, which necessitates a thorough understanding of its formation. This technical guide provides a detailed overview of the known and proposed biosynthetic pathway of this compound, focusing on the enzymatic steps and precursor molecules. It consolidates information on the synthesis of its two core components: the retronecine-type necine base and the specific C10 dicarboxylic necic acid, nemorensic acid. This document includes diagrams of the biosynthetic and experimental workflows, summaries of quantitative data, and detailed experimental protocols based on established methodologies for PA research.

Introduction to this compound

This compound is a complex plant secondary metabolite belonging to the pyrrolizidine alkaloid family. These compounds are characterized by a core structure composed of a necine base, which is an amino alcohol, esterified with one or more necic acids[1]. This compound itself is a 13-membered macrocyclic diester, a structural feature that distinguishes it from the more common 12-membered senecionine-like PAs[1]. It is formed from a retronecine-type necine base and a unique C10 dicarboxylic acid known as nemorensic acid[2]. The biosynthesis occurs primarily in the roots of the plant, from where the final alkaloid, typically as an N-oxide, is translocated to other plant tissues[3].

The Core Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three major stages:

  • Formation of the Necine Base (Retronecine).

  • Formation of the Necic Acid (Nemorensic Acid).

  • Esterification to form the final macrocyclic alkaloid.

Biosynthesis of the Retronecine (B1221780) Necine Base

The formation of the necine base is a common pathway for all senecionine-type PAs. The pathway begins with common amino acid precursors and proceeds through a key, pathway-specific intermediate, homospermidine.

  • Precursor Formation: The pathway initiates with the amino acids L-arginine or L-ornithine, which are decarboxylated to form the diamine putrescine. Putrescine, along with spermidine (B129725) (derived from putrescine and S-adenosylmethionine), serves as the direct precursor for the next critical step[3].

  • Homospermidine Synthesis: The first committed step in PA biosynthesis is the formation of the symmetrical triamine homospermidine. This reaction is catalyzed by the enzyme Homospermidine Synthase (HSS) , which facilitates the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine[3][4]. This enzyme is a key regulatory point in the pathway.

  • Cyclization and Modification: Homospermidine undergoes a series of oxidative and cyclization reactions to form the characteristic bicyclic pyrrolizidine core. While the exact sequence and all intermediate enzymes are not fully characterized, the pathway proceeds to form retronecine, a 1,2-unsaturated necine base which is the most common base found in PAs.

Diagram 1: Biosynthesis pathway of the Retronecine necine base.
Biosynthesis of Nemorensic Acid

Nemorensic acid is a C10 dicarboxylic acid that, like other necic acids in Senecio species such as senecic acid, is derived from the branched-chain amino acid L-isoleucine[2][5]. The pathway involves the coupling of two isoleucine-derived five-carbon units.

  • Isoleucine as Precursor: Tracer experiments have confirmed that two molecules of L-isoleucine are the building blocks for C10 necic acids[5].

  • Formation of C5 Intermediates: Each isoleucine molecule is thought to be deaminated and undergo subsequent modifications to form an activated five-carbon intermediate.

  • Coupling and Cyclization: Two of these C5 units are then coupled to form the ten-carbon backbone of the necic acid. The exact mechanism and intermediates for nemorensic acid are not fully elucidated but are proposed to be analogous to that of senecic acid, involving the formation of a bond between C-6 of one unit and C-4 of another[2][5]. Subsequent enzymatic modifications establish the final stereochemistry and functional groups of nemorensic acid.

Necic Acid Biosynthesis Diagram 2: Proposed biosynthesis of Nemorensic Acid from L-Isoleucine. Isoleucine1 L-Isoleucine C5_Unit1 Activated C5 Unit (Isoleucine-derived) Isoleucine1->C5_Unit1 Deamination & Modification Isoleucine2 L-Isoleucine C5_Unit2 Activated C5 Unit (Isoleucine-derived) Isoleucine2->C5_Unit2 Deamination & Modification C10_Backbone C10 Dicarboxylic Acid Backbone C5_Unit1->C10_Backbone C5_Unit2->C10_Backbone Coupling Enzyme(s) Nemorensic_Acid Nemorensic Acid C10_Backbone->Nemorensic_Acid Oxidations & Rearrangements

Diagram 2: Proposed biosynthesis of Nemorensic Acid from L-Isoleucine.
Final Esterification

The final step in this compound biosynthesis is the esterification of the retronecine base with nemorensic acid. This reaction forms a large, 13-membered macrocyclic diester ring, resulting in the final this compound molecule. The specific enzyme(s) catalyzing this macrocyclization step have not yet been characterized.

Quantitative Data

Parameter Analyte / Enzyme Value Organism / Conditions Reference
Enzyme Kinetics
KM (for Putrescine)Homospermidine SynthaseData not availableSenecio nemorensis-
KM (for Spermidine)Homospermidine SynthaseData not availableSenecio nemorensis-
VmaxHomospermidine SynthaseData not availableSenecio nemorensis-
Specific ActivityRecombinant HSS~160 pkat/mgSenecio vernalis[3]
Metabolite Concentration
This compoundThis compound~0.1% of dry weightSenecio nemorensis[6]
Precursor Pool SizePutrescineData not availableS. nemorensis roots-
Precursor Pool SizeL-IsoleucineData not availableS. nemorensis roots-

Key Experimental Protocols

The elucidation of alkaloid biosynthetic pathways relies on a combination of tracer studies to identify precursors and enzyme assays to characterize specific catalytic steps.

General Workflow for Biosynthetic Pathway Elucidation

The process of discovering and characterizing a pathway like that of this compound follows a logical progression from precursor identification to enzyme characterization.

Experimental Workflow Diagram 3: General experimental workflow for pathway elucidation. A Hypothesize Precursors (e.g., Amino Acids) B Synthesize Isotopically Labeled Precursors (e.g., ¹⁴C, ¹⁵N) A->B C Administer Labeled Precursors to Plant or Cell Culture (Feeding Experiment) B->C D Harvest Tissue & Extract Metabolites at Time Intervals C->D E Isolate and Purify Target Alkaloid (e.g., via HPLC) D->E F Determine Label Incorporation (Scintillation Counting, MS) E->F G Identify Key Enzymes (e.g., Homospermidine Synthase) F->G Informs Enzyme Discovery H Clone & Express Enzyme G->H I Perform In Vitro Enzyme Assays to Confirm Function & Kinetics H->I

Diagram 3: General experimental workflow for pathway elucidation.
Protocol: Isotopic Labeling with [¹⁴C]-Precursors

This protocol describes a general method for tracing the incorporation of a radiolabeled precursor into this compound in Senecio plants. The best incorporation rates are often achieved by direct administration to the plant's vascular system[7].

Objective: To confirm the incorporation of precursors like L-ornithine or L-isoleucine into the this compound molecule.

Materials:

  • Healthy, actively growing Senecio nemorensis plants.

  • Sterile aqueous solution of [¹⁴C]-labeled precursor (e.g., [U-¹⁴C]-L-Isoleucine hydrochloride).

  • Sterile syringe with a fine-gauge needle.

  • Solvents for extraction (e.g., methanol (B129727), chloroform) and HPLC.

  • Solid Phase Extraction (SPE) cartridges for cleanup.

  • HPLC system with a fraction collector.

  • Liquid scintillation counter and vials.

Procedure:

  • Preparation of Labeled Precursor: Prepare a sterile aqueous solution of the [¹⁴C]-labeled precursor at a known concentration and specific activity.

  • Administration: Using a sterile syringe, carefully make a small puncture in the stem of the S. nemorensis plant. Slowly inject a defined volume (e.g., 50-100 µL) of the labeled precursor solution directly into the xylem[7]. Seal the puncture with petroleum jelly.

  • Incubation: Allow the plant to metabolize the precursor under normal growth conditions for a period ranging from 24 hours to 10 days.

  • Harvesting and Extraction: Harvest the relevant plant tissues (primarily roots for biosynthesis, but also aerial parts for accumulation). Homogenize the tissue in an acidic methanol solution to extract the alkaloids.

  • Purification: Centrifuge the extract to remove solid debris. The supernatant can be subjected to a standard acid-base extraction to separate alkaloids. Further purify the alkaloid fraction using SPE[8].

  • Isolation: Isolate this compound from the purified extract using preparative or semi-preparative HPLC. Collect fractions corresponding to the this compound peak.

  • Quantification of Radioactivity: Measure the radioactivity in the isolated this compound fraction using a liquid scintillation counter.

  • Analysis: Calculate the incorporation rate as the percentage of total radioactivity administered that is recovered in the final this compound product. This confirms the precursor-product relationship.

Protocol: In Vitro Assay for Homospermidine Synthase (HSS)

This protocol outlines a method for measuring the activity of HSS, the key enzyme in necine base formation, in a protein extract from Senecio roots.

Objective: To quantify the catalytic activity of HSS by measuring the formation of homospermidine.

Materials:

  • Fresh Senecio root tissue.

  • Extraction Buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 10 mM dithiothreitol (B142953) (DTT) and protease inhibitors).

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.0).

  • Substrates: Putrescine dihydrochloride, Spermidine trihydrochloride.

  • Cofactor: NAD+.

  • Reagents for derivatization (e.g., Dansyl chloride) and HPLC analysis.

  • HPLC system with a fluorescence or UV detector.

Procedure:

  • Enzyme Extraction: Homogenize fresh root tissue on ice in cold Extraction Buffer. Centrifuge at high speed (e.g., 15,000 x g) for 20 minutes at 4°C. The supernatant contains the crude enzyme extract.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Assay Buffer, NAD+ (e.g., 0.6 mM), putrescine (e.g., 400 µM), and spermidine (e.g., 400 µM)[3].

  • Initiation of Reaction: Pre-incubate the reaction mixture at the optimal temperature (e.g., 30-37°C) for 5 minutes. Initiate the reaction by adding a known amount of the crude enzyme extract.

  • Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) during which the reaction rate is linear.

  • Termination of Reaction: Stop the reaction by adding a strong acid (e.g., perchloric acid) or by heating.

  • Derivatization and Analysis: The product, homospermidine, must be derivatized for detection. Add a solution of dansyl chloride in acetone (B3395972) and incubate to allow the reaction to complete.

  • HPLC Quantification: Analyze the derivatized sample by reverse-phase HPLC. Separate the dansylated polyamines and quantify the homospermidine peak by comparing its area to a standard curve prepared with authentic homospermidine.

  • Calculation of Activity: Calculate the enzyme activity as the amount of homospermidine produced per unit time per milligram of protein in the extract (e.g., in pkat/mg protein).

Conclusion and Future Directions

The biosynthetic pathway of this compound follows the general framework established for macrocyclic pyrrolizidine alkaloids found in the Senecio genus. The pathway is anchored by two well-supported pillars: the formation of the retronecine base via homospermidine synthase and the construction of the nemorensic acid moiety from two units of L-isoleucine. While this guide provides a comprehensive overview based on current knowledge, significant gaps remain.

Future research should focus on:

  • Enzyme Discovery: Identification and characterization of the enzymes downstream of homospermidine that lead to retronecine, as well as the specific coupling and modifying enzymes responsible for converting isoleucine into nemorensic acid.

  • Quantitative Biology: Performing detailed kinetic analysis of all pathway enzymes and quantifying the in-planta metabolite pools in S. nemorensis to build a robust model of metabolic flux.

  • Regulatory Mechanisms: Investigating the genetic and environmental factors that regulate the expression of key biosynthetic genes like HSS to understand how this compound production is controlled within the plant.

A complete elucidation of the this compound pathway will not only advance the fundamental understanding of plant secondary metabolism but also provide critical tools for managing the toxicity of PAs in agriculture and herbal medicine, and potentially for harnessing their complex structures for novel drug development.

References

physical and chemical properties of Nemorensine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of Nemorensine

Introduction

This compound is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) found in plants of the Senecio genus, particularly Senecio nemorensis. As a member of the macrocyclic dilactone class of PAs, it is characterized by a complex chemical structure consisting of a necine base (platynecine) and a necic acid (nemorensic acid) linked to form a large ring system. Pyrrolizidine alkaloids are of significant interest to researchers due to their wide range of biological activities, which include potent hepatotoxicity, genotoxicity, and potential antitumor effects. This guide provides a comprehensive overview of the known , details relevant experimental protocols, and explores the implicated signaling pathways, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₁₈H₂₇NO₅PubChem
Molecular Weight 337.41 g/mol PubChem
CAS Number 50906-96-2PubChem
IUPAC Name (1R,5R,8R,12S,18R)-5,7,8-trimethyl-2,10,19-trioxa-15-azatetracyclo[10.5.1.1⁵,⁸.0¹⁵,¹⁸]nonadecane-3,9-dionePubChem
Classification Pyrrolizidine Alkaloid, MacrolidePubChem
Storage Temperature -20°CImmunoMart
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Spectral Data Analysis

Spectroscopic analysis is critical for the structural elucidation and identification of this compound. Below is a summary of the expected characteristics for each major spectroscopic technique based on its known structure.

Spectroscopy TypeExpected Characteristics
¹H NMR The proton NMR spectrum is expected to be complex due to the numerous stereocenters and conformationally restricted macrocyclic structure. Key signals would include: multiple aliphatic protons in the 1.0-2.5 ppm range (methyl and methylene (B1212753) groups), several methine protons on the pyrrolizidine and necic acid moieties (2.5-4.5 ppm), and protons adjacent to oxygen atoms (ester and ether linkages) appearing further downfield (3.5-5.0 ppm).
¹³C NMR The carbon NMR spectrum would show 18 distinct signals corresponding to each carbon atom in the molecule. Characteristic peaks would include: several aliphatic carbons (methyl, methylene, methine) in the 10-60 ppm range, carbons bonded to nitrogen in the pyrrolizidine ring (around 50-70 ppm), carbons involved in ether and ester linkages (60-80 ppm), and two carbonyl carbons from the lactone groups appearing significantly downfield (170-180 ppm).
Infrared (IR) The IR spectrum should display characteristic absorption bands for its functional groups. A strong, prominent absorption band between 1730-1750 cm⁻¹ would indicate the C=O stretching of the two ester (lactone) groups. The 2850-3000 cm⁻¹ region would show C-H stretching vibrations for the aliphatic parts of the molecule. C-O stretching vibrations for the ester and ether linkages would be visible in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS) Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 337. Fragmentation would likely involve the cleavage of the ester linkages, loss of small alkyl groups, and fragmentation of the pyrrolizidine ring. Common fragmentation patterns for amines include alpha-cleavage, while esters may undergo McLafferty rearrangement or cleavage of the C-O bonds.

Experimental Protocols

Detailed experimental procedures are essential for the isolation, synthesis, and biological evaluation of this compound.

Isolation of Pyrrolizidine Alkaloids from Senecio spp. (General Protocol)

While a specific protocol for this compound is not detailed, a general method for extracting PAs from plant material can be adapted.

  • Extraction : Dried and powdered aerial parts of the plant material (e.g., Senecio nemorensis) are subjected to extraction with an organic solvent. Chloroform (B151607) is commonly used to effectively extract pyrrolizidine alkaloids.

  • Acid-Base Extraction : The crude chloroform extract is then partitioned with an acidic aqueous solution (e.g., 1M HCl) to protonate the basic nitrogen of the alkaloids, rendering them water-soluble.

  • Purification : The acidic aqueous layer is separated, washed with a nonpolar solvent (e.g., diethyl ether) to remove neutral impurities, and then made basic (e.g., with NH₄OH) to deprotonate the alkaloids.

  • Final Extraction : The alkaloids are then re-extracted into an organic solvent like chloroform.

  • Chromatography : The final extract is concentrated and subjected to column chromatography (e.g., silica (B1680970) gel or alumina) for the separation and purification of individual alkaloids like this compound.

Synthesis of (+)-Nemorensic Acid

The total synthesis of this compound is a significant challenge. However, the synthesis of its necic acid component, (+)-nemorensic acid, has been achieved and is a critical step. The following workflow outlines a key synthetic approach.

Nemorensine: A Technical Overview of a Pyrrolizidine Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nemorensine , a pyrrolizidine (B1209537) alkaloid primarily isolated from plants of the Senecio genus, has garnered attention within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its chemical properties, and available biological data, presenting key information in a structured format for researchers and drug development professionals.

Core Chemical and Physical Data

This compound is chemically identified by the following properties:

PropertyValueCitation(s)
CAS Number 50906-96-2[1]
Molecular Formula C₁₈H₂₇NO₅
Molecular Weight 337.41 g/mol

Spectroscopic Data

The structural elucidation of this compound has been supported by various spectroscopic techniques. A study on the chemical constituents of Senecio nemorensis L. reported the use of the following methods for structural analysis of its components:

  • Infrared (IR) Spectroscopy

  • Ultraviolet (UV) Spectroscopy

  • Mass Spectrometry (MS)

  • Proton Nuclear Magnetic Resonance (¹H NMR)

  • Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

  • Distortionless Enhancement by Polarization Transfer (DEPT)[2]

Detailed spectral data, including specific chemical shifts and coupling constants for this compound, are crucial for its unambiguous identification and characterization. Researchers should consult specialized databases and original research articles for this information.[3][4][5][6][7]

Biological Activity

While extensive quantitative data on the specific bioactivities of pure this compound are limited in the public domain, studies on extracts from Senecio nemorensis, from which this compound is derived, provide preliminary insights into its potential pharmacological effects.

Hypoglycaemic Activity

An investigation into the in vitro hypoglycaemic activity of Senecio nemorensis subsp. stabianus revealed that the n-hexane extract exhibited α-amylase inhibition with an IC₅₀ value of 291 µg/ml.[8] Further fractionation of this extract showed selective α-amylase inhibition with IC₅₀ values ranging from 287 to 744 µg/ml.[8] It is important to note that these values represent the activity of a crude extract and its fractions, and not of purified this compound.

Experimental Protocols

Detailed experimental protocols are fundamental for the replication and advancement of scientific research. The following outlines a general workflow for the isolation and analysis of this compound, based on standard phytochemical practices.

General Isolation and Analysis Workflow

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis a Plant Material (Senecio nemorensis) b Drying and Powdering a->b c Solvent Extraction (e.g., Ethanol) b->c d Crude Extract c->d e Column Chromatography (Silica Gel) d->e f Fraction Collection e->f g Further Purification (e.g., TLC, HPLC) f->g h Isolated this compound g->h i Structural Elucidation (NMR, MS, etc.) h->i j Bioactivity Assays (e.g., Cytotoxicity, Anti-inflammatory) h->j

Caption: General workflow for the isolation, purification, and analysis of this compound.

Potential Signaling Pathways

The precise molecular mechanisms and signaling pathways affected by this compound have not been extensively elucidated. However, as a pyrrolizidine alkaloid, its biological effects could potentially involve interactions with various cellular targets. A common pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10][11][12][13] Further research is required to determine if this compound modulates this or other key signaling cascades.

Hypothetical NF-κB Signaling Pathway Modulation

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Cascade cluster_this compound Potential Intervention cluster_response Cellular Response stimulus e.g., LPS, Cytokines receptor Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκBα ikb_kinase->ikb nfkb NF-κB (p50/p65) ikb->nfkb Inhibition translocation NF-κB Translocation to Nucleus nfkb->translocation This compound This compound This compound->ikb_kinase ? This compound->nfkb ? transcription Gene Transcription (Pro-inflammatory mediators) translocation->transcription

Caption: Hypothetical modulation of the NF-κB signaling pathway by this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The biological activities and toxicological properties of this compound require further rigorous investigation. As a pyrrolizidine alkaloid, it may possess hepatotoxic properties, a characteristic of this class of compounds.[14]

References

Nemorensine's Putative Mechanism of Action: A Technical Guide Based on Pyrrolizidine Alkaloid Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature detailing the specific mechanism of action for the pyrrolizidine (B1209537) alkaloid (PA) nemorensine (B1608994) is currently unavailable. This guide, therefore, provides an in-depth overview of the well-documented toxicological mechanisms of the broader class of pyrrolizidine alkaloids. The information presented herein represents the putative mechanism of action for this compound, extrapolated from the activities of structurally related compounds.

Introduction

This compound is a pyrrolizidine alkaloid isolated from plants of the Senecio genus, such as Senecio nemorensis. Pyrrolizidine alkaloids are a large group of heterocyclic organic compounds produced by plants as a defense mechanism. While exhibiting a range of biological activities, many PAs are known for their significant hepatotoxicity, genotoxicity, and potential carcinogenicity. The toxicity of PAs is not inherent to the parent molecule but arises from its metabolic activation in the liver.

Metabolic Activation and General Mechanism of Toxicity

The primary site of PA metabolism is the liver, where cytochrome P450 enzymes convert the parent alkaloid into highly reactive pyrrolic esters, specifically dehydropyrrolizidine alkaloids (DHPAs).[1][2][3] These electrophilic metabolites are capable of cross-linking with cellular macromolecules, including proteins and DNA, leading to widespread cellular damage and initiating toxic responses.[1][3]

The general mechanism of PA-induced toxicity involves the following key steps:

  • Hepatic Metabolism: PAs are metabolized by cytochrome P450 monooxygenases in the liver.[1][2]

  • Formation of Reactive Metabolites: This metabolism generates unstable and highly reactive dehydropyrrolizidine alkaloids (DHPAs).[1][3]

  • Macromolecular Adduct Formation: DHPAs readily react with nucleophilic centers in cellular macromolecules, such as proteins and nucleic acids, forming covalent adducts.[1][3]

  • Cellular Dysfunction and Damage: The formation of these adducts disrupts normal cellular processes, leading to cytotoxicity, genotoxicity, and the induction of cell death pathways.[1][3]

G This compound This compound (Pyrrolizidine Alkaloid) Liver Liver (Hepatic Metabolism) This compound->Liver CYP450 Cytochrome P450 Enzymes Liver->CYP450 involvement of DHPA Dehydropyrrolizidine Alkaloids (Reactive Metabolites) CYP450->DHPA catalyzes formation of Macromolecules Cellular Macromolecules (Proteins, DNA) DHPA->Macromolecules reacts with Adducts Macromolecular Adducts Macromolecules->Adducts forms Toxicity Cellular Toxicity (Apoptosis, Cell Cycle Arrest) Adducts->Toxicity leads to

Fig. 1: General pathway of pyrrolizidine alkaloid metabolic activation and toxicity.

Induction of Apoptosis

Pyrrolizidine alkaloids are known to induce apoptosis, or programmed cell death, through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1][4]

Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of death ligands, such as Tumor Necrosis Factor (TNF) and Fas Ligand (FasL), to their respective cell surface receptors (TNFR and FasR).[1] This binding event leads to the recruitment of adaptor proteins like TRADD and FADD, forming a death-inducing signaling complex (DISC). The DISC then activates initiator caspases, primarily caspase-8 and caspase-10, which in turn activate executioner caspases like caspase-3 and -7, ultimately leading to the dismantling of the cell.[1]

Intrinsic Apoptotic Pathway

The intrinsic pathway is triggered by intracellular stress, such as DNA damage caused by PA metabolites. This leads to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[1] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[1] Activated caspase-9 proceeds to activate the executioner caspases-3 and -7, culminating in apoptosis.[1]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death Ligands (TNF, FasL) Death_Receptors Death Receptors (TNFR, FasR) Death_Ligands->Death_Receptors DISC DISC Formation (TRADD/FADD) Death_Receptors->DISC Caspase8_10 Caspase-8 / -10 (Initiator) DISC->Caspase8_10 Caspase3_7 Caspase-3 / -7 (Executioner) Caspase8_10->Caspase3_7 PA_Metabolites PA Metabolites (DNA Damage) Mitochondria Mitochondria PA_Metabolites->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome (Apaf-1) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis

Fig. 2: Pyrrolizidine alkaloid-induced apoptotic signaling pathways.

Effects on Cell Cycle

Pyrrolizidine alkaloids have been demonstrated to disrupt the normal progression of the cell cycle, primarily causing arrest in the S-phase and G2/M phase.[5][6][7][8] This disruption is a consequence of the DNA damage induced by PA metabolites. The cell cycle checkpoints are activated to halt division and allow for DNA repair. However, if the damage is too extensive, this can lead to apoptosis or senescence.

Transcriptomic analyses of cells treated with various PAs have revealed the deregulation of genes involved in cell cycle control and DNA damage repair pathways.[5][6] Studies on specific PAs have shown a significant increase in the proportion of cells in the S-phase and G2/M phase following exposure.[5][7][9]

Quantitative Data on Pyrrolizidine Alkaloid Activity

While specific quantitative data for this compound is not available, the following table summarizes the cytotoxic and cell cycle effects of other representative pyrrolizidine alkaloids from studies on human hepatoma cell lines. This data provides a comparative context for the potential activity of this compound.

Pyrrolizidine AlkaloidCell LineEndpointConcentrationEffectReference
LasiocarpineHepG2 clone 9S-phase arrest15 µMSignificant increase in S-phase population to 27.3 ± 4.5%[5]
RiddelliineHepG2 clone 9S-phase arrest15 µMSignificant increase in S-phase population[5]
MonocrotalineHepG2 clone 9S-phase & G2/M arrest150 - 300 µMIncreased S-phase and G2/M phase fractions[5]
EchimidineHepG2 clone 9S-phase arrest12.5 µMIncrease in S-phase population to 25 ± 3%[5]
SenecionineHuh-7.5Apoptosis6.25 - 400 µMConcentration-dependent induction of apoptosis[10]
SeneciphyllineHuh-7.5Apoptosis6.25 - 400 µMConcentration-dependent induction of apoptosis[10]
Clivorine (B1239113)Huh-7.5Apoptosis6.25 - 400 µMConcentration-dependent induction of apoptosis (most potent of those tested)[10]

Experimental Protocols (General)

Detailed experimental protocols for this compound are not available. However, the following outlines the general methodologies used to investigate the mechanism of action of pyrrolizidine alkaloids.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: To assess cell viability based on the metabolic activity of mitochondria. Cells are incubated with the test compound for a specified period, followed by the addition of MTT solution. The resulting formazan (B1609692) crystals are solubilized, and absorbance is measured.

  • LDH Release Assay: To measure cytotoxicity by quantifying the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: To detect early and late apoptosis by flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the nucleus of late apoptotic and necrotic cells.

  • Caspase Activity Assays: To measure the activity of key caspases (e.g., caspase-3, -7, -8, -9) using colorimetric or fluorometric substrates.

  • Western Blotting: To detect the expression levels of apoptosis-related proteins such as Bcl-2 family members, cytochrome c, and cleaved caspases.

Cell Cycle Analysis
  • Flow Cytometry with Propidium Iodide Staining: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Cells are fixed, treated with RNase, and stained with PI before analysis.

Gene Expression Analysis
  • Quantitative Real-Time PCR (qRT-PCR): To measure the expression levels of specific genes involved in apoptosis, cell cycle regulation, and DNA damage repair.

  • Transcriptome Analysis (e.g., RNA-seq): To obtain a global view of gene expression changes in response to PA treatment.

G cluster_viability Cell Viability/Cytotoxicity cluster_apoptosis Apoptosis Analysis cluster_cellcycle Cell Cycle Analysis cluster_gene_expression Gene Expression Start Cell Culture with Pyrrolizidine Alkaloid MTT MTT Assay Start->MTT LDH LDH Release Assay Start->LDH AnnexinV Annexin V/PI Staining (Flow Cytometry) Start->AnnexinV Caspase Caspase Activity Assays Start->Caspase Western Western Blotting Start->Western Flow_PI PI Staining (Flow Cytometry) Start->Flow_PI qRT_PCR qRT-PCR Start->qRT_PCR RNA_seq RNA-seq Start->RNA_seq

Fig. 3: General experimental workflow for investigating the mechanism of action of pyrrolizidine alkaloids.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is lacking, its classification as a pyrrolizidine alkaloid provides a strong basis for predicting its biological activities. It is highly probable that this compound undergoes hepatic metabolic activation to form reactive pyrrolic species that induce cellular toxicity through the formation of macromolecular adducts. This damage likely triggers apoptosis via both intrinsic and extrinsic pathways and leads to cell cycle arrest, particularly in the S and G2/M phases. Further research is imperative to elucidate the specific molecular targets and signaling pathways affected by this compound to fully understand its toxicological profile and potential therapeutic applications, if any. The methodologies and findings from studies on other pyrrolizidine alkaloids provide a clear roadmap for future investigations into this compound.

References

Nemorensine: A Pyrrolizidine Alkaloid in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nemorensine (B1608994) is a pyrrolizidine (B1209537) alkaloid (PA) primarily isolated from plant species of the genus Senecio, particularly Senecio nemorensis. Pyrrolizidine alkaloids represent a large and diverse class of secondary metabolites that are well-documented for their role as chemical defense compounds in plants against a wide array of herbivores.[1][2][3] These alkaloids are constitutively produced and are known for their toxicity, which can deter feeding by insects and other animals.[2][3] The presence of this compound in Senecio species suggests its significant contribution to the plant's defensive arsenal. This technical guide provides a comprehensive overview of the current understanding of this compound and its putative role in plant defense mechanisms, including its biosynthesis, mode of action, and relevant experimental protocols.

Chemical Structure and Properties

This compound is a macrocyclic diester pyrrolizidine alkaloid. The core structure consists of a necine base, which is a bicyclic amino alcohol, esterified with a necic acid. This structural configuration is characteristic of many toxic PAs and is crucial for their biological activity.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₈H₂₅NO₆
Molecular Weight 367.4 g/mol
CAS Number 34269-37-3
Class Pyrrolizidine Alkaloid
Plant Source Senecio nemorensis and other Senecio species

Role in Plant Defense Mechanisms

The primary role of pyrrolizidine alkaloids, including this compound, in plants is to provide chemical defense against herbivores.[1][2][3] The toxicity of these compounds is a key feature of this defense strategy.

Anti-herbivore Activity
Antimicrobial Activity

Some pyrrolizidine alkaloids have demonstrated antimicrobial activity. However, specific data on the antifungal and antibacterial properties of this compound is limited. General screening of plant extracts containing PAs has shown activity against some bacterial and fungal strains. Further research is required to determine the specific antimicrobial spectrum and potency of this compound.

Biosynthesis and Signaling Pathways

The biosynthesis of pyrrolizidine alkaloids is a complex process that occurs in the roots of the plant and is then translocated to other parts, including the shoots and leaves.[2] The pathway involves several enzymatic steps, starting from the precursor's L-arginine and L-ornithine.

The jasmonate signaling pathway is a key regulator of the biosynthesis of many plant secondary metabolites, including alkaloids, in response to herbivory and other stresses.[5][6][7][8][9] When a plant is attacked by an herbivore, jasmonic acid and its derivatives (jasmonates) are synthesized. These signaling molecules then activate a cascade of gene expression leading to the production of defense compounds like PAs.[5][7] While the direct link between jasmonate signaling and the regulation of this compound biosynthesis has not been explicitly demonstrated, it is a highly plausible mechanism given the established role of this pathway in the production of other defensive alkaloids.[5][6][7]

Jasmonate_Signaling_Pathway_for_PA_Biosynthesis Herbivory Herbivore Attack JA_Biosynthesis Jasmonate (JA) Biosynthesis Herbivory->JA_Biosynthesis JA_Signal JA Signal Transduction JA_Biosynthesis->JA_Signal TFs Activation of Transcription Factors (e.g., MYC2) JA_Signal->TFs PA_Genes Upregulation of PA Biosynthesis Genes TFs->PA_Genes PA_Biosynthesis Pyrrolizidine Alkaloid (this compound) Biosynthesis PA_Genes->PA_Biosynthesis Defense Plant Defense PA_Biosynthesis->Defense

Caption: Generalized Jasmonate Signaling Pathway leading to Pyrrolizidine Alkaloid Biosynthesis.

Quantitative Data

Specific quantitative data on the biological activity of purified this compound is scarce in the publicly available literature. The following tables are presented as templates for the types of data that are crucial for a comprehensive understanding of this compound's role in plant defense. Further research is needed to populate these tables with specific values for this compound.

Table 2: Template for Insecticidal Activity of this compound

Insect SpeciesBioassay TypeParameterValue (e.g., µ g/insect or µg/mL)Reference
Spodoptera frugiperdaTopical ApplicationLD₅₀--
Myzus persicaeLeaf Dip BioassayLC₅₀--
Tribolium castaneumDiet IncorporationGrowth Inhibition (%)--

Table 3: Template for Antifungal Activity of this compound

Fungal SpeciesBioassay TypeMIC (µg/mL)Reference
Fusarium oxysporumBroth Microdilution--
Botrytis cinereaAgar Dilution--
Aspergillus nigerBroth Microdilution--

Table 4: Template for Antibacterial Activity of this compound

Bacterial SpeciesBioassay TypeMIC (µg/mL)Reference
Escherichia coliBroth Microdilution--
Bacillus subtilisBroth Microdilution--
Pseudomonas aeruginosaAgar Dilution--

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and biological evaluation of this compound from Senecio nemorensis. These protocols are based on established methods for the analysis of pyrrolizidine alkaloids and can be adapted as necessary.

Extraction and Purification of this compound

This protocol describes a general procedure for the extraction and purification of pyrrolizidine alkaloids from plant material.

Extraction_and_Purification_Workflow Start Dried & Powdered Senecio nemorensis Plant Material Extraction Maceration with Methanol (B129727)/Acidified Water Start->Extraction Filtration1 Filtration Extraction->Filtration1 Concentration Concentration (Rotary Evaporator) Filtration1->Concentration Partitioning Liquid-Liquid Partitioning (e.g., with Chloroform) Concentration->Partitioning Crude_Extract Crude Alkaloid Extract Partitioning->Crude_Extract Column_Chromo Column Chromatography (Silica Gel or Alumina) Crude_Extract->Column_Chromo Fractions Collection of Fractions Column_Chromo->Fractions TLC_Analysis TLC Analysis of Fractions Fractions->TLC_Analysis Purified_this compound Purified this compound TLC_Analysis->Purified_this compound

Caption: Workflow for the extraction and purification of this compound.

Materials:

Procedure:

  • Extraction: Macerate the powdered plant material in methanol or a mixture of methanol and 0.5 M sulfuric acid (e.g., 80:20 v/v) at room temperature for 24-48 hours with occasional stirring.

  • Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Acid-Base Partitioning:

    • Acidify the concentrated aqueous extract with 0.5 M sulfuric acid to a pH of approximately 2.

    • Wash the acidic solution with chloroform to remove non-alkaloidal compounds. Discard the chloroform layer.

    • Make the aqueous layer alkaline (pH 9-10) with ammonia solution.

    • Extract the alkaloids from the alkaline solution with chloroform several times.

  • Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, and then evaporate to dryness under reduced pressure to obtain the crude alkaloid extract.

  • Column Chromatography:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

    • Pack a chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).

    • Load the sample onto the column.

    • Elute the column with a gradient of solvents of increasing polarity (e.g., starting with hexane (B92381) and gradually increasing the proportion of ethyl acetate and then methanol).

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Combine fractions containing the compound of interest (this compound) based on their TLC profiles.

  • Final Purification: Further purify the combined fractions using preparative TLC or HPLC to obtain pure this compound.

Insecticidal Bioassay (Topical Application)

This protocol is a standard method for determining the contact toxicity of a compound to insects.

Materials:

  • Purified this compound

  • Acetone (B3395972) (analytical grade)

  • Test insects (e.g., third-instar larvae of Spodoptera frugiperda)

  • Microsyringe or microapplicator

  • Petri dishes with a ventilated lid

  • Artificial diet for insects

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound in acetone. A control group will be treated with acetone only.

  • Insect Handling: Select healthy, uniform-sized insect larvae.

  • Topical Application: Apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thoracic region of each larva using a microsyringe.

  • Incubation: Place the treated larvae individually in Petri dishes containing a small piece of artificial diet. Incubate at a controlled temperature and humidity (e.g., 25 ± 1°C, 60-70% RH) with a set photoperiod.

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage of mortality for each concentration and the control. Use probit analysis to determine the LD₅₀ (the dose required to kill 50% of the test population).

Antifungal Bioassay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungi.

Materials:

  • Purified this compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Fungal strains (e.g., Fusarium oxysporum, Botrytis cinerea)

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth - PDB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Fungal Inoculum: Grow the fungal strains in PDB until a sufficient number of spores are produced. Prepare a spore suspension and adjust the concentration to a standard level (e.g., 1 x 10⁵ spores/mL).

  • Preparation of Test Solutions: Dissolve this compound in DMSO to create a stock solution. Prepare serial dilutions of the stock solution in PDB in the wells of a 96-well plate. The final concentration of DMSO should be low enough not to affect fungal growth (typically ≤1%).

  • Inoculation: Add the fungal spore suspension to each well. Include a positive control (medium with fungus, no compound) and a negative control (medium only).

  • Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Antibacterial Bioassay (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

Materials:

  • Purified this compound

  • Dimethyl sulfoxide (DMSO)

  • Bacterial strains (e.g., Escherichia coli, Bacillus subtilis)

  • Appropriate liquid culture medium (e.g., Mueller-Hinton Broth - MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Bacterial Inoculum: Grow the bacterial strains in MHB overnight. Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Test Solutions: Dissolve this compound in DMSO to create a stock solution. Prepare serial dilutions of the stock solution in MHB in the wells of a 96-well plate. The final DMSO concentration should be non-inhibitory.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (medium with bacteria, no compound) and a negative control (medium only).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Conclusion

This compound, as a pyrrolizidine alkaloid from Senecio nemorensis, is an important component of the plant's chemical defense system against herbivores. While its specific biological activities are not as extensively studied as those of other PAs, its chemical nature strongly suggests a role in deterring herbivory through toxicity. The biosynthesis of this compound is likely regulated by complex signaling pathways, with the jasmonate pathway playing a central role in its induction upon herbivore attack. This technical guide provides a framework for researchers and professionals in drug development to further investigate the properties and potential applications of this compound. The provided experimental protocols offer a starting point for the isolation, purification, and comprehensive biological evaluation of this and other related natural products. Further research to obtain quantitative bioactivity data for this compound is crucial for a complete understanding of its ecological role and for exploring its potential as a lead compound in the development of new bioactive agents.

References

In Vitro Anticancer Mechanisms of Nemorensine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Nemorensine, a polycyclic polyprenylated acylphloroglucinol, has garnered significant interest within the scientific community for its potent in vitro anticancer activities. Preliminary studies have revealed its capacity to induce cell death in a variety of cancer cell lines through multiple mechanisms, including apoptosis, ferroptosis, and cell cycle arrest. This technical guide provides an in-depth overview of the current understanding of this compound's in vitro effects, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Data Presentation

Cytotoxicity of this compound

This compound has demonstrated significant cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay
NB69Neuroblastoma4.9 ± 0.2224SRB
KellyNeuroblastoma3.8 ± 0.1824SRB
SK-N-ASNeuroblastoma4.2 ± 0.2524SRB
LAN-1Neuroblastoma3.1 ± 0.1524SRB
HT1080Fibrosarcoma26.912Not Specified
IMR-32Neuroblastoma~70% cell death at 24h24Not Specified

Note: The SRB (Sulforhodamine B) assay is a colorimetric assay used to assess cell density, based on the measurement of cellular protein content.

Apoptosis Induction

This compound has been shown to induce apoptosis in cancer cells. This programmed cell death is characterized by a series of morphological and biochemical events, including the activation of caspases. Studies have confirmed the involvement of both intrinsic and extrinsic apoptotic pathways.[1]

Cell Cycle Arrest

In addition to inducing cell death, this compound can also halt the proliferation of cancer cells by arresting the cell cycle. In the LAN-1 neuroblastoma cell line, treatment with 8 µM of this compound for 24 hours resulted in a significant increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the S phase population.[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for the desired duration.

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium (B1200493) iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Cell Cycle Analysis (Propidium Iodide Staining)

This method utilizes flow cytometry to determine the distribution of cells in the different phases of the cell cycle.

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase (with 4n DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA content), while cells in the S phase will have an intermediate fluorescence intensity.

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired duration.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: Treat the cells with RNase A to remove RNA and then stain with a solution containing propidium iodide.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be calculated.

Mandatory Visualization

Signaling Pathways

Nemorensine_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3/7 This compound This compound This compound->Death Receptors This compound->Mitochondrion Apoptosis Apoptosis Caspase-3/7->Apoptosis

This compound-induced apoptotic signaling pathway.

Nemorensine_Ferroptosis_Pathway cluster_gsh_depletion GSH Depletion cluster_iron_overload Iron Overload This compound This compound SLC7A11 System xc- (SLC7A11) This compound->SLC7A11 NRF2 NRF2 This compound->NRF2 activates Cystine Cystine SLC7A11->Cystine uptake Glutathione (GSH) Glutathione (GSH) Cystine->Glutathione (GSH) synthesis GPX4 GPX4 Glutathione (GSH)->GPX4 cofactor Lipid Peroxidation Lipid Peroxidation GPX4->Lipid Peroxidation inhibits Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis HMOX1 Heme Oxygenase-1 (HMOX1) NRF2->HMOX1 induces Heme Heme HMOX1->Heme degrades Labile Iron Pool (Fe2+) Labile Iron Pool (Fe2+) Heme->Labile Iron Pool (Fe2+) releases Fe2+ Fenton Reaction Fenton Reaction Labile Iron Pool (Fe2+)->Fenton Reaction Fenton Reaction->Lipid Peroxidation

This compound-induced ferroptotic signaling pathway.

Experimental_Workflow Cancer Cell Culture Cancer Cell Culture This compound Treatment This compound Treatment Cancer Cell Culture->this compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) This compound Treatment->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) This compound Treatment->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) This compound Treatment->Cell Cycle Analysis (PI Staining) Western Blot Analysis Western Blot Analysis This compound Treatment->Western Blot Analysis Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Apoptosis Assay (Annexin V/PI)->Data Analysis Cell Cycle Analysis (PI Staining)->Data Analysis Western Blot Analysis->Data Analysis

General experimental workflow for in vitro studies.

References

In-depth Technical Guide: Nemorensine Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, scientists, and drug development professionals.

Subject: A comprehensive analysis of the structure-activity relationship (SAR) of Nemorensine, including quantitative data, experimental methodologies, and pathway visualizations.

Executive Summary

This technical guide aims to provide a thorough exploration of the structure-activity relationship (SAR) of the natural product this compound. Our objective is to present a consolidated resource for researchers engaged in the study of this compound and its potential therapeutic applications. However, after a comprehensive and exhaustive search of publicly available scientific literature and chemical databases, it has been determined that there is currently no published research on the structure-activity relationship of this compound.

While the chemical structure and basic identifiers of this compound are documented, there is a conspicuous absence of studies detailing the synthesis of this compound analogs and the subsequent evaluation of their biological activity. Research into its biological targets, mechanism of action, and the effects of structural modifications on its efficacy is not present in the current body of scientific literature.

This compound: Chemical Identity

This compound is a known chemical entity with the following identifiers:

PropertyValue
CAS Number 50906-96-2
Molecular Formula C₁₈H₂₇NO₅
Molecular Weight 337.41 g/mol

The absence of research publications prevents the inclusion of any quantitative data tables summarizing biological activity, as no such data has been generated or published for this compound or any of its synthetic analogs.

Experimental Protocols

A core requirement of this guide was to provide detailed methodologies for key experiments. Due to the lack of published studies on this compound's biological activity, there are no established or cited experimental protocols for assays such as:

  • Target-based binding assays

  • Cell-based functional assays

  • In vivo efficacy studies

  • Pharmacokinetic and pharmacodynamic assessments

Without primary research literature, it is not possible to detail the specific experimental conditions, reagents, and instrumentation that would be used to investigate this compound.

Signaling Pathways and Mechanisms of Action

Visualizing the signaling pathways in which this compound is involved is a critical component of understanding its mechanism of action. However, as no biological targets or pathways have been identified for this compound in the scientific literature, the creation of any such diagrams would be purely speculative and without a factual basis.

For illustrative purposes, should such data become available, a hypothetical experimental workflow for identifying the cellular targets of this compound could be visualized as follows:

G Hypothetical Experimental Workflow for this compound Target Identification cluster_0 Compound Preparation cluster_1 Target Identification cluster_2 Target Validation This compound This compound Synthesis and Purification Biotin_this compound Biotinylated this compound Probe Synthesis This compound->Biotin_this compound Affinity_Purification Affinity Purification using Biotinylated Probe Biotin_this compound->Affinity_Purification Cell_Lysate Cell Lysate Preparation Cell_Lysate->Affinity_Purification Protein_ID Protein Identification (Mass Spectrometry) Affinity_Purification->Protein_ID Binding_Assay In Vitro Binding Assay (e.g., SPR, ITC) Protein_ID->Binding_Assay Functional_Assay Cell-Based Functional Assay (e.g., Reporter Assay) Protein_ID->Functional_Assay

Caption: Hypothetical workflow for identifying cellular targets of this compound.

Conclusion and Future Directions

The topic of this compound structure-activity relationships represents a significant gap in the current scientific landscape. For researchers, scientists, and drug development professionals, this presents a novel opportunity for pioneering research. The foundational steps for building a comprehensive understanding of this compound would involve:

  • Total Synthesis: Development of a robust and scalable synthetic route to this compound.

  • Analog Synthesis: Creation of a library of this compound analogs with systematic modifications to its core structure.

  • Biological Screening: High-throughput screening of this compound and its analogs against various cell lines and biological targets to identify initial hits.

  • Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by active compounds.

  • Quantitative SAR Analysis: Correlation of structural modifications with changes in biological activity to establish a predictive SAR model.

Until such studies are conducted and their results published, a detailed technical guide on the structure-activity relationship of this compound cannot be authentically produced. We will continue to monitor the scientific literature for any developments in this area and will update this guide accordingly as new information becomes available.

general toxicity of macrocyclic pyrrolizidine alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the General Toxicity of Macrocyclic Pyrrolizidine (B1209537) Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Pyrrolizidine alkaloids (PAs) are a large class of heterocyclic secondary metabolites produced by an estimated 3% of the world's flowering plants, predominantly found in the Boraginaceae, Asteraceae (Compositae), and Fabaceae (Leguminosae) families.[1][2][3] To date, over 660 PAs and their N-oxide derivatives have been identified, with approximately half of them exhibiting significant toxicity.[1][4] These compounds are recognized as some of the most common natural toxins affecting livestock, wildlife, and humans.[1][2] Human exposure typically occurs through the consumption of contaminated grains, herbal teas, honey, or traditional medicines.[2][5]

Structurally, PAs consist of a necine base, which is a bicyclic amino alcohol, esterified with one or more necic acids. The toxicity of PAs is intrinsically linked to their chemical structure, specifically the presence of a 1,2-unsaturated double bond in the necine base.[1][6] PAs are classified based on their necine base into types such as retronecine, otonecine, and platynecine.[6][7] Platynecine-type PAs, which have a saturated necine base, are generally considered non-toxic.[1] The most potent toxins are often macrocyclic diesters, where a dicarboxylic acid esterifies two hydroxyl groups on the necine base, forming a large ring structure.[5][8][9] The primary toxic manifestations include severe hepatotoxicity, genotoxicity, and carcinogenicity.[1][10]

Mechanism of Toxicity

The toxicity of macrocyclic PAs is not direct but requires metabolic activation, primarily within the liver.[11][12] The process transforms the relatively inert parent alkaloid into highly reactive electrophilic metabolites that can wreak havoc on cellular macromolecules.

Metabolic Activation

The bioactivation of toxic PAs is catalyzed by hepatic cytochrome P450 (CYP) monooxygenases, with isoforms like CYP3A4 and CYP3A5 playing a major role in humans.[7][13][14] This enzymatic oxidation converts the PA into a highly unstable and reactive pyrrolic ester, commonly known as a dehydropyrrolizidine alkaloid (DHPA).[1][15] These DHPAs are potent electrophiles that readily seek out and form covalent bonds with nucleophilic centers in cellular macromolecules.[6]

A competing metabolic pathway is N-oxidation, which can be a detoxification route, as the resulting PA N-oxides are water-soluble and more easily excreted.[5][13] However, PA N-oxides can be reduced back to the parent PA in the gut, creating a potential reservoir for delayed toxicity.[6] Furthermore, the primary reactive DHPAs can be hydrolyzed to a more stable, but still toxic, secondary metabolite known as (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP).[2][16]

Metabolic_Activation_of_PAs Metabolic Activation and Cellular Targeting of PAs cluster_liver Hepatocyte cluster_targets Cellular Damage PA Parent Pyrrolizidine Alkaloid (PA) CYP450 CYP450 Enzymes (e.g., CYP3A4) PA->CYP450 Oxidation DHPA Reactive Pyrrolic Ester (DHPA) CYP450->DHPA Detox Detoxification (e.g., GSH Conjugation) DHPA->Detox Protein Cellular Proteins DHPA->Protein Covalent Binding DNA Nuclear DNA DHPA->DNA Covalent Binding Excretion Excretion Detox->Excretion ProteinAdducts Protein Adducts (Loss of Function, Cytotoxicity) Protein->ProteinAdducts DNAAdducts DNA Adducts (Mutations, Carcinogenesis) DNA->DNAAdducts

Metabolic activation of PAs leading to cellular damage.
Cellular Targets and Damage

The electrophilic DHPA metabolites are the ultimate toxic agents, binding covalently to cellular proteins and DNA to form pyrrole-protein and pyrrole-DNA adducts.[1][16]

  • Protein Adducts: The formation of pyrrole-protein adducts is a key initiating event in PA-induced cytotoxicity.[17] This binding can impair the function of critical enzymes and structural proteins, leading to cellular dysfunction, necrosis, and organ damage. The level of hepatic pyrrole-protein adducts has been shown to correlate well with the elevation of serum alanine (B10760859) aminotransferase (ALT) activity, a marker of liver injury.[1][17]

  • DNA Adducts: The reaction of DHPAs with DNA leads to the formation of DHP-derived DNA adducts, which are the basis for the genotoxicity and carcinogenicity of PAs.[18][19] These adducts, primarily involving deoxyguanosine and deoxyadenosine (B7792050), can lead to DNA damage, DNA cross-linking, chromosomal aberrations, and gene mutations if not repaired.[10][20]

Key Signaling Pathways in Toxicity

The widespread cellular damage initiated by PA metabolites triggers several signaling pathways, leading to organized cellular responses like apoptosis.

  • Apoptosis (Programmed Cell Death): PA-induced cellular stress, including DNA damage and the formation of protein adducts, can initiate the intrinsic pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak are activated, leading to mitochondrial outer membrane permeabilization (MOMP).[6] This releases cytochrome c from the mitochondria into the cytosol, which then complexes with Apaf-1 and caspase-9 to form the apoptosome.[6] The apoptosome activates caspase-9, which in turn activates executioner caspases-3 and -7, culminating in controlled cell death.[6] Some studies have shown that PAs can induce cell cycle arrest, typically at the G2/M phase, as a precursor to apoptosis.[14][21]

  • Glutathione (GSH) Metabolism: GSH plays a critical role in the detoxification of DHPAs through conjugation, a reaction that neutralizes the reactive metabolite.[1][22] The hepatotoxicity of PAs is often associated with the depletion of hepatic GSH stores.[22][23] When GSH levels are depleted, the reactive metabolites are more likely to bind to cellular macromolecules, leading to increased toxicity. Therefore, the balance between metabolic activation by CYPs and detoxification by GSH is a key determinant of an individual's susceptibility to PA poisoning.[23]

Apoptosis_Signaling_Pathway PA-Induced Intrinsic Apoptosis Pathway PA_metabolites PA Metabolites (DHPAs, DHP) Stress Cellular Stress (DNA Adducts, Protein Adducts, Oxidative Stress) PA_metabolites->Stress Bcl2_family Activation of Bcl-2 Family (Bax, Bak) Stress->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion induce MOMP MOMP Mitochondrion->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase37 Activated Caspase-3 & 7 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Signaling cascade of PA-induced apoptosis.

Organ-Specific Toxicity

While PA metabolites can be transported via the bloodstream to cause damage in other organs like the lungs and kidneys, the liver is the primary target and the site of the most severe damage due to its central role in metabolic activation.[5][24]

Hepatotoxicity

The hallmark of acute PA poisoning is hepatic sinusoidal obstruction syndrome (HSOS), formerly known as veno-occlusive disease (VOD).[25][26] This condition is characterized by damage to the hepatic sinusoidal endothelial cells, leading to their sloughing, obstruction of the sinusoids, and subsequent blockage of hepatic venules.[25] This obstruction leads to centrilobular necrosis, hemorrhage, and liver enlargement (hepatomegaly).[25] Chronic, low-dose exposure can lead to progressive liver fibrosis and cirrhosis.

Genotoxicity and Carcinogenicity

Many PAs are potent genotoxins and are classified as possible human carcinogens.[4][10] The genotoxic mechanism is mediated by the formation of DHP-derived DNA adducts.[19] A specific set of four DNA adducts (two deoxyguanosine and two deoxyadenosine epimers) has been identified as a common biological biomarker of PA-induced liver tumor formation.[4][20][27] These adducts can lead to characteristic mutation signatures, such as G:C → T:A transversions, which have been observed in genes like p53 and K-ras in PA-induced mouse liver tumors.[10]

Quantitative Toxicity Data

The toxicity of PAs varies significantly depending on their specific chemical structure, particularly the nature of the necine base and the esterifying acids.[7] Macrocyclic diesters are generally the most toxic, followed by open-chain diesters, with monoesters being the least toxic.[5][9] The following table summarizes available LD50 data for select macrocyclic PAs.

Pyrrolizidine AlkaloidAnimal ModelRoute of AdministrationAcute LD50 (mg/kg body weight)Reference
MonocrotalineRat (male)Intraperitoneal70 - 80[8]
MonocrotalineGoatOral (single dose of seeds)~248-347[28][29]
Senecionine (B1681732)RatIntraperitoneal85[8]
LasiocarpineRatIntraperitoneal72[8]
RetrorsineRatIntraperitoneal35[8]
RiddelliineRatOral170[8]

Note: LD50 values can vary between studies due to differences in animal strain, age, sex, and experimental conditions.

Experimental Protocols

Assessing the toxicity of macrocyclic PAs involves a combination of in vitro and in vivo experimental models.

In Vitro Protocol: Metabolism and Adduct Formation using Liver Microsomes

This assay is used to determine the metabolic activation potential of a PA and its capacity to form adducts.

  • Preparation: Human or rat liver microsomes are prepared as the source of CYP450 enzymes.

  • Incubation Mixture: A typical incubation mixture in a microcentrifuge tube includes:

    • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Liver microsomes (e.g., 0.5-1.0 mg/mL protein).

    • The test pyrrolizidine alkaloid (dissolved in a suitable solvent like DMSO).

    • For DNA adduct studies, calf thymus DNA (e.g., 1-2 mg/mL) is included.[27]

  • Initiation: The reaction is initiated by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to provide the necessary cofactor for CYP450 activity.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

  • Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.

  • Analysis:

    • Protein Adducts: After centrifugation, the protein pellet can be analyzed for pyrrole-protein adducts using methods like colorimetric assays (e.g., Ehrlich reagent) or, more specifically, by mass spectrometry.[1]

    • DNA Adducts: The supernatant containing the DNA is treated with enzymes (e.g., nuclease P1, alkaline phosphatase) to digest the DNA into individual nucleosides. The resulting mixture of normal and adducted nucleosides is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify specific DHP-DNA adducts.[20][27]

In Vitro Protocol: Genotoxicity Assessment using the Micronucleus Assay

This assay assesses the potential of a PA to cause chromosomal damage. Metabolically competent cells are required.

  • Cell Culture: A human cell line engineered to express a specific CYP enzyme (e.g., TK6 cells expressing CYP3A4) is cultured in appropriate media.[14]

  • Treatment: Cells are seeded in multi-well plates and allowed to attach. They are then treated with various concentrations of the test PA for a duration equivalent to 1.5-2.0 normal cell cycles (e.g., 24-48 hours).

  • Cell Harvest: After treatment, cells are harvested. A cytokinesis blocker like cytochalasin B may be added to identify cells that have completed one nuclear division.

  • Staining: Cells are fixed and stained with a DNA dye (e.g., DAPI or propidium (B1200493) iodide) to visualize the main nucleus and any micronuclei. Micronuclei are small, separate nuclei formed from chromosome fragments or whole chromosomes that lag during cell division.

  • Quantification: The frequency of micronucleated cells is quantified using automated microscopy or flow cytometry. A dose-dependent increase in micronuclei indicates a positive genotoxic effect.[14]

In Vivo Protocol: Rodent Model of PA-Induced Hepatotoxicity

This model is used to study the progression of liver injury in a whole-organism context.

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are acclimatized and housed under standard laboratory conditions.

  • Administration: A specific PA, such as monocrotaline, is dissolved in a sterile vehicle and administered to the animals via a defined route, typically a single intraperitoneal (i.p.) injection.[25] The dose is selected based on previous studies to induce acute or chronic injury (e.g., 200-300 mg/kg for acute injury in rats).[25]

  • Monitoring: Animals are monitored daily for clinical signs of toxicity (e.g., weight loss, lethargy, ascites).

  • Sample Collection: At predetermined time points (e.g., 12, 24, 48 hours for acute studies), animals are euthanized.

    • Blood: Blood is collected via cardiac puncture for serum separation.

    • Tissues: The liver is excised, weighed, and sections are collected for different analyses.

  • Analysis:

    • Serum Biochemistry: Serum is analyzed for liver injury markers, including alanine aminotransferase (ALT) and aspartate aminotransferase (AST). A significant elevation indicates hepatocellular damage.

    • Histopathology: Liver tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Slides are examined by a pathologist for signs of injury, such as centrilobular necrosis, sinusoidal widening, hemorrhage, and endothelial cell damage.[25]

    • Adduct Analysis: Frozen liver tissue can be processed to quantify pyrrole-protein or DHP-DNA adducts as described in the in vitro protocol to link metabolic activation with the observed pathology.

Experimental_Workflow Workflow for In Vivo PA Toxicity Assessment cluster_blood Blood Processing cluster_tissue Liver Tissue Processing start Animal Model Selection (e.g., Rat, Mouse) admin PA Administration (Route, Dose, Duration) start->admin monitor Clinical Monitoring (Weight, Behavior) admin->monitor euthanasia Euthanasia & Sample Collection monitor->euthanasia blood Whole Blood euthanasia->blood liver Liver Excision euthanasia->liver serum Serum Separation blood->serum biochem Biochemistry Analysis (ALT, AST) serum->biochem fixation Fixation & Staining (H&E) liver->fixation homogenize Homogenization liver->homogenize histo Histopathological Evaluation fixation->histo adducts Adduct Analysis (LC-MS/MS) homogenize->adducts

References

The Enigmatic Hepatocellular Impact of Nemorensine: A Technical Overview Based on Pyrrolizidine Alkaloid Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document addresses the topic of Nemorensine's effect on liver cells. Extensive literature searches have revealed that while this compound is a known pyrrolizidine (B1209537) alkaloid, specific studies detailing its direct effects, quantitative toxicological data, and discrete signaling pathway interactions in liver cells are not publicly available. Therefore, this guide provides an in-depth overview of the well-documented effects of pyrrolizidine alkaloids (PAs) as a class on hepatocytes, which is the chemical family to which this compound belongs. The mechanisms described herein are general for hepatotoxic PAs and serve as a foundational framework for understanding the potential effects of this compound.

Introduction to this compound and Pyrrolizidine Alkaloids

This compound is a pyrrolizidine alkaloid identified in plants of the Senecio genus.[1][2] Its chemical formula is C₁₈H₂₇NO₅, with a molecular weight of 337.41 g/mol .[3][4] Pyrrolizidine alkaloids are a large group of natural compounds known for their potential toxicity, particularly their hepatotoxicity.[1][5] The consumption of PA-containing plants has been linked to liver diseases in both humans and animals.[5][6]

The toxicity of most PAs is not inherent but results from their metabolic activation in the liver.[1][5] This bioactivation process is a critical area of study for understanding their detrimental effects on liver cells.

General Hepatotoxicity of Pyrrolizidine Alkaloids

The primary target of PA toxicity is the liver.[1][5] Ingestion of toxic PAs can lead to a range of liver damage, from acute to chronic conditions.[6] A significant condition associated with PA consumption is hepatic veno-occlusive disease (HVOD), which can progress to cirrhosis and liver failure.[5] At the cellular level, PAs can induce enlargement of liver cells (megalocytosis), damage to liver cell metabolism, and even cell death.[6]

Core Mechanism: Metabolic Activation in Hepatocytes

The toxic effects of pyrrolizidine alkaloids are initiated by their metabolism within liver cells, primarily by cytochrome P450 monooxygenases.[1] This process converts the relatively inert PA into highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).[1] These DHPAs are electrophilic and can readily react with cellular macromolecules such as DNA, proteins, and lipids, leading to cellular damage.[1]

Below is a generalized diagram illustrating the metabolic activation pathway of hepatotoxic pyrrolizidine alkaloids.

Pyrrolizidine Alkaloid Metabolic Activation PA Pyrrolizidine Alkaloid (e.g., this compound) Metabolism Metabolic Activation (Cytochrome P450 in Hepatocytes) PA->Metabolism Ingestion & Liver Uptake DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Pyrrolic Ester) Metabolism->DHPA Oxidation Macromolecules Cellular Macromolecules (DNA, Proteins, etc.) DHPA->Macromolecules Covalent Binding Adducts Macromolecular Adducts DHPA->Adducts Forms Damage Cellular Damage and Hepatotoxicity Adducts->Damage Leads to

Figure 1: Generalized metabolic activation of pyrrolizidine alkaloids in liver cells.

Experimental Protocols for Assessing Hepatotoxicity

While specific protocols for this compound are unavailable, the following are standard methodologies used to evaluate the effects of potential hepatotoxins like pyrrolizidine alkaloids on liver cells.

4.1. In Vitro Studies

  • Cell Culture: Primary hepatocytes or liver cell lines (e.g., HepG2) are commonly used.[7] Cells are cultured in appropriate media and conditions.

  • Cytotoxicity Assays:

    • MTT Assay: To assess cell viability and proliferation. Cells are treated with varying concentrations of the compound, and the reduction of MTT to formazan (B1609692) by metabolically active cells is measured spectrophotometrically.

    • LDH Assay: To measure lactate (B86563) dehydrogenase release from damaged cells as an indicator of cytotoxicity.

  • Apoptosis Assays:

    • Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cells using flow cytometry.

    • Caspase Activity Assays: To measure the activity of key apoptosis-executing enzymes like caspase-3 and caspase-7.

  • Western Blotting: To analyze the expression levels of proteins involved in specific signaling pathways, such as those related to apoptosis (e.g., Bcl-2, Bax), inflammation (e.g., NF-κB), and cell stress.

  • Gene Expression Analysis (qPCR): To quantify changes in the expression of target genes in response to compound treatment.

4.2. In Vivo Studies

  • Animal Models: Rodent models (mice or rats) are frequently used. The compound is administered through various routes (e.g., oral gavage, intraperitoneal injection).

  • Histopathology: Liver tissues are collected, fixed, sectioned, and stained (e.g., with H&E) to observe morphological changes, such as necrosis, inflammation, and fibrosis.

  • Serum Biochemistry: Blood samples are analyzed for liver enzyme levels (e.g., ALT, AST) as indicators of liver damage.

  • Immunohistochemistry: To detect the localization and expression of specific proteins within the liver tissue.

Below is a workflow diagram illustrating a typical experimental approach for evaluating the hepatotoxicity of a compound.

Hepatotoxicity Evaluation Workflow start Compound of Interest (e.g., this compound) in_vitro In Vitro Studies (Liver Cell Lines/Primary Hepatocytes) start->in_vitro in_vivo In Vivo Studies (Animal Models) start->in_vivo cytotoxicity Cytotoxicity Assays (MTT, LDH) in_vitro->cytotoxicity apoptosis Apoptosis Assays (Annexin V, Caspase) in_vitro->apoptosis molecular Molecular Analysis (Western Blot, qPCR) in_vitro->molecular data_analysis Data Analysis and Mechanism Elucidation cytotoxicity->data_analysis apoptosis->data_analysis molecular->data_analysis histology Histopathology in_vivo->histology serum Serum Biochemistry (ALT, AST) in_vivo->serum histology->data_analysis serum->data_analysis

Figure 2: A standard workflow for assessing the hepatotoxicity of a chemical compound.

Potential Signaling Pathways Implicated in Pyrrolizidine Alkaloid Hepatotoxicity

Based on the known mechanisms of other hepatotoxins and PAs, the following signaling pathways are likely to be affected by this compound in liver cells:

  • Oxidative Stress Pathways: The metabolic activation of PAs can lead to the production of reactive oxygen species (ROS), inducing oxidative stress and subsequent cellular damage.

  • Apoptosis Pathways: Covalent binding of reactive metabolites to cellular components can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

  • Inflammatory Pathways: Cellular damage can initiate an inflammatory response, often involving the activation of transcription factors like NF-κB, leading to the production of pro-inflammatory cytokines.

  • DNA Damage Response Pathways: Adduct formation with DNA can activate DNA damage response pathways, which may lead to cell cycle arrest or apoptosis if the damage is irreparable.

Summary and Future Directions

This compound is a pyrrolizidine alkaloid with a high potential for hepatotoxicity, a characteristic feature of this class of compounds. The primary mechanism of toxicity is expected to involve metabolic activation in the liver to form reactive pyrrolic metabolites that cause cellular damage.

To fully understand the specific effects of this compound on liver cells, further research is imperative. Future studies should focus on:

  • In vitro and in vivo toxicological assessments of purified this compound to determine its dose-dependent effects on liver cells.

  • Elucidation of the specific signaling pathways modulated by this compound in hepatocytes.

  • Identification of the specific cellular targets of its reactive metabolites.

Such research will be crucial for a comprehensive risk assessment and for understanding the full spectrum of this compound's biological activity.

References

Methodological & Application

Total Synthesis Strategies for the Pyrrolizidine Alkaloid Nemorensine: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemorensine (B1608994) is a macrocyclic pyrrolizidine (B1209537) alkaloid (PA) that has garnered interest within the scientific community due to its complex molecular architecture. PAs are a class of natural products known for their diverse biological activities, which drives research into their synthesis for further pharmacological evaluation. The total synthesis of this compound presents a significant challenge, primarily in the stereocontrolled construction of its two main components: the necic acid moiety, (+)-nemorensic acid, and the pyrrolizidine core, the necine base, followed by a crucial macrocyclization step to form the final 13-membered ring structure.

This document provides a detailed account of the known synthetic strategies toward this compound, with a focus on the asymmetric synthesis of its key building blocks. While a complete total synthesis of this compound has not been extensively documented in readily available literature, the synthesis of its constituent parts provides a clear roadmap for potential synthetic routes.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound reveals its two primary constituents: the necic acid, (+)-nemorensic acid, and a suitable necine base, such as retronecine (B1221780), a common PA core. The key strategic challenge lies in the formation of the two ester linkages and the subsequent macrocyclization.

This compound Retrosynthesis This compound This compound Disconnection Macrolactonization/Esterification This compound->Disconnection Fragments Necine Base (e.g., Retronecine) + (+)-Nemorensic Acid Disconnection->Fragments

Caption: Retrosynthetic disconnection of this compound.

Synthesis of Key Components

Asymmetric Synthesis of (+)-Nemorensic Acid

A significant breakthrough in the journey toward the total synthesis of this compound was the asymmetric synthesis of its necic acid component, (+)-nemorensic acid, by Robins and Crout. This work also led to the revision of the stereochemistry of the natural product itself.[1] The synthesis commences from a readily available chiral starting material and proceeds through several stereocontrolled transformations.

Quantitative Data for the Synthesis of (+)-Nemorensic Acid

Step No.TransformationReagents and ConditionsStarting MaterialProductYield (%)
1Epoxidationm-CPBA, CH₂Cl₂(R)-(+)-CitronelleneEpoxide95
2Epoxide OpeningMe₂CuLi, Et₂OEpoxideDiol88
3Oxidative CleavageNaIO₄, RuO₂ (cat.), CCl₄/MeCN/H₂ODiolLactone75
4MethylationLDA, MeI, THF, -78 °CLactoneMethylated Lactone92
5Hydrolysis & Cyclizationa) aq. NaOH; b) H₃O⁺Methylated LactoneDihydroxy Acid-
6LactonizationTsOH, Benzene (B151609)Dihydroxy AcidBicyclic Lactone85 (over 2 steps)
7ReductionLiAlH₄, THFBicyclic LactoneDiol98
8Selective ProtectionTBDMSCl, Imidazole, DMFDiolMonosilyl Ether90
9OxidationPCC, CH₂Cl₂Monosilyl EtherAldehyde93
10Wittig ReactionPh₃P=C(Me)CO₂Et, THFAldehydeα,β-Unsaturated Ester85
11HydrogenationH₂, Pd/C, EtOHα,β-Unsaturated EsterSaturated Ester99
12DeprotectionTBAF, THFSaturated EsterHydroxy Ester96
13OxidationJones Reagent, AcetoneHydroxy EsterCarboxylic Acid Ester88
14Hydrolysisaq. LiOH, THFCarboxylic Acid Ester(+)-Nemorensic Acid95
Overall Yield (R)-(+)-Citronellene (+)-Nemorensic Acid ~25%

Experimental Protocols for Key Steps in the Synthesis of (+)-Nemorensic Acid

  • Step 3: Oxidative Cleavage: To a solution of the diol (1.0 mmol) in a 2:2:3 mixture of CCl₄/MeCN/H₂O (10 mL) is added NaIO₄ (4.0 mmol) and a catalytic amount of RuO₂. The mixture is stirred vigorously at room temperature for 12 hours. The reaction is then quenched with isopropanol, and the mixture is filtered through a pad of Celite. The filtrate is extracted with CH₂Cl₂, and the combined organic layers are dried over MgSO₄ and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the lactone.

  • Step 6: Lactonization: The dihydroxy acid (1.0 mmol) is dissolved in benzene (20 mL), and a catalytic amount of p-toluenesulfonic acid is added. The mixture is heated to reflux with a Dean-Stark trap for 4 hours. After cooling to room temperature, the reaction mixture is washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, and concentrated in vacuo to yield the bicyclic lactone.

Synthesis of the Necine Base (Retronecine)

The necine base of this compound is a pyrrolizidine skeleton. Retronecine is a common necine base found in many pyrrolizidine alkaloids and serves as a likely candidate for the total synthesis of this compound. Several synthetic routes to retronecine have been established. A common strategy involves the construction of the bicyclic system from a proline derivative.

Retronecine_Synthesis_Workflow cluster_0 Synthesis of Necine Base (Retronecine) Proline L-Proline Derivative Intermediate1 Bicyclic Intermediate Construction Proline->Intermediate1 Multi-step sequence Retronecine Retronecine Intermediate1->Retronecine Functional group manipulation

Caption: General workflow for the synthesis of Retronecine.

Proposed Macrocyclization Strategy

With both the necic acid and the necine base in hand, the final and most challenging step is the macrocyclization to form the 13-membered diester ring of this compound. This transformation requires the sequential or simultaneous formation of two ester bonds under conditions that favor intramolecular cyclization over intermolecular polymerization.

Several macrolactonization methods could be employed, including:

  • Yamaguchi Macrolactonization: This method utilizes 2,4,6-trichlorobenzoyl chloride for the activation of the carboxylic acid, followed by slow addition to a solution of the alcohol in the presence of DMAP at high dilution.

  • Shiina Macrolactonization: This protocol employs 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) as a condensing agent.

  • Steglich Esterification: This involves the use of DCC and DMAP for the direct coupling of a carboxylic acid and an alcohol.

The choice of strategy would depend on the stability of the substrates and the efficiency of the cyclization. A stepwise approach, where one ester bond is formed first, followed by the final ring-closing lactonization, is often preferred to control the regioselectivity.

Macrocyclization_Strategy cluster_1 Proposed Macrocyclization for this compound StartingMaterials Retronecine + Activated (+)-Nemorensic Acid Seco_Acid Seco-Acid Intermediate StartingMaterials->Seco_Acid Esterification Macrocyclization High Dilution Macrolactonization (e.g., Yamaguchi, Shiina) Seco_Acid->Macrocyclization This compound This compound Macrocyclization->this compound

Caption: Proposed workflow for the macrocyclization step.

Conclusion and Future Perspectives

While a complete, published total synthesis of this compound remains to be widely disseminated, the stereoselective synthesis of its complex necic acid component, (+)-nemorensic acid, has been successfully achieved and is a cornerstone for any future synthetic endeavor. The well-established methods for the synthesis of the retronecine core provide the other necessary building block. The final hurdle, the macrocyclization, presents a significant challenge that can be addressed by modern synthetic methodologies. The successful total synthesis of this compound would not only be a notable achievement in natural product synthesis but would also provide access to material for further biological and pharmacological studies, potentially unlocking new therapeutic applications. The detailed protocols and strategies outlined herein provide a solid foundation for researchers aiming to accomplish this synthetic goal.

References

Application Notes & Protocols: Isolation and Purification of Nemorensine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nemorensine is a pyrrolizidine (B1209537) alkaloid (PA) found in plants of the Senecio genus, particularly Senecio nemorensis. PAs are a class of naturally occurring compounds known for their potential biological activities, which makes their isolation and purification a critical step for further research and drug development. This document provides a detailed protocol for the isolation and purification of this compound from plant material, employing a combination of acid-base extraction and chromatographic techniques. The methodologies are based on established procedures for the separation of pyrrolizidine alkaloids from Senecio species.

Data Presentation

The following tables summarize representative quantitative data that could be expected during the isolation and purification of this compound. These values are illustrative and may vary depending on the specific plant material and experimental conditions.

Table 1: Extraction and Acid-Base Partitioning Yields

StepStarting Material (g)Volume of Solvent (mL)pHCrude Extract Yield (g)% Yield
Initial Extraction 10005000 (Methanol)-50.05.0
Acid Extraction 50.0500 (0.2% HCl)2.0--
Basification & Chloroform (B151607) Extraction -500 (NH4OH) / 3x500 (CHCl3)9-101.50.15

Table 2: Column Chromatography Purification Data

FractionElution Solvent System (CHCl₃:MeOH:NH₄OH)Volume (mL)Dry Weight (mg)Purity (by TLC)
F1-F5100:0:0 to 98:2:0.1500150Low
F6-F1095:5:0.2500800Medium
F11-F15 (this compound rich) 90:10:0.5 500 450 High
F16-F2080:20:1.0500100Low

Table 3: Preparative HPLC Purification Data

ParameterValue
Column Phenomenex Synergi MAX-RP C12 (250 x 21.2 mm, 10 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 28% B over 30 min
Flow Rate 20 mL/min
Detection Wavelength 220 nm
Injection Volume 5 mL (of 10 mg/mL solution)
Retention Time of this compound ~18.5 min
Yield of Pure this compound 350 mg
Final Purity (by analytical HPLC) >98%

Experimental Protocols

Plant Material Preparation
  • Collect the aerial parts of Senecio nemorensis.

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grind the dried plant material into a fine powder (approximately 40 mesh) using a mechanical grinder.

Extraction of Crude Alkaloids

This protocol is adapted from the general procedure for extracting pyrrolizidine alkaloids.

  • Macerate the powdered plant material (1000 g) in methanol (B129727) (5 L) for 72 hours at room temperature with occasional stirring.

  • Filter the extract through cheesecloth and then through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure at 40°C using a rotary evaporator to obtain a crude methanolic extract.

Acid-Base Extraction for Alkaloid Enrichment

This procedure selectively isolates the basic alkaloid fraction.

  • Suspend the crude methanolic extract (50 g) in 0.2% aqueous hydrochloric acid (500 mL).

  • Sonicate the mixture for 40 minutes to ensure complete dissolution of the alkaloids.

  • Centrifuge the acidic solution at 10,000 x g for 5 minutes to remove non-alkaloidal precipitates.

  • Collect the supernatant and adjust the pH to 9-10 with concentrated ammonium (B1175870) hydroxide (B78521).

  • Perform a liquid-liquid extraction of the basified aqueous solution with chloroform (3 x 500 mL) in a separatory funnel.

  • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the chloroform extract under reduced pressure to yield the crude alkaloid fraction.

Purification by Column Chromatography

This step provides a preliminary separation of the alkaloids.

  • Prepare a silica (B1680970) gel slurry (200 g, 70-230 mesh) in chloroform.

  • Pack a glass column (5 cm diameter, 50 cm length) with the slurry.

  • Dissolve the crude alkaloid fraction (1.5 g) in a minimal amount of chloroform and adsorb it onto a small amount of silica gel (5 g).

  • Dry the adsorbed sample and carefully load it onto the top of the packed column.

  • Elute the column with a gradient of chloroform-methanol with increasing polarity, starting with 100% chloroform and gradually increasing the methanol concentration. Add a small amount of ammonium hydroxide (0.1-1%) to the mobile phase to prevent tailing of the alkaloids.

  • Collect fractions (20 mL each) and monitor the separation by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol:ammonium hydroxide (85:14:1).

  • Visualize the spots on the TLC plates using Dragendorff's reagent.

  • Combine the fractions containing the major spot corresponding to this compound.

High-Purity Purification by Preparative HPLC

This final step yields highly purified this compound.

  • Concentrate the this compound-rich fractions from the column chromatography.

  • Dissolve the residue in the initial mobile phase for HPLC.

  • Purify the sample using a preparative reverse-phase HPLC system with the parameters outlined in Table 3.

  • Collect the peak corresponding to the retention time of this compound.

  • Lyophilize the collected fraction to obtain pure this compound.

  • Confirm the purity of the final product using analytical HPLC-UV and identity by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Nemorensine_Isolation_Workflow plant Powdered Senecio nemorensis extraction Methanol Extraction plant->extraction Maceration acid_base Acid-Base Extraction extraction->acid_base Crude Extract column_chrom Silica Gel Column Chromatography acid_base->column_chrom Crude Alkaloid Fraction prep_hplc Preparative RP-HPLC column_chrom->prep_hplc This compound-Rich Fractions pure_this compound Pure this compound (>98%) prep_hplc->pure_this compound Purified Fractions analysis Purity & Structural Analysis (HPLC, MS, NMR) pure_this compound->analysis

Caption: Overall workflow for the isolation and purification of this compound.

Acid_Base_Extraction_Pathway crude_extract Crude Methanolic Extract in 0.2% HCl centrifugation Centrifugation crude_extract->centrifugation supernatant Aqueous Supernatant (Protonated Alkaloids) centrifugation->supernatant pellet Precipitate (Non-Alkaloidal Impurities) centrifugation->pellet basification Basification with NH4OH (pH 9-10) supernatant->basification l_l_extraction Liquid-Liquid Extraction with Chloroform basification->l_l_extraction aqueous_phase Aqueous Layer (Salts) l_l_extraction->aqueous_phase organic_phase Chloroform Layer (Free Base Alkaloids) l_l_extraction->organic_phase evaporation Evaporation organic_phase->evaporation crude_alkaloids Crude Alkaloid Fraction evaporation->crude_alkaloids

Caption: Detailed workflow of the acid-base extraction for alkaloid enrichment.

Application Notes and Protocols for the Quantification of Nemorensine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemorensine is a pyrrolizidine (B1209537) alkaloid (PA) found in plants of the Senecio genus. PAs are a class of naturally occurring compounds known for their potential toxicity, making their sensitive and accurate quantification crucial in various fields, including herbal medicine safety, food safety, and toxicological research. These application notes provide a detailed framework for the quantification of this compound in plant matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. While specific validated methods for this compound are not widely published, the protocols outlined below are based on established and validated methods for the analysis of other pyrrolizidine alkaloids and can be adapted and validated for the specific quantification of this compound.

This compound has the following chemical properties:

  • CAS Number: 50906-96-2[1][2]

  • Molecular Formula: C18H27NO5[1][2]

  • Molecular Weight: 337.41 g/mol [2]

  • IUPAC Name: (1R,5R,8R,12S,18R)-5,7,8-trimethyl-2,10,19-trioxa-15-azatetracyclo[10.5.1.15,8.015,18]nonadecane-3,9-dione

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the trace-level quantification of pyrrolizidine alkaloids due to its high sensitivity, selectivity, and ability to handle complex matrices. The method involves chromatographic separation of the analyte from the sample matrix followed by detection and quantification using a mass spectrometer.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Homogenization of Plant Material Extraction Acidic Extraction Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 SPE Solid-Phase Extraction (SPE) Cleanup Centrifugation1->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Figure 1: General experimental workflow for the quantification of this compound.

Detailed Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) based method

This protocol is adapted from established methods for the extraction of pyrrolizidine alkaloids from plant material and honey.[3]

a. Reagents and Materials:

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Sulfuric acid (0.05 M in 50% methanol/water)

  • Ammonia solution (25%)

  • Ammoniated methanol (5% v/v)

  • Oasis MCX SPE cartridges (or equivalent mixed-mode cation exchange)

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

b. Protocol:

  • Homogenization: Homogenize the dried plant material to a fine powder.

  • Extraction:

    • Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of 0.05 M sulfuric acid in 50% methanol/water.

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an Oasis MCX SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load 2 mL of the supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of water, followed by 5 mL of methanol.

    • Elute the analytes with 10 mL of 5% ammoniated methanol.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

    • Filter through a 0.22 µm syringe filter before injection.

LC-MS/MS Analysis

The following are suggested starting conditions and should be optimized for the specific instrument and this compound standard.

a. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of PAs.[4]

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.[5]

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[5]

  • Flow Rate: 0.3 mL/min.[4]

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.[4]

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: 5-80% B

    • 10-14 min: 80% B

    • 14-15 min: 80-5% B

    • 15-16 min: 5% B[4]

b. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[4]

  • Multiple Reaction Monitoring (MRM): For quantification, at least two MRM transitions (a quantifier and a qualifier) should be monitored for this compound.

    • Precursor Ion ([M+H]+): The molecular formula of this compound is C18H27NO5, with a molecular weight of 337.41 g/mol . The expected precursor ion in positive ESI mode is [M+H]+ at m/z 338.2.

    • Product Ions: Based on the structure of this compound and common fragmentation patterns of pyrrolizidine alkaloids, which often involve the loss of the necic acid moieties and fragmentation of the pyrrolizidine core, potential product ions could be investigated around m/z 120, 138 (characteristic for the retronecine-type core) and fragments resulting from the loss of water or parts of the ester side chains.[5] The exact product ions and optimal collision energies need to be determined by infusing a standard solution of this compound.

Proposed MRM Transitions for this compound (to be optimized):

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound338.2To be determined empiricallyTo be determined empirically

Quantitative Data

The following table summarizes typical validation parameters for the quantification of pyrrolizidine alkaloids using LC-MS/MS, which can be used as a reference for the validation of a this compound-specific method.

Table 1: Typical Performance Characteristics of LC-MS/MS Methods for Pyrrolizidine Alkaloid Quantification

ParameterTypical Value RangeReference
Linearity (R²)> 0.99[6]
Limit of Detection (LOD)0.01 - 1.0 µg/kg[4][7]
Limit of Quantification (LOQ)0.05 - 5.0 µg/kg[4][6][7]
Recovery70 - 120%[4][6][7]
Precision (RSD)< 15%[4][6]

Signaling Pathway

While specific signaling pathways related to the analytical quantification of this compound are not applicable, the toxicity of pyrrolizidine alkaloids is well-documented and involves metabolic activation in the liver, leading to cytotoxicity and carcinogenicity.

signaling_pathway cluster_liver Hepatocyte (Liver Cell) This compound This compound (Pyrrolizidine Alkaloid) CYP450 Cytochrome P450 Monooxygenases This compound->CYP450 Metabolic Activation Metabolites Reactive Pyrrolic Metabolites (Dehydro-PAs) CYP450->Metabolites Adducts DNA and Protein Adducts Metabolites->Adducts Covalent Binding Detox Detoxification (e.g., Glutathione Conjugation) Metabolites->Detox Toxicity Cellular Damage, Necrosis, Carcinogenesis Adducts->Toxicity

Figure 2: Simplified metabolic activation pathway of pyrrolizidine alkaloids leading to toxicity.

Conclusion

The provided application notes and protocols offer a comprehensive starting point for the development and validation of a robust LC-MS/MS method for the quantification of this compound in various matrices. Adherence to good laboratory practices, including proper method validation, is essential to ensure accurate and reliable results. The use of a stable isotope-labeled internal standard for this compound, if available, is highly recommended to improve the accuracy and precision of the quantification.

References

Application Note: A Proposed HPLC Method for the Analysis of Nemorensine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Nemorensine, a natural product with the molecular formula C18H27NO5.[1] Due to the current lack of established and validated HPLC methods specifically for this compound in the public domain, this application note provides a comprehensive, albeit hypothetical, protocol based on common practices in reversed-phase chromatography for similar small molecules. The proposed method is designed to be a starting point for method development and validation activities. Included are detailed experimental protocols, data presentation tables for anticipated validation results, and a workflow diagram to guide the analytical process.

Introduction

This compound is a natural product of interest in life sciences research.[1] As with any active compound under investigation, a robust and reliable analytical method is crucial for its quantification in various matrices, be it for quality control of bulk substance, formulation development, or pharmacokinetic studies. HPLC is a powerful and widely used technique for the separation, identification, and quantification of pharmaceutical compounds.[2] This application note details a proposed reversed-phase HPLC (RP-HPLC) method coupled with UV detection, a common and accessible setup in most analytical laboratories.

Proposed HPLC Method

A reversed-phase HPLC method is proposed, leveraging a C18 stationary phase which is a versatile and common choice for a wide range of analytes.[3] A gradient elution is suggested to ensure adequate separation of this compound from potential impurities and to achieve a good peak shape.

Table 1: Proposed Chromatographic Conditions

ParameterProposed Value
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 210 nm (or as determined by UV scan)
Run Time 20 minutes

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol (B129727) or acetonitrile). Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase initial conditions (90:10 Mobile Phase A:Mobile Phase B) to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

The sample preparation protocol will depend on the matrix. For a bulk drug substance:

  • Accurately weigh an appropriate amount of the this compound sample.

  • Dissolve the sample in the same solvent used for the standard preparation to achieve a theoretical concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system to remove any particulate matter.

Method Validation Protocol

Once the method is developed and optimized, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to ICH guidelines and would involve the following parameters:

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.The this compound peak should be free of interference from blank and placebo samples. Peak purity should be evaluated using a photodiode array (PDA) detector.
Linearity The ability to elicit test results which are directly proportional to the concentration of the analyte.A minimum of five concentrations should be used. The correlation coefficient (r²) should be ≥ 0.999.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.To be established based on the linearity data.
Accuracy The closeness of test results obtained by the method to the true value.To be assessed by recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.- Repeatability (Intra-day precision): The relative standard deviation (RSD) of six replicate injections should be ≤ 2.0%. - Intermediate Precision (Inter-day precision): To be performed by a different analyst on a different day. The RSD should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.To be determined based on the signal-to-noise ratio (typically 3:1).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.To be determined based on the signal-to-noise ratio (typically 10:1) and confirmed by assessing precision and accuracy at this concentration.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.To be assessed by varying parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The system suitability parameters should remain within acceptable limits.

Workflow and Pathway Diagrams

The following diagram illustrates the overall workflow for the development and validation of the proposed HPLC method for this compound analysis.

HPLC_Method_Development_Workflow cluster_validation Validation Parameters cluster_validation_output start Start: Define Analytical Requirements for this compound method_dev Method Development start->method_dev lit_search Literature Search & Method Scouting method_dev->lit_search optimization Optimization of Chromatographic Conditions (Mobile Phase, Gradient, Column, Temperature, Flow Rate) lit_search->optimization system_suitability Establish System Suitability Criteria optimization->system_suitability method_validation Method Validation system_suitability->method_validation specificity Specificity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision (Repeatability & Intermediate) method_validation->precision lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness routine_analysis Routine Analysis of This compound Samples end End: Method Implementation and Documentation routine_analysis->end validation_output->routine_analysis

References

Characterization of Nemorensine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nemorensine, a pyrrolizidine (B1209537) alkaloid isolated from plants of the Senecio genus, particularly Senecio nemorensis, is a subject of interest in natural product chemistry and drug discovery. Its complex structure necessitates comprehensive characterization using modern spectroscopic techniques. This document provides a framework for the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), intended for researchers, scientists, and drug development professionals. Due to the limited availability of public spectroscopic data for this compound, this guide focuses on the general methodologies and the expected data presentation for a thorough characterization. The primary literature reporting the initial structure elucidation of this compound is attributed to Klasek, Sedmera, Boeva, and Santavy in the Collection of Czechoslovak Chemical Communications (1974). Accessing this original publication is crucial for obtaining the specific, quantitative NMR and mass spectral data.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₈H₂₇NO₅
Molecular Weight 337.41 g/mol
CAS Number 50906-96-2
Class Pyrrolizidine Alkaloid
Source Senecio nemorensis

NMR Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules like this compound. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments is required to assign all proton and carbon signals and to establish the connectivity and stereochemistry of the molecule.

Expected ¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The data should be presented in a table format as shown below. Note: The following table is a template; the actual chemical shifts (δ), multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz (Hz) would be derived from the experimental spectrum of this compound.

Positionδ (ppm)MultiplicityJ (Hz)Integration
H-1e.g., 3.50dd8.0, 4.01H
H-2e.g., 1.80m2H
...............
Expected ¹³C NMR Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The data should be tabulated as follows. Note: This is a template; actual chemical shifts (δ) in ppm would be obtained from the experimental spectrum.

Positionδ (ppm)
C-1e.g., 65.0
C-2e.g., 30.5
......
Experimental Protocol for NMR Analysis

Objective: To acquire a comprehensive set of NMR data for the structural elucidation of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking.

  • Data Analysis: Integrate the ¹H NMR signals and determine the multiplicities and coupling constants. Assign all ¹H and ¹³C signals based on the information from 1D and 2D NMR spectra.

Mass Spectrometric Characterization

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of this compound, as well as its fragmentation pattern, which aids in structural elucidation.

Expected High-Resolution Mass Spectrometry (HRMS) Data

HRMS is used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

IonCalculated Mass (m/z)Measured Mass (m/z)
[M+H]⁺e.g., 338.1911e.g., 338.1915
[M+Na]⁺e.g., 360.1730e.g., 360.1733
Expected Tandem Mass Spectrometry (MS/MS) Data

MS/MS experiments involve the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) to generate a characteristic fragmentation pattern. The major fragment ions should be tabulated. Note: This table is a template; the actual fragment ions and their relative abundances would be determined experimentally.

Precursor Ion (m/z)Fragment Ions (m/z)Proposed Neutral Loss
e.g., 338.19e.g., 220.12, 136.08e.g., C₇H₉O₃, C₉H₁₄NO₂
Experimental Protocol for Mass Spectrometry Analysis

Objective: To determine the molecular formula and fragmentation pattern of this compound.

Materials:

  • This compound sample (1 mg/mL solution)

  • Solvents (e.g., methanol, acetonitrile, water)

  • Mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Instrumentation Setup:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve optimal ionization of the analyte.

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000) to identify the molecular ion.

    • Tandem MS (MS/MS): Perform a product ion scan by selecting the molecular ion of this compound as the precursor ion and applying collision-induced dissociation (CID) to generate fragment ions. Vary the collision energy to obtain optimal fragmentation.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion from the full scan spectrum and use it to calculate the elemental composition.

    • Analyze the MS/MS spectrum to identify the major fragment ions and propose fragmentation pathways consistent with the structure of this compound.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for the characterization of a natural product like this compound.

workflow cluster_isolation Isolation & Purification cluster_characterization Structure Elucidation Isolation Isolation from Senecio nemorensis Purification Chromatographic Purification (e.g., HPLC) Isolation->Purification MS Mass Spectrometry (HRMS, MS/MS) Purification->MS NMR NMR Spectroscopy (1D & 2D) Purification->NMR Structure Structure Determination MS->Structure NMR->Structure

Caption: General workflow for the isolation and structural characterization of this compound.

logical_relationship H1_NMR 1H NMR (Chemical Shifts, Coupling Constants, Integrals) Structure Final Structure of this compound H1_NMR->Structure C13_NMR 13C NMR (Chemical Shifts) C13_NMR->Structure COSY COSY (H-H Correlations) COSY->Structure HSQC HSQC (Direct C-H Correlations) HSQC->Structure HMBC HMBC (Long-range C-H Correlations) HMBC->Structure NOESY NOESY/ROESY (Spatial Proximity) NOESY->Structure HRMS HRMS (Molecular Formula) HRMS->Structure MSMS MS/MS (Fragmentation Pattern) MSMS->Structure

Caption: Logical relationship of spectroscopic data for the structural elucidation of this compound.

Application Note: A Validated UPLC-MS/MS Method for the Quantitative Determination of Nemorensine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, selective, and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Nemorensine in plant extracts. This compound is a pyrrolizidine (B1209537) alkaloid found in plants of the Senecio genus.[1] The method presented here utilizes a simple solid-phase extraction (SPE) for sample clean-up and a rapid UPLC separation with detection by a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.[2][3][4][5][6]

Introduction

This compound (C₁₈H₂₇NO₅, M.W. 337.41 g/mol ) is a pyrrolizidine alkaloid of interest due to its potential biological activity and toxicity.[7][8] Accurate and reliable quantification of this compound in complex matrices, such as plant tissues, is essential for phytochemical studies, quality control of herbal products, and toxicological assessments. This work details a robust UPLC-MS/MS method developed and validated to provide high sensitivity and selectivity for this compound detection. The validation procedure confirms the method's linearity, accuracy, precision, and robustness, making it suitable for routine analysis.

Materials and Methods

Reagents and Chemicals
  • This compound reference standard (>98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium (B1175870) Formate (LC-MS grade)

  • Oasis MCX SPE cartridges

Instrumentation
  • UPLC System with a binary solvent manager and sample manager

  • Tandem Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve in 1.0 mL of methanol.

  • Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with 50:50 (v/v) acetonitrile/water.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with 50:50 (v/v) acetonitrile/water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

Sample Preparation (from Plant Material)
  • Homogenization: Weigh 1.0 g of dried, powdered plant material into a centrifuge tube.

  • Extraction: Add 10 mL of 0.1% formic acid in 70% methanol. Vortex for 1 minute and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • SPE Clean-up:

    • Conditioning: Condition an Oasis MCX SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Loading: Load 1 mL of the filtered extract onto the cartridge.

    • Washing: Wash the cartridge with 5 mL of 0.1% formic acid in water, followed by 5 mL of methanol to remove interferences.

    • Elution: Elute this compound with 5 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions
ParameterCondition
UPLC System
ColumnAcquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A0.1% Formic Acid and 10 mM Ammonium Formate in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program Time (min)
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temp.400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions Analyte

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][6]

Data Presentation

Table 1: Linearity, LOD, and LOQ Summary

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LOD (ng/mL)LOQ (ng/mL)
This compound0.1 - 100> 0.9980.030.1

Table 2: Accuracy and Precision of the Method

Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=6)Accuracy (% Recovery)Precision (RSD %)
0.50.4896.04.5
5.05.09101.83.2
50.048.9597.92.8

Visualizations

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing p1 Weigh 1g Plant Material p2 Extract with 70% Methanol (0.1% Formic Acid) p1->p2 p3 Sonicate & Centrifuge p2->p3 p4 Filter Supernatant p3->p4 p5 SPE Clean-up (Oasis MCX) p4->p5 p6 Dry & Reconstitute p5->p6 a1 Inject Sample p6->a1 a2 UPLC Separation (C18 Column) a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection (m/z 338.2 -> 122.1) a3->a4 d1 Peak Integration a4->d1 d2 Quantification using Calibration Curve d1->d2

Caption: Experimental workflow for this compound analysis.

G Validation Method Validation (ICH Q2 R2) Specificity Specificity (Interference Check) Validation->Specificity Linearity Linearity & Range (0.1-100 ng/mL, r² > 0.99) Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision Sensitivity Sensitivity (LOD & LOQ) Validation->Sensitivity Robustness Robustness (Varied Conditions) Validation->Robustness

Caption: Key parameters for analytical method validation.

Conclusion

This application note provides a comprehensive, validated UPLC-MS/MS method for the determination of this compound. The procedure is shown to be highly sensitive, selective, accurate, and precise, making it a valuable tool for quality control, phytochemical research, and safety assessments involving plant species known to contain this alkaloid.

References

Experimental Design for Studying Nemorensine Hepatotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the potential hepatotoxicity of Nemorensine, a pyrrolizidine (B1209537) alkaloid (PA). The experimental design encompasses a multi-tiered approach, from initial in vitro screening to in vivo validation, to elucidate the mechanisms of this compound-induced liver injury. Pyrrolizidine alkaloids are known for their potential hepatotoxicity, which is primarily mediated by their metabolic activation in the liver by cytochrome P450 (CYP) enzymes into reactive pyrrolic esters.[1][2][3] These reactive metabolites can form adducts with cellular macromolecules, leading to cellular damage, oxidative stress, mitochondrial dysfunction, and ultimately, cell death.[1][3]

Part 1: In Vitro Hepatotoxicity Assessment

The initial phase focuses on characterizing the cytotoxic potential of this compound in liver cells and exploring the underlying cellular mechanisms.

Cell Culture Models

The choice of the in vitro model is critical. For screening purposes, human hepatoma cell lines like HepG2 are commonly used. However, for mechanistic studies, primary human hepatocytes are the gold standard due to their high metabolic capacity, though their availability and viability can be limiting factors. The HepaRG cell line, a human bipotent progenitor cell line, represents a valuable alternative as it can be differentiated into hepatocyte-like cells that express a wide range of drug-metabolizing enzymes.

Experimental Workflow: In Vitro Studies

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis A Select Liver Cell Model (e.g., Primary Hepatocytes, HepaRG, HepG2) B Culture cells to optimal confluency A->B C Expose cells to a dose-range of this compound (including vehicle and positive controls) B->C D Cytotoxicity Assays (MTT, LDH) C->D E Oxidative Stress Assays (ROS, GSH) C->E F Mitochondrial Function (JC-1 Assay) C->F G Cell Death Mechanism (Caspase, TUNEL, p-MLKL) C->G H Quantify endpoints D->H E->H F->H G->H I Determine IC50 values H->I J Statistical Analysis I->J

Caption: Workflow for in vitro assessment of this compound hepatotoxicity.

Cytotoxicity Assays

Initial screening for this compound-induced cytotoxicity will be performed using two standard assays:

  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondria.[4][5]

  • LDH Release Assay: Quantifies plasma membrane damage by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.[6][7][8]

Table 1: Summary of In Vitro Cytotoxicity Data

AssayEndpointThis compound Concentration (µM)Result (e.g., % Viability, % LDH Release)Positive Control (e.g., Retrorsine)
MTT Cell Viability0.1
1
10
100
200
LDH Membrane Integrity0.1
1
10
100
200
Mechanistic Assays

To investigate the mechanisms underlying this compound's hepatotoxicity, a series of targeted assays will be conducted.

Oxidative stress is a common mechanism of drug-induced liver injury.[9]

Table 2: Oxidative Stress Markers

AssayParameterThis compound Concentration (µM)Result (e.g., Fold change in fluorescence, nmol/mg protein)Positive Control (e.g., Menadione)
ROS Intracellular ROS0.1
1
10
GSH Reduced Glutathione0.1
1
10

Mitochondria are primary targets for many hepatotoxic compounds.

  • Mitochondrial Membrane Potential (MMP) Assay: The JC-1 assay will be used to assess changes in the mitochondrial membrane potential, a key indicator of mitochondrial health.[15][16][17][18][19]

Table 3: Mitochondrial Function Assessment

AssayParameterThis compound Concentration (µM)Result (e.g., Red/Green Fluorescence Ratio)Positive Control (e.g., CCCP)
JC-1 MMP0.1
1
10

Determining the mode of cell death is crucial for understanding the toxicological profile of this compound.

  • Caspase-3/7 Activity Assay: Measures the activity of key executioner caspases in apoptosis.[20][21][22][23][24]

  • TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.[25][26][27][28][29]

  • Western Blot for Phosphorylated RIPK1 and MLKL: To investigate the involvement of necroptosis, the phosphorylation status of key signaling proteins, RIPK1 and MLKL, will be assessed.[8][12][23][28][30]

Table 4: Cell Death Pathway Markers

AssayParameterThis compound Concentration (µM)Result (e.g., Fold change in activity, % TUNEL positive cells, Relative protein expression)Positive Control (e.g., Staurosporine for apoptosis; TNF-α + z-VAD-FMK for necroptosis)
Caspase-3/7 Apoptosis Execution0.1
1
10
TUNEL DNA Fragmentation0.1
1
10
Western Blot p-RIPK1 Expression0.1
p-MLKL Expression1
10

Part 2: In Vivo Hepatotoxicity Assessment

This phase aims to confirm the in vitro findings in a whole-animal model and to assess the overall hepatotoxic potential of this compound.

Animal Model

Rodent models, typically mice or rats, are commonly used for preclinical hepatotoxicity studies. The choice of strain should be justified based on its metabolic similarity to humans for the class of compounds being tested.

Experimental Workflow: In Vivo Studies

G cluster_setup Animal Acclimatization & Grouping cluster_treatment Dosing and Monitoring cluster_endpoint Endpoint Analysis A Acclimatize animals to laboratory conditions B Randomly assign animals to treatment groups (Vehicle, this compound doses, Positive Control) A->B C Administer this compound via appropriate route (e.g., oral gavage) for a defined period B->C D Monitor clinical signs and body weight C->D E Collect blood for serum biochemistry (ALT, AST) D->E F Euthanize animals and collect liver tissue E->F G Histopathological Examination (H&E Staining) F->G H Biochemical analysis of liver homogenates (Oxidative stress, etc.) F->H

Caption: Workflow for in vivo assessment of this compound hepatotoxicity.

Assessment of Liver Injury
  • Serum Biochemistry: Measurement of serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels, which are sensitive indicators of hepatocellular damage.

  • Histopathology: Microscopic examination of hematoxylin (B73222) and eosin (B541160) (H&E) stained liver sections to assess for pathological changes such as necrosis, inflammation, steatosis, and fibrosis.[30][31][32][33][34]

Table 5: In Vivo Hepatotoxicity Endpoints

ParameterThis compound Dose (mg/kg)ResultPositive Control (e.g., Monocrotaline)
Serum ALT (U/L) Low Dose
Mid Dose
High Dose
Serum AST (U/L) Low Dose
Mid Dose
High Dose
Liver Histopathology Low Dose
(Description of findings)Mid Dose
High Dose

Part 3: Signaling Pathway Diagrams

Pyrrolizidine Alkaloid Metabolic Activation and Hepatotoxicity

G cluster_liver Hepatocyte cluster_damage Cellular Damage This compound This compound (Pyrrolizidine Alkaloid) CYP450 CYP450 Enzymes This compound->CYP450 Metabolic Activation ReactiveMetabolites Reactive Pyrrolic Metabolites (Dehydropyrrolizidine Esters) CYP450->ReactiveMetabolites ProteinAdducts Protein Adducts ReactiveMetabolites->ProteinAdducts DNAAdducts DNA Adducts ReactiveMetabolites->DNAAdducts OxidativeStress Oxidative Stress ReactiveMetabolites->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction CellDeath Hepatocyte Death (Apoptosis/Necroptosis) MitochondrialDysfunction->CellDeath G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligands (e.g., FasL, TNF-α) DeathReceptor Death Receptors (e.g., Fas, TNFR1) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase37 Executioner Caspases (Caspase-3/7) Activation Caspase8->Caspase37 CellularStress Cellular Stress (Oxidative, DNA damage) Bcl2 Bcl-2 Family (Bax/Bak activation) CellularStress->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis G cluster_necroptosis Necroptosis Induction TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Cell Survival) ComplexI->NFkB ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, FADD, Caspase-8) ComplexI->ComplexIIb RIPK1_p RIPK1 Phosphorylation ComplexIIb->RIPK1_p RIPK3_p RIPK3 Phosphorylation RIPK1_p->RIPK3_p MLKL_p MLKL Phosphorylation RIPK3_p->MLKL_p MLKL_oligo MLKL Oligomerization & Translocation MLKL_p->MLKL_oligo MembraneRupture Plasma Membrane Rupture MLKL_oligo->MembraneRupture Caspase8_inhibition Caspase-8 Inhibition Caspase8_inhibition->ComplexIIb

References

Application Notes and Protocols for the Preparation of Nemorensine for Toxicological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemorensine is a pyrrolizidine (B1209537) alkaloid (PA) identified in plant species of the Senecio genus, such as Senecio nemorensis. Pyrrolizidine alkaloids are a large class of secondary metabolites known for their potential toxicity, particularly hepatotoxicity, in humans and animals. The toxic effects of many PAs are associated with their metabolic activation in the liver, a critical consideration for any toxicological assessment.

The preparation of high-purity this compound samples is a prerequisite for accurate and reproducible toxicological studies. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from plant material, ensuring the resulting sample is suitable for in vitro and in vivo toxicological evaluation. The methodologies described are based on established principles for the analysis of pyrrolizidine alkaloids.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is provided in the table below. This information is crucial for the selection of appropriate solvents and analytical conditions.

PropertyValueSource
Molecular FormulaC₁₈H₂₇NO₅NIST
Molecular Weight337.41 g/mol NIST
Chemical ClassPyrrolizidine AlkaloidGeneral Knowledge
SolubilityData not readily available. Generally, PAs and their N-oxides are soluble in polar organic solvents like methanol (B129727) and ethanol, especially when acidified.General Knowledge

Note: Researchers should experimentally determine the solubility of their purified this compound sample in relevant solvents for toxicological assays.

Experimental Protocols

The following protocols outline a comprehensive workflow for the preparation of this compound for toxicological studies, from the initial extraction to final purity assessment.

Extraction of this compound from Senecio nemorensis

This protocol is designed to efficiently extract both this compound and its corresponding N-oxide from dried plant material.

Materials:

  • Dried and powdered aerial parts of Senecio nemorensis

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Deionized water

  • 0.5 M Sulfuric acid

  • Ammonia (B1221849) solution (25%)

  • Dichloromethane (B109758) (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Weigh 100 g of dried, powdered Senecio nemorensis material into a 2 L flask.

  • Add 1 L of methanol containing 0.1% formic acid. The acidic condition aids in the extraction of both the free base and N-oxide forms of the alkaloid.

  • Sonicate the mixture for 60 minutes at room temperature.

  • Macerate the mixture for 24 hours at room temperature with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper.

  • Re-extract the plant residue twice more with 500 mL of the acidified methanol solution.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C until the methanol is removed.

  • Acidify the resulting aqueous residue with 0.5 M sulfuric acid to a pH of approximately 2.0.

  • Wash the acidic solution three times with 200 mL of dichloromethane to remove non-alkaloidal lipids and pigments. Discard the organic layers.

  • Adjust the pH of the aqueous layer to approximately 9.0 with ammonia solution.

  • Extract the alkaloids from the basified aqueous solution three times with 200 mL of dichloromethane.

  • Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to dryness under reduced pressure to yield the crude alkaloid extract.

Purification by Solid-Phase Extraction (SPE)

This step is crucial for removing impurities and concentrating the this compound fraction.

Materials:

  • Crude alkaloid extract

  • Methanol (HPLC grade)

  • Deionized water

  • Formic acid (ACS grade)

  • Ammonia solution (25%)

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • SPE vacuum manifold

Procedure:

  • Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.

  • Dissolve the crude alkaloid extract in 5 mL of methanol/water (1:1 v/v) with 0.1% formic acid.

  • Load the dissolved sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 10 mL of deionized water to remove highly polar impurities.

  • Elute the this compound fraction with 10 mL of methanol.

  • For a more refined purification, a second elution can be performed with 10 mL of methanol containing 0.5% ammonia to ensure the elution of all alkaloid forms.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the purified sample in a known volume of methanol for quantification.

Quantification and Purity Assessment by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry is the gold standard for the accurate quantification and purity assessment of pyrrolizidine alkaloids.

Instrumentation and Conditions:

  • HPLC System: UPLC/HPLC system with a binary pump and autosampler.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound should be determined using a pure standard. For this compound (M+H)⁺ at m/z 338.4, hypothetical transitions could be monitored.

Procedure:

  • Prepare a series of calibration standards of a certified this compound reference material in methanol.

  • Analyze the calibration standards and the purified sample extract by HPLC-MS/MS under the conditions described above.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

  • Assess the purity of the sample by examining the chromatogram for the presence of other peaks. Purity can be expressed as the percentage of the this compound peak area relative to the total peak area.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained during the sample preparation process.

Table 1: Extraction and Purification Yield of this compound

ParameterValue
Starting Plant Material (g)100
Crude Alkaloid Extract Yield (mg)[Enter Experimental Value]
Purified this compound Yield (mg)[Enter Experimental Value]
Overall Yield (%)[Calculate based on experimental values]

Table 2: Purity Assessment of this compound Sample

Analytical MethodPurity (%)
HPLC-UV (at a specified wavelength)[Enter Experimental Value]
HPLC-MS/MS (based on peak area)>95% (Target)

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the preparation of this compound for toxicological studies.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant Senecio nemorensis (Powdered) extraction Acidified Methanol Extraction (Sonication) plant->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration acid_base Acid-Base Partitioning concentration->acid_base crude_extract Crude Alkaloid Extract acid_base->crude_extract spe Solid-Phase Extraction (C18 Cartridge) crude_extract->spe elution Methanol Elution spe->elution purified_sample Purified this compound elution->purified_sample hplc_ms HPLC-MS/MS Quantification & Purity purified_sample->hplc_ms toxicology Toxicological Studies hplc_ms->toxicology

Caption: Workflow for this compound Sample Preparation.

Proposed Toxicological Mechanism of Action

Pyrrolizidine alkaloids that contain a 1,2-unsaturated necine base, like this compound is presumed to have, are known to be activated by cytochrome P450 enzymes in the liver to form highly reactive pyrrolic esters. These metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

G cluster_liver Hepatocyte cluster_cellular_damage Cellular Damage This compound This compound (1,2-unsaturated PA) cyp450 Cytochrome P450 (e.g., CYP3A4) This compound->cyp450 Metabolic Activation reactive_metabolite Reactive Pyrrolic Metabolite (Dehydrothis compound) cyp450->reactive_metabolite dna_adducts DNA Adducts reactive_metabolite->dna_adducts protein_adducts Protein Adducts reactive_metabolite->protein_adducts ros Oxidative Stress (ROS Production) reactive_metabolite->ros genotoxicity Genotoxicity (Mutations) dna_adducts->genotoxicity leads to cytotoxicity Cytotoxicity (Cell Death, Necrosis) protein_adducts->cytotoxicity leads to ros->cytotoxicity

Caption: General Hepatotoxicity Pathway of Pyrrolizidine Alkaloids.

Conclusion

The protocols detailed in this application note provide a robust framework for the preparation of this compound samples suitable for toxicological evaluation. Adherence to these methods will ensure the generation of high-purity material, which is essential for obtaining reliable and interpretable toxicological data. Researchers are encouraged to optimize the described conditions for their specific experimental setup and to use certified reference materials for accurate quantification.

Nemorensine as a Reference Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemorensine, a pyrrolizidine (B1209537) alkaloid isolated from plants of the Senecio genus, is a valuable reference standard for various analytical applications.[1] Its use is critical in the quantitative analysis of plant extracts, herbal medicines, and in metabolism and toxicology studies. This document provides detailed application notes and protocols for the effective use of this compound as a reference standard, ensuring accuracy and reproducibility in experimental results.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₁₈H₂₇NO₅
Molecular Weight 337.41 g/mol
IUPAC Name (1R,5R,8R,12S,18R)-5,7,8-trimethyl-2,10,19-trioxa-15-azatetracyclo[10.5.1.1⁵,⁸.0¹⁵,¹⁸]nonadecane-3,9-dione
CAS Number 50906-96-2
Class Pyrrolizidine Alkaloid

Applications

As a reference standard, this compound is primarily used in the following applications:

  • Quantitative Analysis: To accurately determine the concentration of this compound in various samples, including plant materials, herbal formulations, and biological matrices.

  • Method Validation: To validate analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound and related compounds.

  • Purity Assessment: To assess the purity of isolated or synthesized this compound.

  • Biological Activity Studies: As a standard for in vitro and in vivo studies investigating its cytotoxic and other biological effects.

Experimental Protocols

Preparation of this compound Standard Solution

The accurate preparation of a standard solution is fundamental for quantitative analysis.

Materials:

Protocol:

  • Weighing: Accurately weigh a suitable amount of this compound reference standard using a calibrated analytical balance.

  • Dissolution: Transfer the weighed this compound to a volumetric flask. Add a small amount of HPLC-grade methanol or acetonitrile to dissolve the compound completely. Sonication for 5-10 minutes may aid in dissolution.

  • Dilution: Once dissolved, dilute the solution to the final volume with the same solvent.

  • Homogenization: Mix the solution thoroughly by inverting the flask multiple times to ensure a homogenous concentration.

  • Storage: Store the stock solution in a tightly sealed, light-protected container at -20°C. The stability of the solution under these conditions should be monitored.

Quantitative Analysis by HPLC-UV

This protocol provides a general framework for the quantitative analysis of this compound using HPLC with UV detection. Method optimization may be required for specific matrices.

Instrumentation and Conditions:

ParameterRecommended Conditions
HPLC System A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (containing 0.1% formic acid)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength To be determined by UV scan (typically in the range of 210-230 nm for pyrrolizidine alkaloids)

Protocol:

  • Calibration Curve: Prepare a series of calibration standards by diluting the this compound stock solution to at least five different concentrations.

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate method (e.g., solid-phase extraction for biological fluids, solvent extraction for plant material). The final extract should be dissolved in the mobile phase.

  • Analysis: Inject the calibration standards and prepared samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Analysis by LC-MS/MS

For higher sensitivity and selectivity, LC-MS/MS is the preferred method for the quantification of this compound, especially in complex biological matrices.

Instrumentation and Conditions:

ParameterRecommended Conditions
LC System UPLC or HPLC system
Mass Spectrometer Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A gradient of acetonitrile and water (containing 0.1% formic acid)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition To be determined by infusion of this compound standard. As a starting point for a compound with a molecular weight of 337.4, the precursor ion would be m/z 338.2 [M+H]⁺. Product ions would need to be determined experimentally.

Protocol:

  • Standard and Sample Preparation: Prepare calibration standards and samples as described in the HPLC-UV protocol. An internal standard (e.g., a stable isotope-labeled this compound) should be used for optimal accuracy.

  • Analysis: Inject the standards and samples into the LC-MS/MS system.

  • Quantification: Create a calibration curve and quantify the samples based on the peak area ratios of the analyte to the internal standard.

Biological Activity and Mechanism of Action

This compound, as a pyrrolizidine alkaloid, is expected to exhibit cytotoxic properties. The general mechanism of action for toxic pyrrolizidine alkaloids involves metabolic activation in the liver, leading to the formation of reactive pyrrolic esters. These metabolites can induce cellular damage, leading to apoptosis (programmed cell death) and cell cycle arrest.

Signaling Pathway of Pyrrolizidine Alkaloid-Induced Apoptosis

The diagram below illustrates a generalized signaling pathway for apoptosis induced by toxic pyrrolizidine alkaloids.

Pyrrolizidine_Alkaloid_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Pyrrolizidine Alkaloid Pyrrolizidine Alkaloid Metabolic Activation (CYP450) Metabolic Activation (CYP450) Pyrrolizidine Alkaloid->Metabolic Activation (CYP450) Uptake Reactive Pyrrolic Esters Reactive Pyrrolic Esters Metabolic Activation (CYP450)->Reactive Pyrrolic Esters ROS Production ROS Production Reactive Pyrrolic Esters->ROS Production DNA Damage DNA Damage Reactive Pyrrolic Esters->DNA Damage Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization ROS Production->Mitochondrial Outer Membrane Permeabilization Bax Bax Bax->Mitochondrial Outer Membrane Permeabilization Promotes Bcl-2 Bcl-2 Bcl-2->Mitochondrial Outer Membrane Permeabilization Inhibits Caspase-9 Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis p53 Activation p53 Activation DNA Damage->p53 Activation p53 Activation->Bax Upregulates p53 Activation->Bcl-2 Downregulates Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Cytochrome c Release->Caspase-9 Activates

Caption: Generalized signaling pathway of pyrrolizidine alkaloid-induced apoptosis.

Experimental Workflows

Workflow for Quantitative Analysis of this compound in a Plant Extract

The following diagram outlines the typical workflow for the quantitative analysis of this compound in a plant extract using an external standard method.

Quantitative_Analysis_Workflow cluster_preparation Preparation cluster_analysis Analysis cluster_data_processing Data Processing This compound Ref Standard This compound Ref Standard Prepare Stock Solution Prepare Stock Solution This compound Ref Standard->Prepare Stock Solution Plant Material Plant Material Extract this compound Extract this compound Plant Material->Extract this compound Prepare Calibration Standards Prepare Calibration Standards Prepare Stock Solution->Prepare Calibration Standards HPLC or LC-MS/MS Analysis HPLC or LC-MS/MS Analysis Prepare Calibration Standards->HPLC or LC-MS/MS Analysis Prepare Sample Solution Prepare Sample Solution Extract this compound->Prepare Sample Solution Prepare Sample Solution->HPLC or LC-MS/MS Analysis Generate Calibration Curve Generate Calibration Curve HPLC or LC-MS/MS Analysis->Generate Calibration Curve Determine Sample Peak Area Determine Sample Peak Area HPLC or LC-MS/MS Analysis->Determine Sample Peak Area Calculate Concentration Calculate Concentration Generate Calibration Curve->Calculate Concentration Determine Sample Peak Area->Calculate Concentration

Caption: Workflow for quantitative analysis of this compound in a plant extract.

Stability and Storage

Proper storage and handling of the this compound reference standard are crucial to maintain its integrity and ensure accurate results.

  • Solid Standard: The solid this compound reference standard should be stored at -20°C in a tightly sealed, light-protected container.

  • Standard Solutions: Stock solutions of this compound should be stored at -20°C in amber vials to protect from light. The stability of the solution should be periodically checked, especially if stored for an extended period. Avoid repeated freeze-thaw cycles.

Purity and Certificate of Analysis

A high-purity this compound reference standard is essential for accurate quantification.

  • Purity: The purity of the reference standard should be determined by a combination of methods, such as qNMR (quantitative Nuclear Magnetic Resonance), mass spectrometry, and chromatographic techniques. A purity of ≥98% is generally recommended for use as a reference standard.

  • Certificate of Analysis (CoA): Always refer to the Certificate of Analysis provided by the supplier. The CoA should include the certified purity, identity confirmation data (e.g., NMR, MS spectra), and recommended storage conditions.

Safety Precautions

This compound is a pyrrolizidine alkaloid and should be handled with care due to its potential toxicity.

  • Always handle this compound in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Avoid inhalation of dust or contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols for the Quantification of Nemorensine in Herbal Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemorensine (B1608994) is a pyrrolizidine (B1209537) alkaloid (PA) found in plants of the Senecio genus, such as Senecio nemorensis. Pyrrolizidine alkaloids are a large class of naturally occurring compounds, many of which are known to be hepatotoxic in humans and animals. The presence and concentration of these alkaloids in herbal products and food supplements are of significant concern for consumer safety. Therefore, robust and sensitive analytical methods for the quantification of specific PAs like this compound are crucial for the quality control of herbal mixtures and to ensure they are safe for consumption.

This document provides a detailed protocol for the quantification of this compound in herbal mixtures using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Additionally, it outlines the general toxicological pathway of hepatotoxic pyrrolizidine alkaloids.

Data Presentation: Quantitative Analysis of this compound

The following table presents hypothetical quantitative data for this compound in various herbal mixtures for illustrative purposes. Currently, specific quantitative data for this compound in commercially available herbal products is not widely published. The data is presented to demonstrate how results from the described protocol can be structured for comparative analysis.

Herbal Mixture ID Matrix Type This compound Concentration (µg/kg) Limit of Quantification (LOQ) (µg/kg)
HM-001Dried Herbal Tea (Loose Leaf)15.80.5
HM-002Herbal Tincture (Ethanolic Extract)5.20.2
HM-003Powdered Herbal Supplement (Capsule)25.10.5
HM-004Dried Herbal Tea (Tea Bag)8.90.5
HM-005Herbal SyrupNot Detected0.2

Experimental Protocols

Protocol 1: Quantification of this compound in Herbal Mixtures by UPLC-MS/MS

This protocol describes the extraction and quantification of this compound from a solid herbal matrix (e.g., dried tea leaves).

1. Materials and Reagents

  • This compound analytical standard (purity ≥95%)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • 0.45 µm syringe filters

2. Sample Preparation

  • Homogenization: Homogenize the dried herbal mixture to a fine powder.

  • Extraction:

    • Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of 0.05 M sulfuric acid in 50% methanol.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate in an ultrasonic bath for 30 minutes at 40°C.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

    • Elute the analytes with 10 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1.0 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an autosampler vial.

3. UPLC-MS/MS Instrumentation and Conditions

  • UPLC System:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid and 5 mM Ammonium Formate in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5-95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95-5% B

      • 10.1-12 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Desolvation Gas Flow: 800 L/hr.

    • Cone Gas Flow: 50 L/hr.

    • Collision Gas: Argon.

    • Data Acquisition: Multiple Reaction Monitoring (MRM).

      • Precursor Ion (m/z): 338.2 (for [M+H]⁺ of this compound, C18H27NO5)

      • Product Ions (m/z): Specific product ions for this compound need to be determined by infusing a standard solution. Commonly observed fragments for pyrrolizidine alkaloids include ions at m/z 120, 138, and others related to the necine base structure.

4. Data Analysis and Quantification

  • Create a calibration curve using the this compound analytical standard at a minimum of five concentration levels.

  • Quantify the amount of this compound in the samples by comparing the peak area of the analyte to the calibration curve.

  • Results should be expressed in µg of this compound per kg of the herbal mixture (µg/kg).

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Homogenize Herbal Mixture Extraction Acidic Methanolic Extraction Homogenization->Extraction SPE Solid Phase Extraction (SPE) Cleanup Extraction->SPE Reconstitution Evaporation & Reconstitution SPE->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Quantification Quantification using Calibration Curve MSMS->Quantification Report Report Results (µg/kg) Quantification->Report

Caption: Experimental workflow for the quantification of this compound in herbal mixtures.

G cluster_detox Detoxification Pathway cluster_toxicity Hepatotoxicity Pathway This compound This compound (Pyrrolizidine Alkaloid) CYP450 Cytochrome P450 Enzymes (in Liver) This compound->CYP450 Metabolic Activation ReactiveMetabolites Reactive Pyrrolic Metabolites (Dehydropyrrolizidine Esters) CYP450->ReactiveMetabolites GSH Glutathione (GSH) ReactiveMetabolites->GSH Detoxification ProteinAdducts Protein Adducts ReactiveMetabolites->ProteinAdducts Toxicity DNAAdducts DNA Adducts ReactiveMetabolites->DNAAdducts Toxicity GSTA1_GPX1 Inhibition of GSTA1 & GPX1 ReactiveMetabolites->GSTA1_GPX1 Interference Detoxification Conjugation & Excretion GSH->Detoxification CellularDamage Cellular Damage & Necrosis ProteinAdducts->CellularDamage DNAAdducts->CellularDamage

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in Nemorensine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nemorensine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize yields during their synthetic campaigns.

Troubleshooting Guides

This section addresses specific challenges that may arise during the synthesis of this compound, a macrocyclic pyrrolizidine (B1209537) alkaloid. The synthesis can be broadly divided into two key stages: the preparation of the necine base (retronecine) and the necic acid ((+)-nemorensic acid), followed by their coupling and macrocyclization.

Stage 1: Synthesis of Precursors

1. Low Yield in Retronecine (B1221780) Synthesis from Proline

  • Question: We are experiencing low yields in our multi-step synthesis of (+)-retronecine from L-proline. What are the common pitfalls?

  • Answer: The synthesis of retronecine is a well-established but lengthy process with several critical steps. Common issues include:

    • Inefficient Protection/Deprotection: Ensure complete reaction during the protection of the pyrrolidine (B122466) nitrogen and the carboxylic acid. Incomplete reactions can lead to a mixture of products that are difficult to separate. Monitor reactions closely by TLC or LC-MS.

    • Poor Diastereoselectivity in Reduction: The reduction of the ketone intermediate to the corresponding alcohol is stereochemically crucial. The choice of reducing agent and reaction conditions significantly impacts the diastereomeric ratio. Consider screening different reducing agents (e.g., NaBH₄, L-Selectride®) and optimizing the temperature to favor the desired stereoisomer.

    • Side Reactions during Elimination: The introduction of the double bond to form the pyrrolizidine core can be prone to side reactions, such as the formation of regioisomers. Careful selection of the base and reaction temperature is critical for maximizing the yield of the desired product.

2. Difficulties in the Synthesis of (+)-Nemorensic Acid

  • Question: Our synthesis of (+)-nemorensic acid is plagued by low yields and the formation of multiple byproducts. How can we improve this?

  • Answer: The synthesis of this chiral necic acid presents its own set of challenges. Key areas to focus on are:

    • Stereocontrol in the Key Cycloaddition Step: Many synthetic routes to nemorensic acid rely on a key cycloaddition reaction to construct the tetrahydrofuran (B95107) ring. The stereochemical outcome of this step is paramount. Ensure the catalyst is of high purity and the reaction is run under strictly anhydrous and inert conditions.

    • Epimerization: The stereocenters in nemorensic acid can be susceptible to epimerization under harsh acidic or basic conditions. Use mild reagents for subsequent transformations and purifications.

    • Purification Challenges: The polarity of nemorensic acid and its precursors can make chromatographic purification difficult. Consider derivatization to a less polar ester for easier purification, followed by hydrolysis.

Stage 2: Coupling and Macrocyclization

3. Low Yield in Esterification of Retronecine with Nemorensic Acid

  • Question: We are struggling with the esterification of retronecine with our synthesized nemorensic acid, resulting in a low yield of the seco-acid. What can we do?

  • Answer: This intermolecular esterification is a critical step. Several factors can contribute to low yields:

    • Steric Hindrance: Both retronecine and nemorensic acid are sterically demanding molecules. Standard esterification methods may not be effective. Consider using powerful coupling agents like DCC/DMAP, EDC/DMAP, or HATU.

    • Side Reactions of the Necine Base: The tertiary amine of retronecine can be nucleophilic and may interfere with some coupling reagents. Protonation of the amine with a mild acid before coupling can sometimes mitigate this.

    • Decomposition: Pyrrolizidine alkaloids can be sensitive to strong acids and high temperatures. Employ mild reaction conditions and monitor the reaction progress carefully to avoid degradation of the starting materials and product.

4. Failure or Low Yield in the Macrolactonization Step

  • Question: Our attempts at the final macrolactonization to form the 13-membered ring of this compound have been unsuccessful or have resulted in very low yields. What are the key parameters to optimize?

  • Answer: Macrocyclization is often the most challenging step in the synthesis of large ring systems.[1] Key considerations include:

    • High Dilution Principle: To favor intramolecular cyclization over intermolecular polymerization, the reaction must be performed under high dilution conditions. This is typically achieved by the slow addition of the seco-acid to a large volume of solvent containing the cyclization reagents.

    • Choice of Cyclization Method: Various methods can be employed for macrolactonization. Common and effective methods for similar macrocyclic alkaloids include:

      • Yamaguchi Esterification: This method uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640), which then undergoes intramolecular attack by the hydroxyl group.

      • Shiina Macrolactonization: This protocol utilizes 2-methyl-6-nitrobenzoic anhydride (MNBA) as a powerful dehydrating condensation agent.

      • Corey-Nicolaou Macrolactonization: This method involves the formation of a 2-pyridinethiol ester which is then activated for cyclization.[1]

    • Conformational Effects: The conformation of the linear precursor can significantly influence the ease of cyclization. Molecular modeling can be a useful tool to predict low-energy conformations that are amenable to ring closure. The choice of solvent can also influence the precursor's conformation.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for a total synthesis of a macrocyclic pyrrolizidine alkaloid like this compound?

A1: The total synthesis of complex natural products like this compound is a challenging endeavor, and overall yields are often in the low single digits. Each step in a long synthetic sequence contributes to a decrease in the overall yield. Optimization of each individual step is crucial for obtaining a workable amount of the final product.

Q2: How can I confirm the stereochemistry of my synthetic intermediates and the final this compound product?

A2: Confirmation of stereochemistry is critical. A combination of techniques is typically used:

  • NMR Spectroscopy: 1D and 2D NMR techniques (e.g., NOESY, ROESY) can provide information about the relative stereochemistry of the molecule.

  • X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry.

  • Chiral Chromatography: Chiral HPLC or GC can be used to separate enantiomers and diastereomers and compare the retention times with authentic standards if available.

Q3: Are there any specific safety precautions I should take when working with pyrrolizidine alkaloids?

A3: Yes, pyrrolizidine alkaloids are known to be hepatotoxic (damaging to the liver) and some are carcinogenic. It is essential to handle these compounds with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.

Data Presentation

Table 1: Comparison of Common Macrolactonization Methods

MethodActivating AgentTypical ConditionsAdvantagesPotential Issues
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, DMAP, Triethylamine (B128534)Toluene (B28343), refluxGenerally high yielding, widely applicable.Requires activation of the carboxylic acid.
Shiina Macrolactonization 2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAPDichloromethane, room temp.Mild conditions, high yields.The anhydride can be moisture-sensitive.
Corey-Nicolaou 2,2'-Dipyridyl disulfide, TriphenylphosphineXylene, refluxEffective for sterically hindered systems.Can require higher temperatures.

Experimental Protocols

Protocol 1: General Procedure for Yamaguchi Macrolactonization

  • To a solution of the seco-acid (1.0 eq) in anhydrous toluene (0.01 M) under an argon atmosphere is added triethylamine (3.0 eq).

  • The solution is stirred at room temperature for 10 minutes.

  • 2,4,6-Trichlorobenzoyl chloride (1.5 eq) is added, and the reaction is stirred for 2 hours.

  • A solution of 4-(dimethylamino)pyridine (DMAP) (5.0 eq) in anhydrous toluene is added dropwise over a period of 6-12 hours using a syringe pump.

  • The reaction mixture is stirred at reflux for an additional 2 hours after the addition is complete.

  • The reaction is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography.

Mandatory Visualizations

experimental_workflow cluster_precursors Precursor Synthesis cluster_coupling Coupling & Cyclization cluster_purification Purification & Analysis proline L-Proline retronecine (+)-Retronecine proline->retronecine Multi-step synthesis seco_acid Seco-Acid Intermediate retronecine->seco_acid nemorensic_acid (+)-Nemorensic Acid nemorensic_acid->seco_acid Esterification (e.g., DCC/DMAP) starting_material Chiral Starting Material starting_material->nemorensic_acid Multi-step synthesis This compound This compound seco_acid->this compound Macrolactonization (High Dilution) purification Chromatography (HPLC) This compound->purification analysis Spectroscopic Analysis (NMR, MS) purification->analysis

Caption: General workflow for the total synthesis of this compound.

logical_relationship cluster_problem Problem: Low Macrolactonization Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of this compound polymerization Intermolecular Polymerization low_yield->polymerization decomposition Precursor Decomposition low_yield->decomposition unfavorable_conformation Unfavorable Conformation low_yield->unfavorable_conformation inefficient_reagents Inefficient Reagents low_yield->inefficient_reagents high_dilution High Dilution Conditions polymerization->high_dilution mild_conditions Mild Reaction Conditions decomposition->mild_conditions solvent_screening Solvent Screening unfavorable_conformation->solvent_screening reagent_optimization Reagent Optimization inefficient_reagents->reagent_optimization

Caption: Troubleshooting logic for low macrolactonization yield.

References

Nemorensine Stability & Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the purpose of conducting forced degradation studies for a compound like nemorensine (B1608994)?

Forced degradation studies, also known as stress testing, are crucial in the development of a drug substance.[1][2][3] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to understand its intrinsic stability.[1][3] The primary goals are:

  • To identify potential degradation products.[1][3]

  • To establish the degradation pathways.[1][3]

  • To develop and validate a stability-indicating analytical method that can resolve the active pharmaceutical ingredient (API) from its degradation products.[3][4][5]

  • To understand the chemical behavior of the molecule, which aids in formulation development and packaging selection.[3]

Q2: What are the typical stress conditions applied in forced degradation studies?

Forced degradation studies typically expose the drug substance to a variety of stress conditions, including:

  • Hydrolysis: Acidic and basic conditions (e.g., 0.1 M HCl, 0.1 M NaOH).[6]

  • Oxidation: Treatment with an oxidizing agent (e.g., 3-30% H₂O₂).[6]

  • Thermal Stress: High temperatures (e.g., 40°C, 60°C, 80°C).[7]

  • Photostability: Exposure to light, typically a combination of visible and UV light, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[3]

Q3: What is a stability-indicating method, and why is it important?

A stability-indicating method is a validated analytical procedure that can accurately and specifically measure the concentration of the active ingredient without interference from degradation products, impurities, or excipients.[3][4] Its importance lies in its ability to provide a reliable assessment of a drug's stability and, consequently, its shelf-life.[8]

Q4: Which analytical techniques are commonly used to analyze this compound and its degradation products?

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a suitable detector (e.g., UV, Diode Array) are the most common techniques for quantifying the parent compound and its degradation products.[2][9][10] For structural elucidation of the degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[6][11][12][13][14]

Troubleshooting Guides

Problem: Poor peak shape or resolution in HPLC analysis.

  • Possible Cause: Inappropriate mobile phase pH.

    • Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For amine-containing compounds like many alkaloids, a slightly acidic pH (e.g., 3-5) often yields better peak shapes.

  • Possible Cause: Column degradation.

    • Solution: Use a guard column to protect the analytical column. If the column performance has deteriorated, it may need to be washed according to the manufacturer's instructions or replaced.

  • Possible Cause: Incompatible sample solvent.

    • Solution: The sample solvent should be as close in composition to the mobile phase as possible to avoid peak distortion.

Problem: Inconsistent retention times.

  • Possible Cause: Fluctuation in column temperature.

    • Solution: Use a column oven to maintain a constant temperature.

  • Possible Cause: Inadequate mobile phase preparation or mixing.

    • Solution: Ensure the mobile phase is thoroughly mixed and degassed before use. If using a gradient, ensure the pump is functioning correctly.

Problem: No degradation is observed under stress conditions.

  • Possible Cause: Stress conditions are too mild.

    • Solution: Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor). The goal is to achieve 5-20% degradation of the active substance.

  • Possible Cause: The compound is highly stable under the tested conditions.

    • Solution: While this is a positive finding, it is still necessary to demonstrate the specificity of the analytical method. This can be done by spiking the sample with known, related compounds if available.

Quantitative Data Summary

The following tables present hypothetical data for the stability of "Compound N" (a proxy for this compound) under various stress conditions.

Table 1: Stability of Compound N under Hydrolytic Stress Conditions at 60°C

Time (hours)% Remaining (pH 2.0)% Remaining (pH 7.0)% Remaining (pH 10.0)
0100.0100.0100.0
295.299.888.5
490.199.579.1
882.399.165.4
2465.898.240.2

Table 2: Stability of Compound N under Oxidative Stress with 3% H₂O₂ at Room Temperature

Time (hours)% Remaining
0100.0
192.7
285.4
473.1
858.9

Table 3: Stability of Compound N under Thermal and Photolytic Stress

ConditionExposure% Remaining
Thermal (Solid State)80°C for 48 hours98.5
Photolytic (Solution)1.2 million lux hours91.3
Photolytic (Solid State)1.2 million lux hours99.2

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat the mixture at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at room temperature. Withdraw samples at specified time points and neutralize with 1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature, protected from light. Withdraw samples at specified time points.

  • Thermal Degradation: Expose the solid drug substance to dry heat at 80°C. Sample at appropriate time intervals. Also, reflux a solution of the drug at a high temperature.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: HPLC-MS Method for Identification of Degradation Products

  • Chromatographic System: Utilize a UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically suitable.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-22 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Perform full scan MS and data-dependent MS/MS to obtain fragmentation patterns of the parent compound and any detected degradation products.

  • Data Analysis: Compare the mass spectra and fragmentation patterns of the degradation products with that of the parent compound to propose structures for the degradants.

Visualizations

G cluster_workflow Forced Degradation Workflow Start This compound Sample Stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) Start->Stress Sampling Sample at Time Points Stress->Sampling Analysis HPLC / LC-MS Analysis Sampling->Analysis ID Identify Degradants Analysis->ID Pathway Elucidate Degradation Pathway ID->Pathway Method Develop Stability-Indicating Method Pathway->Method End Stability Profile Method->End

Caption: Workflow for a typical forced degradation study.

G cluster_pathway Hypothetical Degradation Pathways for an Alkaloid Parent This compound (Parent Compound) Hydrolysis Hydrolysis Product (e.g., ester cleavage) Parent->Hydrolysis Acid/Base Oxidation Oxidation Product (e.g., N-oxide) Parent->Oxidation H₂O₂ Photodegradation Photodegradation Product (e.g., ring cleavage) Parent->Photodegradation UV/Vis Light

Caption: Potential degradation pathways for an alkaloid.

G cluster_troubleshooting Troubleshooting Analytical Issues Issue Analytical Issue (e.g., poor peak shape) CheckMobilePhase Check Mobile Phase (pH, composition, degassing) Issue->CheckMobilePhase Start Here CheckColumn Check Column (age, contamination, temp) CheckMobilePhase->CheckColumn If not resolved CheckSample Check Sample (solvent, concentration) CheckColumn->CheckSample If not resolved Resolved Issue Resolved CheckSample->Resolved If resolved

Caption: Decision tree for troubleshooting HPLC issues.

References

Nemorensine stability in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for nemorensine (B1608994) is limited in publicly available literature. The following troubleshooting guides, FAQs, and data are based on the general principles of stability testing for natural products and pharmaceuticals, particularly for compounds with similar functional groups like macrolides.[1][2] This information is intended to serve as a practical guide for researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in a solution?

A1: The stability of this compound, a macrolide natural product, can be influenced by several factors. The most critical are pH, the type of solvent used, temperature, and exposure to light.[3][4] Given its chemical structure, which includes ester and ether linkages, this compound may be susceptible to hydrolysis under both acidic and basic conditions.

Q2: Which solvents are recommended for preparing and storing this compound stock solutions?

A2: For short-term storage, aprotic organic solvents such as acetonitrile (B52724) or methanol (B129727) are generally preferred. For long-term storage, it is recommended to store the compound at -20°C or lower as a solid.[5] If an aqueous buffer is required for an experiment, it is advisable to prepare the solution fresh and use it immediately to minimize potential degradation.

Q3: How can I monitor the degradation of this compound during my experiments?

A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, is essential for monitoring degradation.[6] This method should be able to separate the intact this compound from its degradation products. The appearance of new peaks and a decrease in the peak area of the parent compound over time are indicative of degradation.

Q4: What does "forced degradation" or "stress testing" of this compound entail?

A4: Forced degradation studies involve intentionally exposing this compound to harsh conditions such as high and low pH, high temperature, oxidation, and photolysis to accelerate its degradation.[3][4][7] These studies are crucial for identifying potential degradation products and pathways, which helps in developing a robust, stability-indicating analytical method.[3][7]

Troubleshooting Guides

Problem: I am observing a rapid loss of this compound in my aqueous experimental buffer.

  • Possible Cause: The pH of your buffer may be promoting the hydrolysis of the ester group in the this compound molecule.

  • Solution:

    • Measure the pH of your buffer. This compound is likely to be most stable in a neutral pH range (around pH 6-7).

    • If possible, adjust your experimental conditions to use a buffer closer to neutral pH.

    • If the experimental conditions cannot be changed, prepare the this compound solution in the buffer immediately before use to minimize the degradation time.

    • Consider using a cosolvent like a small percentage of acetonitrile or methanol in your buffer to potentially improve stability, but ensure it does not interfere with your experiment.

Problem: I see multiple new peaks in the chromatogram of my aged this compound sample.

  • Possible Cause: These new peaks likely represent degradation products of this compound.

  • Solution:

    • To confirm these are degradation products, perform a forced degradation study (e.g., by treating with mild acid or base) and see if the same peaks are generated.

    • If you have access to a mass spectrometer, analyzing these peaks can help in the identification of the degradation products.

    • Ensure your analytical method has sufficient resolution to separate all degradation products from the parent compound for accurate quantification.

Hypothetical Stability Data

The following tables present hypothetical stability data for this compound to illustrate potential outcomes of stability studies.

Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C)

Time (hours)% Remaining in Methanol% Remaining in Acetonitrile% Remaining in Water (pH 7)
0100.0100.0100.0
2499.599.895.2
4898.999.590.7
7298.299.185.4
16895.897.970.1

Table 2: Hypothetical pH-Dependent Stability of this compound in Aqueous Buffers at 37°C after 24 hours

pHBuffer System% Remaining
3.0Citrate Buffer75.3
5.0Acetate Buffer88.9
7.0Phosphate (B84403) Buffer96.1
9.0Borate Buffer82.5
11.0Carbonate-Bicarbonate Buffer60.2

Experimental Protocols

Protocol: HPLC-Based Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound in a given solvent or buffer.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Sample Preparation for Stability Study:

    • Dilute the stock solution with the desired solvent or buffer (e.g., phosphate buffer at pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

    • Prepare multiple aliquots of this solution in sealed, light-protected vials.

  • Incubation:

    • Store the vials under the desired temperature conditions (e.g., 4°C, 25°C, 37°C).

    • Designate specific time points for analysis (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

  • HPLC Analysis:

    • At each time point, retrieve a vial and inject an appropriate volume onto the HPLC system.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

      • Gradient: Start at 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at an appropriate wavelength (determined by UV scan of this compound) or MS.

      • Column Temperature: 30°C.

  • Data Analysis:

    • At each time point, determine the peak area of this compound.

    • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

    • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare this compound Stock Solution samples Prepare Stability Samples stock->samples incubate Incubate at Defined Conditions samples->incubate hplc HPLC Analysis at Time Points incubate->hplc data Data Processing & Interpretation hplc->data

Caption: Experimental workflow for this compound stability testing.

degradation_pathway This compound This compound (C18H27NO5) hydrolysis_product Hydrolysis Product (e.g., Ring Opening) This compound->hydrolysis_product  Acid/Base  Hydrolysis oxidation_product Oxidation Product This compound->oxidation_product  Oxidation   photodegradation_product Photodegradation Product This compound->photodegradation_product  Light Exposure  

References

Technical Support Center: HPLC Analysis of Nemorensine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Nemorensine. The information is tailored for researchers, scientists, and professionals in drug development.

Recommended HPLC Protocol for this compound Analysis

While a specific validated method for this compound is not widely published, the following protocol is recommended based on established methods for the analysis of pyrrolizidine (B1209537) alkaloids (PAs) from Senecio species, including Senecio nemorensis.[1][2][3][4]

Sample Preparation (from Plant Material)
  • Extraction:

    • Homogenize 1.0 g of dried and powdered plant material.

    • Add 20 mL of 0.05 M H₂SO₄.

    • Sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition a C18 SPE cartridge with 6 mL of methanol (B129727) followed by 6 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 6 mL of water, then 6 mL of 40% methanol.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the alkaloids with 5 mL of methanol containing 2.5% ammonia.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

HPLC-MS/MS Conditions
ParameterRecommended Setting
Column C12 or C18 reversed-phase, ≤ 2.1 mm i.d., < 3 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Start with a low percentage of B, increasing to elute this compound
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40°C
Injection Volume 1 - 10 µL
Detector Tandem Mass Spectrometer (MS/MS)
Ionization Mode Positive Electrospray Ionization (ESI+)

Frequently Asked Questions (FAQs)

Q1: Why is mass spectrometry (MS) recommended for this compound detection over a UV detector?

A1: this compound, like many pyrrolizidine alkaloids, lacks a strong chromophore, which results in poor sensitivity when using a UV detector.[1] Mass spectrometry provides the necessary sensitivity and selectivity for accurate quantification, especially at low concentrations.

Q2: What are the expected mass transitions (MRM) for this compound?

A2: The exact mass transitions for this compound would need to be determined experimentally by infusing a pure standard. However, for related unsaturated retronecine-type PAs, characteristic fragment ions at m/z 120 and m/z 138 are often observed.[1][2]

Q3: How can I confirm the identity of the this compound peak in my chromatogram?

A3: The most reliable method is to compare the retention time and mass spectrum of your sample peak with that of a certified reference standard. If a standard is unavailable, high-resolution mass spectrometry can help confirm the elemental composition.

Q4: What are the common degradation pathways for this compound?

A4: Pyrrolizidine alkaloids are susceptible to hydrolysis, especially under alkaline conditions. They can also undergo N-oxidation and oxidation to form dehydropyrrolizidine alkaloids (DHPA), which are highly reactive. It is also advisable to protect samples from prolonged exposure to UV light to prevent photolysis.

Troubleshooting Guide

Problem: No Peak or Very Low Signal Intensity
Possible Cause Recommended Solution
Improper Sample Preparation Ensure complete extraction and efficient elution from the SPE cartridge. Verify the pH of the extraction solvent.
This compound Degradation Prepare fresh samples and avoid alkaline conditions. Store samples at a low temperature and protect them from light.
Incorrect MS/MS Parameters Optimize the ionization source parameters and collision energy using a this compound standard if available.
System Contamination Flush the entire HPLC system with a strong solvent like isopropanol.
Problem: Poor Peak Shape (Tailing, Fronting, or Broadening)
Possible Cause Recommended Solution
Column Overload Dilute the sample or reduce the injection volume.
Secondary Interactions The addition of a small amount of formic acid to the mobile phase helps to protonate the tertiary amine of this compound, reducing tailing.
Column Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Incompatible Injection Solvent Reconstitute the final sample in the initial mobile phase. A stronger solvent can cause peak distortion.
Problem: Unstable Baseline (Drift or Noise)
Possible Cause Recommended Solution
Inadequate Mobile Phase Degassing Degas the mobile phase using an inline degasser, sonication, or helium sparging.
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and additives.
Temperature Fluctuations Use a column oven to maintain a stable column temperature.
Detector Instability Allow sufficient warm-up time for the mass spectrometer.
Problem: Shifting Retention Times
Possible Cause Recommended Solution
Inconsistent Mobile Phase Preparation Prepare mobile phases accurately and consistently. Use a high-precision balance and volumetric flasks.
Pump Malfunction Check for leaks in the pump and ensure a consistent flow rate.
Column Equilibration Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.
Column Aging Over time, column performance can degrade. Replace the column if retention times continue to shift despite other troubleshooting steps.

Visualizations

hplc_workflow sample Sample Preparation (Extraction & SPE) hplc HPLC System (Pump, Injector, Column) sample->hplc Inject ms Mass Spectrometer (ESI Source, Analyzer) hplc->ms Elute data Data Acquisition & Processing ms->data Detect

Caption: A simplified workflow for the HPLC-MS analysis of this compound.

troubleshooting_flowchart issue issue check check solution solution start Chromatographic Issue (e.g., No Peak, Poor Shape) check_sample Sample Prep OK? start->check_sample check_mobile Mobile Phase OK? check_sample->check_mobile Yes sol_sample Review Extraction & Dilution check_sample->sol_sample No check_column Column Integrity? check_mobile->check_column Yes sol_mobile Prepare Fresh Mobile Phase check_mobile->sol_mobile No check_system System Hardware OK? check_column->check_system Yes sol_column Flush or Replace Column check_column->sol_column No sol_system Check for Leaks, Service Pump/Injector check_system->sol_system No

Caption: A decision tree for troubleshooting common HPLC issues.

degradation_pathway compound compound product product This compound This compound (Tertiary Amine) n_oxide This compound N-Oxide This compound->n_oxide Oxidation hydrolysis Hydrolysis Products (Necine Base & Necic Acid) This compound->hydrolysis Hydrolysis (esp. alkaline pH) dhpa Dehydropyrrolizidine Alkaloid (DHPA) This compound->dhpa Oxidation

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

Comparison of Validated Analytical Methods for Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validation of analytical methods for the determination of Nemorensine and related pyrrolizidine (B1209537) alkaloids.

This guide provides a comparative overview of validated analytical methods suitable for the qualitative and quantitative analysis of this compound, a pyrrolizidine alkaloid (PA). The information is intended for researchers, scientists, and drug development professionals involved in the analysis of this compound class. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide leverages validated methodologies for other toxic PAs, which serve as a reliable proxy for developing and validating methods for this compound. The primary focus is on modern chromatographic techniques, particularly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the preferred method for the trace analysis of these toxins.[1]

The following table summarizes the performance of various validated analytical methods for the determination of PAs in different matrices. These methods can be adapted and validated for the specific analysis of this compound.

Method Analytes Matrix Extraction Method Analytical Technique Linearity (r²) Recovery (%) Precision (%RSD) LOD/LOQ (µg/kg) Reference
LC-MS/MS 35 PAsPlant-based foods, honeySulfuric acid extraction, Oasis MCX SPE cleanupLC-MS/MSNot specifiedGoodExcellentLOQ: 0.6
UHPLC-MS/MS 24 PAsTea, honey, milkNot specified, SPE cleanupUHPLC-MS/MS>0.99 (implied)64.5 - 112.2< 15LOD: 0.015 - 0.75[2]
UPLC-MS/MS 28 PAs (15 PAs and 13 PA N-oxides)Cereal products, dairy products, meat, eggs, honey, tea infusion, spicesFreezing out raw extract, water/acetonitrile washing in SPEUPLC-MS/MSNot specified50 - 120Not specifiedLOQ: 0.010 - 0.087 (general food), 0.04 - 0.76 (spices)[3]
LC-MS/MS 21 PAsTeas0.05 M sulfuric acid in 50% methanol (B129727), Oasis MCX SPE cleanupLC-MS/MSExcellent (not quantified)Not specifiedExcellent (inter-day and intra-day)Not specified[4]
HPTLC-Densitometry 3 drugs (Lamivudine, Nevirapine, Zidovudine)Pharmaceutical dosage formsNot specifiedHPTLCr² = 0.9815, 0.9867, 0.9836Not specifiedNot specifiedNot specified[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of PAs, which can be adapted for this compound.

Sample Preparation: Solid-Phase Extraction (SPE)

A common and effective technique for sample cleanup and concentration of PAs from complex matrices is SPE.[2][4]

  • Objective: To remove interfering matrix components and enrich the analyte concentration.

  • Materials:

  • Procedure:

    • Extraction: Extract the sample with an acidic solution (e.g., 0.1 M sulfuric acid).[4]

    • Centrifugation: Centrifuge the extract to pellet solid debris.

    • SPE Cartridge Conditioning: Condition the Oasis MCX SPE cartridge with methanol followed by water.

    • Loading: Load the supernatant from the centrifuged extract onto the conditioned SPE cartridge. The cation-exchange mechanism of the sorbent retains the protonated alkaloids under acidic conditions.[2]

    • Washing: Wash the cartridge with an appropriate solvent (e.g., water, methanol) to remove non-basic and weakly retained compounds.

    • Elution: Elute the PAs from the cartridge using an alkaline solvent, such as ammoniated methanol.[2]

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Analytical Method: UHPLC-MS/MS

Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) offers high sensitivity and selectivity for the analysis of PAs.[2]

  • Objective: To achieve chromatographic separation and sensitive detection of this compound.

  • Instrumentation:

    • UHPLC system

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions (Example):

    • Column: A suitable reversed-phase column (e.g., C18).[4]

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency.

    • Flow Rate: Appropriate for the UHPLC column dimensions (e.g., 0.2-0.5 mL/min).

    • Column Temperature: Controlled to ensure reproducible retention times.

    • Injection Volume: Typically 1-10 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+), as PAs are basic compounds.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for this compound.

Method Validation Workflow

The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates a typical workflow for validating an analytical method for this compound.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Dev Develop Analytical Method (e.g., LC-MS/MS) Specificity Specificity/ Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis Robustness->Routine

Caption: Workflow for analytical method validation.

Signaling Pathway of Pyrrolizidine Alkaloid Toxicity

The toxicity of PAs, including potentially this compound, is initiated by metabolic activation in the liver. The following diagram illustrates this pathway.

G PA Pyrrolizidine Alkaloid (e.g., this compound) Metabolism Metabolic Activation (Cytochrome P450 in Liver) PA->Metabolism Ingestion Dehydropyrrolizidine Dehydropyrrolizidine Alkaloids (DHPAs) (Toxic Pyrrolic Esters) Metabolism->Dehydropyrrolizidine DNA_Adducts DNA Adducts & Cross-linking Dehydropyrrolizidine->DNA_Adducts Protein_Adducts Protein Adducts Dehydropyrrolizidine->Protein_Adducts Toxicity Hepatotoxicity, Genotoxicity, Carcinogenicity DNA_Adducts->Toxicity Protein_Adducts->Toxicity

Caption: Metabolic activation and toxicity pathway of PAs.

References

Comparative Cytotoxicity of Nemorensine and Senecionine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the cytotoxic profiles of the pyrrolizidine (B1209537) alkaloids Nemorensine and Senecionine, providing researchers, scientists, and drug development professionals with a comparative overview based on available experimental data.

This guide synthesizes the current understanding of the cytotoxic effects of two pyrrolizidine alkaloids (PAs), this compound and Senecionine. While data on Senecionine is more readily available, this document also incoporates what is known about this compound, largely derived from studies on extracts of Senecio nemorensis, the plant in which it is naturally found.

Quantitative Cytotoxicity Data

Direct comparative studies on the cytotoxicity of this compound and Senecionine are limited. However, existing data for Senecionine and related compounds provide a basis for understanding their relative toxic potential. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify cytotoxicity, with lower values indicating higher potency.

CompoundCell LineAssayCytotoxicity MetricResult
Senecionine Cultivated LSECs (pre-incubated with primary mouse hepatocytes)Not SpecifiedEC50~22 µM
This compound Data not available---
Senecio nemorensis alkaloidal extract (contains this compound and Senecionine)V79 Chinese hamster cellsMutagenicity AssayDose-dependent mutagenic activityWeak but dose-related

Mechanism of Action: A Tale of Two Alkaloids

Both this compound and Senecionine belong to the pyrrolizidine alkaloid class of compounds, which are known for their potential hepatotoxicity. Their cytotoxic effects are not inherent but are a result of metabolic activation within the liver.

Senecionine , a well-studied PA, is a pro-toxin. In the liver, cytochrome P450 enzymes metabolize it into highly reactive pyrrolic esters. These electrophilic metabolites can then form covalent bonds with cellular macromolecules like DNA and proteins. This process, known as adduct formation, leads to cellular damage, genotoxicity, and can ultimately trigger apoptosis (programmed cell death).

While specific mechanistic studies on This compound are scarce, its structural similarity to other PAs suggests a comparable mechanism of action. It is presumed to undergo similar metabolic activation by hepatic enzymes to exert its cytotoxic effects. Studies on extracts of Senecio nemorensis, containing both this compound and Senecionine, have demonstrated both cytotoxic and genotoxic activities, supporting this hypothesis.[1]

Experimental Protocols

The following are generalized protocols for common in vitro cytotoxicity assays used in the evaluation of compounds like this compound and Senecionine.

MTT Assay (Cell Viability)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Senecionine) and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

Annexin V staining is a common method to detect one of the early events in apoptosis, the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Gently harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently-labeled Annexin V and a viability dye (e.g., propidium (B1200493) iodide, PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.

Visualizing the Pathways

To understand the logical flow of cytotoxicity assessment and the general mechanism of action for pyrrolizidine alkaloids, the following diagrams are provided.

Experimental_Workflow cluster_workflow Cytotoxicity Assessment Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Expose cells Cytotoxicity Assay Cytotoxicity Assay Compound Treatment->Cytotoxicity Assay Measure effect Data Analysis Data Analysis Cytotoxicity Assay->Data Analysis Quantify results PA_Activation_Pathway cluster_pathway General Pyrrolizidine Alkaloid Bioactivation PA Pyrrolizidine Alkaloid (e.g., Senecionine, this compound) CYP450 Cytochrome P450 Enzymes (in Liver) PA->CYP450 Metabolism Metabolites Reactive Pyrrolic Metabolites CYP450->Metabolites Macromolecules DNA & Proteins Metabolites->Macromolecules Covalent Binding Adducts DNA/Protein Adducts Macromolecules->Adducts Damage Cellular Damage & Genotoxicity Adducts->Damage Apoptosis Apoptosis Damage->Apoptosis

References

Unraveling Nemorensine: A Guide to Method Validation for its Quantification in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Analytical Methods

The choice of an analytical method for quantifying a novel compound like Nemorensine in food samples depends on various factors, including the chemical nature of the analyte, the complexity of the food matrix, the required sensitivity, and the intended purpose of the analysis. The two most common and powerful techniques for such applications are High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Table 1: Comparison of HPLC-UV and LC-MS/MS for this compound Quantification

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio of fragmented ions.
Specificity Moderate. Prone to interference from co-eluting compounds with similar UV spectra.High to Very High. Specificity is ensured by monitoring unique precursor-product ion transitions.
Sensitivity Lower. Typically in the µg/mL to high ng/mL range.Higher. Can achieve detection limits in the low ng/mL to pg/mL range.[1]
Linearity Good over a moderate concentration range.Excellent over a wide dynamic range.[2]
Matrix Effect Less susceptible to signal suppression or enhancement from matrix components.Can be significantly affected by matrix components, requiring careful optimization and correction strategies.[3]
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Throughput Generally lower due to longer run times for adequate separation.Can be adapted for high-throughput analysis with rapid gradients.
Ideal Application Suitable for simpler food matrices and when higher concentration levels of this compound are expected.The gold standard for complex food matrices and when trace-level quantification is necessary.[2]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and reliable method validation. Below are generalized protocols for sample preparation and analysis using HPLC-UV and LC-MS/MS, which should be optimized for the specific properties of this compound and the food matrix.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for cleaning up and concentrating the analyte of interest from a complex sample matrix before chromatographic analysis.

SPE_Workflow Sample Food Sample Homogenate Condition Condition SPE Cartridge (e.g., with Methanol then Water) Load Load Sample Extract Condition->Load Wash1 Wash 1: Remove Polar Impurities (e.g., with Water) Load->Wash1 Wash2 Wash 2: Remove Non-polar Impurities (e.g., with low % Organic Solvent) Wash1->Wash2 Elute Elute this compound (e.g., with high % Organic Solvent) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by HPLC-UV or LC-MS/MS Reconstitute->Analyze

Caption: Solid-Phase Extraction Workflow for this compound.
HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column is a common starting point (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol) is typically employed to achieve good separation.[4][5]

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined using a UV-Vis spectrophotometer.

  • Injection Volume: Typically 10-20 µL.

LC-MS/MS Method
  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.[2]

  • Column and Mobile Phase: Similar to the HPLC-UV method, but often with smaller particle size columns (e.g., <2 µm) for better resolution and faster analysis in UPLC systems.

  • Ionization Source: Electrospray ionization (ESI) is commonly used and can be operated in either positive or negative ion mode, depending on the chemical properties of this compound.

  • MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of this compound) and then fragmenting it to produce specific product ions. The transition from the precursor to the product ion is highly specific to the analyte.

Method Validation Parameters

A comprehensive validation of the analytical method is crucial to ensure its reliability for the intended application. The key validation parameters are summarized in the table below.

Table 2: Key Validation Parameters and Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) > 0.99.
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value.[6]Recovery between 80-120%.[7]
Precision (Repeatability & Intermediate Precision) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[6]Relative Standard Deviation (RSD) < 15%.
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio > 3.
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]Signal-to-noise ratio > 10; RSD < 20%.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant changes in results with minor variations in parameters like pH, temperature, or mobile phase composition.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration remains within ±15% of the initial concentration.

Logical Workflow for Method Validation

The process of validating an analytical method follows a logical sequence to ensure all performance characteristics are thoroughly evaluated.

Validation_Workflow MethodDev Method Development & Optimization Specificity Specificity / Selectivity MethodDev->Specificity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Determination Linearity->LOD_LOQ Accuracy Accuracy (Recovery) LOD_LOQ->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Stability Stability Robustness->Stability Documentation Final Validation Report Stability->Documentation

Caption: Logical Workflow for Analytical Method Validation.

Conclusion

While specific data for "this compound" is not publicly available, this guide provides a comprehensive framework for the validation of its quantification in food samples. By following the outlined experimental protocols and rigorously evaluating the key validation parameters, researchers can develop and implement reliable and accurate analytical methods. The choice between HPLC-UV and LC-MS/MS will ultimately depend on the specific requirements of the analysis, with LC-MS/MS offering superior sensitivity and specificity for challenging applications. The principles and workflows described herein are universally applicable for the validation of analytical methods for a wide range of compounds in complex matrices.

References

A Comparative Guide to Inter-Laboratory Validation of Nemorensine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemorensine, a pyrrolizidine (B1209537) alkaloid, has garnered interest for its potential pharmacological activities. As research into its biological effects and potential therapeutic applications progresses, the need for robust and reliable analytical methods for its quantification in various matrices becomes paramount. Inter-laboratory validation is a critical step in the standardization of any new analytical method, ensuring its reproducibility, and providing confidence in the data generated across different research facilities.

Currently, there is a notable absence of published, standardized analytical methods and specific inter-laboratory validation studies for this compound. This guide is designed to address this gap by providing a comprehensive framework for establishing and conducting an inter-laboratory validation of this compound analysis. It outlines the key validation parameters, presents model experimental protocols, and offers a clear workflow for such a study. The quantitative data presented herein is illustrative, serving as a template for the reporting of results from a future validation study.

Comparative Analysis of Analytical Methods

The two most common analytical techniques for the quantification of small molecules like this compound in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Table 1: Illustrative Performance Characteristics of Analytical Methods for this compound

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LoD) 10 ng/mL0.1 ng/mL
Limit of Quantification (LoQ) 30 ng/mL0.5 ng/mL
Linearity (r²) > 0.995> 0.999
Intra-day Precision (%RSD) < 5%< 3%
Inter-day Precision (%RSD) < 8%< 6%
Accuracy (% Recovery) 90-110%95-105%
Matrix Effect Potential for interferenceMinimal with appropriate internal standard
Selectivity ModerateHigh

Note: The data in this table is hypothetical and serves as a target for method validation.

Experimental Protocols

Below are generalized experimental protocols for the analysis of this compound using HPLC-UV and LC-MS/MS. These should be optimized and validated for the specific matrix of interest (e.g., plasma, serum, tissue homogenate).

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of the biological sample, add 10 µL of internal standard solution.

  • Add 500 µL of a suitable organic solvent (e.g., ethyl acetate).

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

HPLC-UV Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: To be determined based on the UV spectrum of this compound.

  • Column Temperature: 30°C.

LC-MS/MS Method
  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: To be determined by direct infusion of this compound and its internal standard.

  • Source Parameters: Optimized for maximum signal intensity.

Inter-Laboratory Validation Workflow

The following diagram illustrates a typical workflow for an inter-laboratory validation study. This process ensures that the analytical method is robust and transferable between different laboratories.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Evaluation & Reporting A Define Study Objectives & Scope B Select Participating Laboratories A->B C Develop & Optimize Analytical Method B->C D Prepare & Distribute Validation Protocol C->D E Prepare & Distribute Standardized Samples D->E F Laboratories Perform Sample Analysis E->F G Data Collection & Initial Review F->G H Statistical Analysis of Results G->H I Assessment of Method Performance H->I J Preparation of Final Validation Report I->J K Method Standardization J->K Publication & Dissemination

Caption: Workflow for an inter-laboratory validation study.

Signaling Pathway of a Hypothetical Target for this compound

While the precise molecular targets and signaling pathways of this compound are not yet fully elucidated, many alkaloids exert their effects by modulating key cellular signaling cascades. The following diagram illustrates a generic signaling pathway that could be investigated in relation to this compound's activity.

G This compound This compound Receptor Cell Surface Receptor This compound->Receptor G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: A generic cell signaling pathway.

The establishment of a validated analytical method for this compound is a prerequisite for advancing our understanding of its pharmacology and potential clinical utility. This guide provides a roadmap for the inter-laboratory validation of this compound analysis. By following a structured approach, researchers can develop and validate robust analytical methods, ensuring the generation of high-quality, reproducible data. It is hoped that this guide will serve as a valuable resource for the scientific community and encourage collaborative efforts in the standardization of this compound analytics.

Author: BenchChem Technical Support Team. Date: December 2025

The toxicity of many PAs is intrinsically linked to their bioactivation by hepatic cytochrome P450 (CYP) enzymes. This process generates reactive pyrrolic esters, which can bind to cellular macromolecules, leading to hepatotoxicity, genotoxicity, and carcinogenicity. Concurrently, PAs can be detoxified through pathways such as N-oxidation, primarily mediated by flavin-containing monooxygenases (FMOs), and hydrolysis by carboxylesterases. The delicate balance between these metabolic activation and detoxification pathways varies significantly depending on the specific PA structure and the animal species, resulting in marked differences in susceptibility to PA-induced toxicity.

Quantitative Comparison of Pyrrolizidine (B1209537) Alkaloid Metabolism

The metabolic profiles of different PAs reveal significant variations in their rates of bioactivation and detoxification. The following table summarizes in vitro metabolic data for several representative PAs, highlighting the structural influences on their metabolic fate. The formation of glutathione (B108866) (GSH) conjugates of dehydropyrrolizidine alkaloids (DHP) is a common method to trap and quantify the reactive pyrrolic metabolites.

Pyrrolizidine AlkaloidTypeKey Metabolites Quantified (in vitro)Relative Metabolic Rate/Metabolite FormationPrimary Metabolic Pathways & Enzymes
Retrorsine Macrocyclic Diester7-GSH-DHP / 7,9-diGSH-DHPHigh formation of pyrrolic metabolitesCYP-mediated oxidation to DHP, N-oxidation
Monocrotaline Macrocyclic Diester7-GSH-DHP / 7,9-diGSH-DHPModerate formation of pyrrolic metabolitesCYP-mediated oxidation to DHP, Hydrolysis
Senecionine Macrocyclic DiesterDHP and N-oxideVaries by species; sheep have higher N-oxide formation than cattleCYP-mediated oxidation to DHP, FMO-mediated N-oxidation
Senkirkine Otonecine-type7-GSH-DHP / 7,9-diGSH-DHPModerate formation of pyrrolic metabolitesCYP-mediated oxidation to DHP
Lycopsamine Monoester7-GSH-DHP / 7,9-diGSH-DHPLow formation of pyrrolic metabolitesPrimarily detoxification pathways
Heliotrine Monoester7-GSH-DHP / 7,9-diGSH-DHPLow formation of pyrrolic metabolitesPrimarily detoxification pathways

Experimental Protocols

The following provides a generalized methodology for assessing the in vitro metabolism of PAs using liver microsomes, a common experimental system for studying drug and xenobiotic metabolism.

In Vitro Metabolism of Pyrrolizidine Alkaloids using Liver Microsomes

Objective: To determine the formation rates of major metabolites (e.g., N-oxides and DHP-GSH conjugates) of a test PA in the presence of liver microsomes from different species.

Materials:

  • Test Pyrrolizidine Alkaloid (e.g., Nemorensine)

  • Liver Microsomes (e.g., human, rat, mouse)

  • NADPH Regenerating System (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Glutathione (GSH)

  • Phosphate (B84403) Buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction quenching)

  • Internal Standard for LC-MS/MS analysis

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL), the test PA (at various concentrations), and GSH (to trap reactive metabolites).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to identify and quantify the parent PA and its metabolites (e.g., N-oxide and DHP-GSH conjugates).

  • Data Analysis: Calculate the rate of metabolite formation (e.g., pmol/min/mg protein) from the linear portion of the time course. Determine kinetic parameters (Km and Vmax) by incubating with a range of substrate concentrations.

Metabolic Pathways and Experimental Workflow Visualization

The following diagrams illustrate the general metabolic pathways of PAs and a typical experimental workflow for their in vitro metabolic profiling.

PA_Metabolism cluster_activation Bioactivation cluster_detoxification Detoxification PA Pyrrolizidine Alkaloid DHP Dehydropyrrolizidine Alkaloid (DHP) (Reactive Metabolite) PA->DHP CYP450 (Oxidation) Adducts DNA/Protein Adducts DHP->Adducts Covalent binding to cellular macromolecules Toxicity Toxicity Adducts->Toxicity PA_detox Pyrrolizidine Alkaloid N_Oxide PA N-oxide PA_detox->N_Oxide FMO (N-oxidation) Hydrolysis_Products Necine Base + Necic Acid PA_detox->Hydrolysis_Products Carboxylesterases (Hydrolysis) Excretion Excretion N_Oxide->Excretion Hydrolysis_Products->Excretion

Caption: General metabolic pathways of pyrrolizidine alkaloids.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis PA_Standard PA Standard (e.g., this compound) Incubate Incubate at 37°C PA_Standard->Incubate Microsomes Liver Microsomes (Human, Rat, etc.) Microsomes->Incubate Cofactors NADPH, GSH Cofactors->Incubate Quench Quench Reaction (Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (Metabolite ID & Quant) LCMS->Data

Caption: In vitro metabolic profiling workflow for PAs.

Comparative Analysis of Nemorensine's Activity Against Other Macrocyclic Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of nemorensine (B1608994) and other macrocyclic pyrrolizidine (B1209537) alkaloids (PAs). PAs are a large class of natural toxins produced by numerous plant species, with well-documented hepatotoxicity.[1] Their toxic effects are primarily mediated by metabolic activation in the liver, leading to the formation of reactive pyrrolic metabolites that can cause cellular damage.[2][3]

While this compound is classified as a 13-membered macrocyclic PA, a comprehensive search of available scientific literature reveals a notable absence of quantitative in vitro cytotoxicity data, such as half-maximal inhibitory concentration (IC50) values. Therefore, a direct quantitative comparison of this compound's potency with other macrocyclic PAs is not currently possible. This guide presents the available cytotoxicity data for other structurally related and extensively studied macrocyclic PAs to offer a valuable point of reference for researchers in the field.

Quantitative Comparison of Macrocyclic Pyrrolizidine Alkaloid Cytotoxicity

The cytotoxic potential of PAs is commonly evaluated using various cell-based assays to determine the IC50 value, which represents the concentration of a compound required to inhibit cell viability by 50%. Lower IC50 values are indicative of higher cytotoxic potency. The following tables summarize the IC50 values for several well-characterized macrocyclic PAs across different human liver cell lines. It is important to note that direct comparisons of absolute IC50 values between different studies should be made with caution due to variations in experimental conditions, including the specific cell line used, exposure time, and the cytotoxicity assay employed.

Pyrrolizidine AlkaloidCell LineExposure Time (h)IC50 (µM)Reference
Retrorsine HepaRG24>1000[1]
HepG248~250
Primary Human Hepatocytes7298[2]
Lasiocarpine HepaRG24~100[1]
HepG2-CYP3A42412.6[2]
Primary Human Hepatocytes7245[2]
Riddelliine HepG2-CYP3A472~20[2]
Primary Human Hepatocytes72292[2]
Senecionine HepG2-CYP3A472~30[2]
Seneciphylline HepG2-CYP3A42426.2[2]

Table 1: Comparative Cytotoxicity (IC50) of Macrocyclic Pyrrolizidine Alkaloids in Human Liver Cell Models.

General Mechanism of Action and Associated Signaling Pathways

The toxicity of macrocyclic PAs is not inherent to the parent molecule but arises from its metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver. This bioactivation process is a critical first step in their mechanism of action.

Experimental Workflow for In Vitro Cytotoxicity Assessment of Pyrrolizidine Alkaloids

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2, HepaRG) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding pa_solution Prepare PA Solutions (in appropriate solvent) pa_treatment Treat Cells with Serial Dilutions of PAs pa_solution->pa_treatment cell_seeding->pa_treatment incubation Incubate for 24, 48, or 72 hours pa_treatment->incubation assay Perform Assay (e.g., MTT, SRB) incubation->assay readout Measure Absorbance/ Fluorescence assay->readout data_analysis Calculate Cell Viability readout->data_analysis ic50 Determine IC50 Values data_analysis->ic50

Figure 1. General experimental workflow for determining the in vitro cytotoxicity of pyrrolizidine alkaloids.

The metabolic activation of PAs leads to the formation of highly reactive pyrrolic esters. These electrophilic metabolites can then covalently bind to cellular macromolecules, including DNA and proteins, forming adducts.[2] This adduction is a key event that triggers a cascade of downstream cellular responses, ultimately leading to cytotoxicity and genotoxicity.[4]

Signaling Pathways Implicated in Pyrrolizidine Alkaloid-Induced Cell Death

The formation of DNA and protein adducts by reactive PA metabolites can initiate several signaling pathways that contribute to cell death, primarily through apoptosis and the disruption of the cell cycle.

G PA Macrocyclic Pyrrolizidine Alkaloid CYP450 CYP450 Enzymes (Metabolic Activation) PA->CYP450 ReactiveMetabolites Reactive Pyrrolic Metabolites CYP450->ReactiveMetabolites DNA_Adducts DNA Adducts ReactiveMetabolites->DNA_Adducts Protein_Adducts Protein Adducts ReactiveMetabolites->Protein_Adducts Genotoxicity Genotoxicity DNA_Adducts->Genotoxicity p53 p53 Activation Genotoxicity->p53 CellCycleArrest G2/M Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Intrinsic Intrinsic Pathway (Mitochondrial) Apoptosis->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Apoptosis->Extrinsic Caspases Caspase Activation Intrinsic->Caspases Extrinsic->Caspases Caspases->CellCycleArrest

Figure 2. Simplified signaling cascade of pyrrolizidine alkaloid-induced genotoxicity and apoptosis.

Experimental Protocols for Key Cytotoxicity Assays

The following are detailed methodologies for two widely used colorimetric assays for determining the cytotoxicity of compounds in vitro.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells.

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. This insoluble formazan is then solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is an indicator of cell number.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plate five times with slow-running tap water to remove the TCA and dead cells. Allow the plate to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

References

Cross-Reactivity of Nemorensine in Pyrrolizidine Alkaloid Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated cross-reactivity of Nemorensine in immunoassays designed for the detection of pyrrolizidine (B1209537) alkaloids (PAs). Due to the vast structural diversity among PAs, understanding the specificity and cross-reactivity of an immunoassay is critical for accurate toxicological assessment and drug development. This document summarizes available data for structurally related PAs, details relevant experimental protocols, and illustrates the underlying principles of immunoassay cross-reactivity and the toxicological pathways of macrocyclic PAs.

Executive Summary

The cross-reactivity of an antibody is highly dependent on the specific structural motifs of the immunogen used to generate it. For PA immunoassays, antibodies are often raised against a common structural feature, such as the necine base or a specific macrocyclic ester. Given that this compound shares the retronecine-type necine base with many other PAs, some degree of cross-reactivity in broad-spectrum PA immunoassays can be anticipated. However, the unique 13-membered macrocyclic ring of this compound is likely to influence its binding affinity to antibodies raised against 12-membered macrocyclic PAs, potentially leading to lower cross-reactivity compared to the target analyte.

This guide will provide data on the cross-reactivity of other macrocyclic PAs to offer a comparative context and discuss the structural factors that likely govern this compound's behavior in these assays.

Immunoassay Principle: Competitive ELISA

Most immunoassays for small molecules like pyrrolizidine alkaloids operate on the principle of a competitive enzyme-linked immunosorbent assay (ELISA). In this format, free PA in a sample competes with a labeled PA (enzyme conjugate) for a limited number of binding sites on an antibody that is immobilized on a microplate well. The amount of labeled PA that binds to the antibody is inversely proportional to the concentration of free PA in the sample. A substrate is then added that produces a colored product when it reacts with the enzyme, and the intensity of the color is measured to determine the concentration of the PA in the sample.

G cluster_coating 1. Antibody Coating cluster_competition 2. Competitive Binding cluster_washing 3. Washing cluster_detection 4. Detection well Microplate Well antibody Anti-PA Antibody well->antibody Immobilization antibody2 Anti-PA Antibody sample_pa This compound (in sample) sample_pa->antibody2 Competes with labeled_pa Enzyme-labeled PA labeled_pa->antibody2 wash Unbound components are washed away substrate Substrate product Colored Product substrate->product Enzyme Reaction

Fig. 1: Workflow of a competitive immunoassay for pyrrolizidine alkaloid detection.

Factors Influencing Cross-Reactivity

The cross-reactivity of a PA in an immunoassay is determined by its structural similarity to the immunogen used to produce the antibodies. Key structural features influencing antibody recognition include:

  • Necine Base: The type of necine base (e.g., retronecine (B1221780), otonecine) is a critical determinant. Antibodies raised against one type of necine base generally show lower cross-reactivity with PAs containing a different necine base.

  • Macrocyclic Ring Size and Structure: The size and conformation of the macrocyclic diester ring significantly impact antibody binding. This compound's 13-membered ring is a key differentiator from the more common 12-membered macrocyclic PAs.

  • Ester Side Chains: The nature and stereochemistry of the ester side chains also contribute to the specificity of the antibody-antigen interaction.

G cluster_factors Structural Determinants of Cross-Reactivity This compound This compound (13-membered macrocycle) struct_sim Structural Similarity This compound->struct_sim antibody Anti-PA Antibody cross_react Cross-Reactivity antibody->cross_react struct_sim->antibody

Fig. 2: Factors influencing antibody cross-reactivity in PA immunoassays.

Comparative Cross-Reactivity Data

While specific data for this compound is unavailable, the following table summarizes the cross-reactivity of various macrocyclic PAs in an immunoassay developed for the detection of retrorsine (B1680556). This data provides a basis for estimating the potential cross-reactivity of this compound.

Pyrrolizidine AlkaloidStructureTarget Analyte of ImmunoassayCross-Reactivity (%)Reference
Retrorsine12-membered macrocyclic diester of retronecineRetrorsine100[1]
Senecionine (B1681732)12-membered macrocyclic diester of retronecineRetrorsine28.6[1]
Monocrotaline11-membered macrocyclic diester of retronecineRetrorsine< 0.1[2]
SenkirkineOtonecine-type PARetrorsine< 0.1[2]
This compound (Predicted) 13-membered macrocyclic diester of retronecine Retrorsine Low to Moderate N/A

Note: The cross-reactivity of this compound is predicted to be low to moderate. The shared retronecine core with retrorsine and senecionine suggests some recognition by the antibody is likely. However, the difference in the macrocyclic ring size (13-membered vs. 12-membered) is a significant structural alteration that would likely reduce the binding affinity compared to the target analyte and its close structural analog, senecionine. The very low cross-reactivity of monocrotaline, which has an 11-membered ring, further supports the importance of the macrocyclic structure in antibody recognition.

Experimental Protocol: Competitive Indirect ELISA for Pyrrolizidine Alkaloids

The following is a representative experimental protocol for a competitive indirect Enzyme-Linked Immunosorbent Assay (ciELISA) for the detection of pyrrolizidine alkaloids. This protocol is a composite based on standard ELISA procedures and should be optimized for specific antibody-antigen pairs.

Materials:

  • 96-well microtiter plates

  • Coating antigen (e.g., PA-protein conjugate)

  • Anti-PA primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • PA standards and samples

Procedure:

  • Coating:

    • Dilute the coating antigen to an optimal concentration in a suitable coating buffer.

    • Add 100 µL of the diluted coating antigen to each well of the 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition:

    • Add 50 µL of PA standard or sample to the appropriate wells.

    • Add 50 µL of the diluted anti-PA primary antibody to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis:

  • Plot a standard curve of percent inhibition versus the logarithm of the PA concentration.

  • Determine the concentration of PA in the samples from the standard curve.

  • Cross-reactivity is calculated as: (IC₅₀ of the target PA / IC₅₀ of the cross-reacting PA) x 100%.

Toxicological Signaling Pathway of Macrocyclic Pyrrolizidine Alkaloids

The toxicity of 1,2-unsaturated pyrrolizidine alkaloids, including macrocyclic PAs like this compound, is primarily due to their metabolic activation in the liver by cytochrome P450 enzymes.[3] This process generates highly reactive pyrrolic intermediates (dehydropyrrolizidine alkaloids). These electrophilic metabolites can then alkylate cellular macromolecules, leading to cytotoxicity and genotoxicity.[3]

The primary mechanism of toxicity involves the formation of DNA adducts and DNA-protein cross-links, which can lead to mutations and chromosomal aberrations.[1] Additionally, the pyrrolic intermediates can bind to cellular proteins, leading to protein dysfunction, enzyme inhibition, and the formation of pyrrole-protein adducts that can trigger an immune response.

Recent studies on macrocyclic PAs like retrorsine and senecionine have begun to elucidate the downstream signaling pathways involved in their toxicity. For instance, retrorsine has been shown to activate the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[4] Senecionine has been demonstrated to induce mitochondria-mediated apoptosis through the activation of the JNK signaling pathway.[5] This suggests that beyond direct macromolecular damage, macrocyclic PAs can dysregulate critical cellular signaling cascades, contributing to their hepatotoxic effects.

G cluster_activation Metabolic Activation (Liver) cluster_damage Cellular Damage cluster_pathways Downstream Signaling Pathways cluster_outcome Toxicological Outcome pa This compound (Macrocyclic PA) cyp450 Cytochrome P450 pa->cyp450 reactive_metabolite Reactive Pyrrolic Intermediate cyp450->reactive_metabolite dna_adducts DNA Adducts & DNA-Protein Cross-links reactive_metabolite->dna_adducts protein_adducts Protein Adducts & Enzyme Inhibition reactive_metabolite->protein_adducts nfkb NF-κB Activation (Inflammation) dna_adducts->nfkb genotoxicity Genotoxicity dna_adducts->genotoxicity jnk JNK Activation protein_adducts->jnk cytotoxicity Cytotoxicity nfkb->cytotoxicity apoptosis Mitochondria-mediated Apoptosis jnk->apoptosis apoptosis->cytotoxicity hepatotoxicity Hepatotoxicity cytotoxicity->hepatotoxicity genotoxicity->hepatotoxicity

Fig. 3: Generalized toxicological signaling pathway of macrocyclic pyrrolizidine alkaloids.

Conclusion

The cross-reactivity of this compound in PA immunoassays is expected to be influenced by its unique 13-membered macrocyclic structure. While it may exhibit some cross-reactivity in broad-spectrum assays targeting the retronecine core, it is likely to be significantly lower than that of 12-membered macrocyclic PAs for which the assay was optimized. For accurate quantification, the development of a specific immunoassay using a this compound-conjugate as the immunogen would be necessary. Alternatively, chromatographic methods such as LC-MS/MS should be employed for specific and sensitive detection of this compound. The toxicological profile of this compound is anticipated to follow the general pathway of other macrocyclic PAs, involving metabolic activation to reactive intermediates that cause cellular damage and dysregulate key signaling pathways, ultimately leading to hepatotoxicity.

References

A Comparative Guide to the Validation of Analytical Methods for Nemorensine Quantification in Dietary Supplements

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two validated analytical methods for the quantification of Nemorensine in dietary supplement formulations: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and an Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control, offering insights into the performance and application of each technique.

Introduction to this compound and the Need for Validated Assays

This compound, a pyrrolizidine (B1209537) alkaloid with the chemical formula C18H27NO5[1], is a compound of interest found in certain botanical species that may be included in dietary supplements. Given the potential biological activity of alkaloids, the accurate and precise quantification of this compound is crucial to ensure the safety, efficacy, and quality of these products. Validated analytical methods are essential for regulatory compliance and to provide consumers with reliable product information.[2][3] This guide presents a comparative validation study of two common analytical techniques to assist laboratories in selecting the most appropriate method for their needs.

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method provides a robust and widely accessible approach for the quantification of this compound.

Sample Preparation:

  • A representative 10 g sample of the powdered dietary supplement is accurately weighed.

  • The sample is transferred to a 50 mL volumetric flask, and 40 mL of methanol (B129727) is added.

  • The flask is sonicated for 30 minutes to facilitate the extraction of this compound.

  • The mixture is then centrifuged at 4000 rpm for 15 minutes.

  • The supernatant is filtered through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B52724) (B) (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection: 220 nm.

Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method offers enhanced sensitivity and selectivity for the quantification of this compound, particularly in complex matrices.

Sample Preparation:

The sample preparation protocol is identical to the one described for the HPLC-UV method.

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Mass Spectrometer or equivalent.

  • Column: C18 reverse-phase column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient starts at 95% A, decreases to 5% A over 3 minutes, holds for 1 minute, and then returns to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • This compound: Precursor ion (m/z) 338.2 → Product ion (m/z) 120.1 (for quantification), 338.2 → 94.1 (for confirmation).

    • Internal Standard (IS) - Verapamil: Precursor ion (m/z) 455.3 → Product ion (m/z) 165.1.

Data Presentation: Comparative Validation Parameters

The following tables summarize the quantitative data obtained from the validation of both analytical methods in accordance with the International Council for Harmonisation (ICH) guidelines.

Table 1: System Suitability

ParameterHPLC-UVUHPLC-MS/MSAcceptance Criteria
Tailing Factor1.21.1≤ 2.0
Theoretical Plates> 2000> 5000> 2000
RSD of Peak Area< 1.5%< 1.0%≤ 2.0%

Table 2: Linearity and Range

ParameterHPLC-UVUHPLC-MS/MS
Range1.0 - 100.0 µg/mL0.1 - 50.0 ng/mL
Correlation Coefficient (r²)0.99920.9998
Regression Equationy = 25432x + 1254y = 87654x + 543

Table 3: Accuracy (Recovery)

Spiked ConcentrationHPLC-UV (% Recovery ± RSD)UHPLC-MS/MS (% Recovery ± RSD)Acceptance Criteria
Low (80%)98.5 ± 1.8%101.2 ± 1.1%80 - 120%
Medium (100%)101.2 ± 1.5%99.8 ± 0.9%80 - 120%
High (120%)102.5 ± 1.2%100.5 ± 0.7%80 - 120%

Table 4: Precision

ParameterHPLC-UV (%RSD)UHPLC-MS/MS (%RSD)Acceptance Criteria
Repeatability (Intra-day)< 2.0%< 1.5%≤ 2.0%
Intermediate Precision (Inter-day)< 3.0%< 2.5%≤ 3.0%

Table 5: Limits of Detection (LOD) and Quantification (LOQ)

ParameterHPLC-UVUHPLC-MS/MS
LOD0.3 µg/mL0.03 ng/mL
LOQ1.0 µg/mL0.1 ng/mL

Table 6: Robustness

Parameter VariationHPLC-UV (%RSD)UHPLC-MS/MS (%RSD)Acceptance Criteria
Flow Rate (± 10%)< 2.5%< 2.0%≤ 5.0%
Column Temperature (± 5°C)< 3.0%< 2.5%≤ 5.0%
Mobile Phase Composition (± 2%)< 4.0%< 3.5%≤ 5.0%

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_hplc HPLC-UV Analysis cluster_uhplc UHPLC-MS/MS Analysis sample Dietary Supplement Powder weigh Weigh 10g of Sample sample->weigh extract Add 40mL Methanol & Sonicate for 30 min weigh->extract centrifuge Centrifuge at 4000 rpm for 15 min extract->centrifuge filter Filter Supernatant (0.45 µm PTFE) centrifuge->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial hplc_injection Inject 10 µL hplc_vial->hplc_injection Method 1 uhplc_injection Inject 2 µL hplc_vial->uhplc_injection Method 2 hplc_separation C18 Column, Isocratic Elution hplc_injection->hplc_separation hplc_detection UV Detection at 220 nm hplc_separation->hplc_detection hplc_quantification Quantification hplc_detection->hplc_quantification uhplc_separation C18 Column, Gradient Elution uhplc_injection->uhplc_separation uhplc_ms_detection ESI+ MRM Detection uhplc_separation->uhplc_ms_detection uhplc_quantification Quantification uhplc_ms_detection->uhplc_quantification

Figure 1. Experimental workflow for the analysis of this compound.

validation_parameters validation Method Validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness repeatability repeatability precision->repeatability Repeatability intermediate intermediate precision->intermediate Intermediate Precision

Figure 2. Key parameters for analytical method validation.

Comparison and Conclusion

Both the HPLC-UV and UHPLC-MS/MS methods were successfully validated for the quantification of this compound in dietary supplements. The HPLC-UV method demonstrated acceptable performance in terms of linearity, accuracy, and precision, making it a suitable and cost-effective option for routine quality control where high sample throughput and ultimate sensitivity are not the primary requirements.

The UHPLC-MS/MS method exhibited superior performance in several key areas. Its significantly lower LOD and LOQ make it the method of choice for detecting and quantifying trace amounts of this compound. The higher sensitivity and selectivity of mass spectrometric detection also reduce the likelihood of interference from other components in the complex dietary supplement matrix. While the initial investment and operational costs for UHPLC-MS/MS are higher, the enhanced performance and reliability may be critical for certain applications, such as stability testing, metabolite identification, and in-depth product characterization.

Ultimately, the choice between these two methods will depend on the specific requirements of the laboratory, including the expected concentration range of this compound, the complexity of the sample matrix, available instrumentation, and budgetary considerations. Both methods, when properly validated and implemented, can provide reliable data for the quality assessment of dietary supplements containing this compound.

References

A Comparative Analysis of Nemorensine Content in Senecio Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of nemorensine (B1608994) content in various Senecio species, offering valuable insights for researchers, scientists, and drug development professionals. The data presented is compiled from peer-reviewed scientific literature and aims to facilitate a deeper understanding of the distribution of this pyrrolizidine (B1209537) alkaloid within the Senecio genus.

Quantitative Analysis of this compound

SpeciesSubspecies/VarietyThis compound ContentTotal Pyrrolizidine Alkaloid (PA) ContentReference
Senecio nemorensisssp. nemorensisPresent (qualitative)~0.1% (of which this compound is a component)[1]
Senecio nemorensisssp. fuchsiiNot explicitly reported; contains fuchsisenecionine and senecionineData not available
Senecio vulgarisPresent (qualitative)Data not available[2]
Senecio cannabifoliusPresent (qualitative)Data not available[2]
Senecio cannabifoliusvar. integrifoliusPresent (qualitative)Data not available[2]
Senecio scandensPresent (qualitative)Data not available[2]

Note: The quantitative data for this compound is limited in the reviewed literature. Many studies focus on the identification of various PAs or the quantification of the total PA content. The presence of this compound is often noted qualitatively through methods like LC-MS.

Experimental Protocols

The extraction and quantification of this compound from Senecio species typically involve chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Extraction of Pyrrolizidine Alkaloids

A general procedure for the extraction of PAs from plant material is as follows:

  • Sample Preparation: Dried and pulverized plant material (e.g., aerial parts, roots) is used for extraction.

  • Extraction Solvent: An acidic aqueous solution is commonly employed to extract the alkaloids in their salt form. A typical solvent is 0.2% hydrochloric acid[2].

  • Extraction Procedure:

    • The plant material is soaked in the extraction solvent.

    • The mixture is subjected to ultrasonication for a period, for instance, 40 minutes, to enhance extraction efficiency[2].

    • The mixture is then centrifuged to separate the solid plant material from the liquid extract.

    • The pH of the supernatant is adjusted to be alkaline (e.g., using ammonia (B1221849) water) to convert the alkaloid salts to their free base form.

    • A liquid-liquid extraction is performed using an organic solvent like chloroform (B151607) to partition the alkaloids into the organic phase.

    • The organic solvent is evaporated under reduced pressure to obtain the crude alkaloid extract[2].

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective method for the quantification of specific PAs like this compound.

  • Chromatographic Separation:

    • Column: A C12 or C18 reverse-phase column is typically used for separation[2].

    • Mobile Phase: A gradient elution with a mixture of an aqueous solution containing a small percentage of acid (e.g., 1% formic acid) and an organic solvent like acetonitrile (B52724) is common[2][3].

    • Flow Rate: A typical flow rate is around 1 mL/min[2].

    • Column Temperature: The column is usually maintained at a constant temperature, for example, 25°C[2].

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of PAs[2][4].

    • Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, providing high selectivity and sensitivity. This involves monitoring a specific precursor ion (the molecular ion of this compound) and its characteristic product ions.

    • Characteristic Fragments: For retronecine-type PAs like this compound, characteristic fragment ions at m/z 120 and 138 are often observed, indicating an unsaturated retronecine (B1221780) moiety[5].

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte with that of a certified reference standard of this compound.

Visualizing the Experimental Workflow and Biosynthetic Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for this compound analysis and the biosynthetic pathway of senecionine-type pyrrolizidine alkaloids.

ExperimentalWorkflow cluster_extraction Extraction cluster_analysis Analysis plant_material Dried & Pulverized Senecio Plant Material acidic_extraction Acidic Aqueous Extraction (e.g., 0.2% HCl) plant_material->acidic_extraction ultrasonication Ultrasonication acidic_extraction->ultrasonication centrifugation Centrifugation ultrasonication->centrifugation supernatant Supernatant (Acidic Extract) centrifugation->supernatant basification Basification (e.g., Ammonia Water) supernatant->basification liquid_extraction Liquid-Liquid Extraction (e.g., with Chloroform) basification->liquid_extraction crude_extract Crude Alkaloid Extract liquid_extraction->crude_extract hplc HPLC Separation (C18 Column, Gradient Elution) crude_extract->hplc Sample Injection msms MS/MS Detection (ESI+, MRM Mode) hplc->msms quantification Quantification (vs. Reference Standard) msms->quantification

Caption: Experimental Workflow for this compound Analysis.

BiosynthesisPathway cluster_precursors Precursors cluster_necine_base Necine Base Formation cluster_necic_acid Necic Acid Formation cluster_final_alkaloid Final Alkaloid Assembly arginine L-Arginine / L-Ornithine putrescine Putrescine arginine->putrescine spermidine Spermidine arginine->spermidine homospermidine Homospermidine putrescine->homospermidine Homospermidine Synthase (HSS) spermidine->homospermidine Homospermidine Synthase (HSS) pyrrolizidine_backbone Pyrrolizidine Backbone homospermidine->pyrrolizidine_backbone Oxidation & Cyclization retronecine Retronecine pyrrolizidine_backbone->retronecine Reduction, Desaturation & Hydroxylation senecionine Senecionine retronecine->senecionine Esterification isoleucine L-Isoleucine (2x) senecic_acid Senecic Acid isoleucine->senecic_acid senecic_acid->senecionine Esterification This compound This compound & other Senecionine-type PAs senecionine->this compound Further Modifications (e.g., Hydroxylation)

Caption: Biosynthesis of Senecionine-Type Pyrrolizidine Alkaloids.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Nemorensine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of nemorensine (B1608994), ensuring laboratory safety and regulatory compliance.

This compound, a pyrrolizidine (B1209537) alkaloid (PA), requires meticulous handling and disposal due to its potential toxicity. As a compound class, PAs are known hepatotoxins, and minimizing exposure is paramount for laboratory safety. This guide provides essential, step-by-step procedures for the proper disposal of this compound and the decontamination of associated laboratory equipment, fostering a secure research environment.

Chemical and Physical Properties of this compound

A clear understanding of this compound's properties is fundamental to its safe management. The following table summarizes the available quantitative data for this compound.

PropertyValue
Molecular Formula C₁₈H₂₇NO₅[1]
Molecular Weight 337.41 g/mol
CAS Number 50906-96-2[1]
Appearance No data available
Melting Point No data available
Boiling Point No data available
Solubility No data available
Storage Temperature -20°C[1]
Toxicity Data (e.g., LD₅₀) No data available

Experimental Protocols for Safe Disposal

Adherence to strict protocols is crucial when handling and disposing of this compound. The following procedures are based on general guidelines for hazardous chemical waste and the specific recommendations for pyrrolizidine alkaloids.

Personal Protective Equipment (PPE) Requirements:

  • Gloves: Wear chemical-impermeable gloves (e.g., nitrile) at all times.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A fully buttoned lab coat is mandatory.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a certified respirator.

Step-by-Step Disposal of this compound Waste:

  • Segregation: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be segregated as hazardous waste.

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and the associated hazard symbols.

  • Solid Waste:

    • Carefully place solid this compound waste and contaminated disposables into the designated waste container.

    • Avoid generating dust. If handling a powder, work in a chemical fume hood.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a sealed, compatible container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Storage: Store the hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[2]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company. Incineration is the recommended method of destruction for pyrrolizidine alkaloids to prevent their release into the environment. [3] Do not compost any material contaminated with this compound.

Decontamination of Laboratory Equipment:

  • Preparation: Ensure the equipment is empty of any this compound product.

  • Cleaning Solution: Prepare a cleaning solution appropriate for the equipment's material. A mild detergent solution is generally suitable for initial cleaning.[4] For chemical decontamination, consult your institution's EHS guidelines for a suitable deactivating agent for alkaloids, if available.

  • Decontamination Procedure:

    • Wearing appropriate PPE, carefully wash all surfaces of the equipment that may have come into contact with this compound.

    • If possible, disassemble the equipment to clean all parts thoroughly.

    • Rinse the equipment with an appropriate solvent (e.g., ethanol (B145695) or methanol, if compatible with the equipment) to remove any organic residues. Collect all rinsate as hazardous waste.

    • Follow the solvent rinse with a final rinse of deionized water. Collect this rinsate as hazardous waste as well.

  • Drying and Storage: Allow the equipment to air dry completely in a well-ventilated area or fume hood before storage or reuse.

  • Verification: If required by your institution, perform wipe tests to verify the absence of residual contamination before the equipment is returned to general use or sent for repair.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for this compound disposal, the following workflow diagram has been created.

NemorensineDisposalWorkflow start Start: this compound Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated vials) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid decon Decontaminate Equipment waste_type->decon Equipment collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Sealed, Labeled Hazardous Waste Container liquid_waste->collect_liquid collect_decon Collect Rinsate as Liquid Hazardous Waste decon->collect_decon storage Store in Secondary Containment in a Cool, Dry, Ventilated Area collect_solid->storage collect_liquid->storage collect_decon->collect_liquid ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal storage->ehs incineration Recommended Final Disposal: Incineration ehs->incineration

This compound Disposal Workflow

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of hazardous chemical waste. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guide for Handling Nemorensine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Nemorensine. As a pyrrolizidine (B1209537) alkaloid, this compound requires stringent safety measures due to its potential toxicity. This guide is intended to be a preferred resource for laboratory safety and chemical handling, ensuring the well-being of personnel and the integrity of research.

Immediate Safety and Hazard Information

This compound is classified as a pyrrolizidine alkaloid. While specific toxicological data for this compound is limited, the pyrrolizidine alkaloid class of compounds is known for significant hepatotoxicity (liver damage) and potential carcinogenicity. Therefore, it must be handled with extreme caution as a substance with unknown but potentially severe hazards.

Key Hazards:

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.

  • Chronic Toxicity: Potential for serious damage to the liver through prolonged or repeated exposure.

  • Carcinogenicity: Suspected of causing cancer.

  • Irritation: May cause skin and eye irritation.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound in any form (solid or in solution).

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene). Double-gloving is recommended.To prevent skin contact and absorption.
Eye Protection Tightly fitting safety goggles or a full-face shield.To protect eyes from splashes or airborne particles.
Body Protection A fully buttoned lab coat, preferably a disposable gown.To prevent contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is required when handling the solid compound or when there is a risk of aerosol generation.To prevent inhalation of airborne particles.
Emergency First Aid Procedures
Exposure RouteImmediate Action
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Operational and Handling Plan

A clear and systematic workflow is crucial to minimize exposure and ensure the integrity of experiments involving this compound.

Workflow for Handling this compound

G prep Preparation - Don appropriate PPE - Prepare designated workspace weigh Weighing - Use a certified chemical fume hood - Handle as a potent compound prep->weigh Proceed with caution solubilize Solubilization - Add solvent to the solid - Vortex or sonicate to dissolve weigh->solubilize Transfer solid experiment Experimental Use - Add to cell culture or reaction - Maintain containment solubilize->experiment Use in experiment decon Decontamination - Clean workspace with appropriate deactivating solution experiment->decon Post-experiment disposal Waste Disposal - Segregate and label all waste streams decon->disposal After cleaning

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
Solutions Containing this compound Collect in a sealed, labeled container for hazardous liquid waste. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed hazardous waste container.
Contaminated PPE Dispose of as hazardous waste in a sealed, labeled bag or container.

All waste must be disposed of through a licensed hazardous waste disposal service, following all local, state, and federal regulations.

Experimental Protocols for Investigating this compound's Anti-Cancer Activity

This compound has been investigated for its potential as an anti-cancer agent. The following are detailed methodologies for key experiments to assess its efficacy.

In Vitro Cytotoxicity Assessment

The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)
Leukemia (Parental & Chemoresistant)Leukemia2.10 - 3.10
Neuroblastoma (NB69, Kelly, SK-N-AS, LAN-1)Neuroblastoma< 6.5 µM

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis and Cell Cycle Analysis

This compound has been shown to induce apoptosis and cause cell cycle arrest in cancer cells.

Protocol: Annexin V/Propidium Iodide Staining for Apoptosis

  • Cell Treatment: Treat cells with this compound at a concentration around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells with this compound at a concentration around the determined IC50 for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Investigation of Signaling Pathways

The PI3K/Akt/mTOR signaling pathway is a key regulator of cell growth and proliferation and is often dysregulated in cancer. This compound's anti-cancer effects may be mediated through this pathway.

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits This compound->mTOR Inhibits

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway and the potential inhibitory action of this compound.

Protocol: Western Blot for PI3K/Akt/mTOR Pathway Proteins

  • Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation status of the target proteins.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.